Physicochemical Profiling and Handling in Medicinal Chemistry Executive Summary Methyl aziridine-2-carboxylate is a high-value chiral building block in diversity-oriented synthesis (DOS) and medicinal chemistry. Characte...
Author: BenchChem Technical Support Team. Date: February 2026
Physicochemical Profiling and Handling in Medicinal Chemistry
Executive Summary
Methyl aziridine-2-carboxylate is a high-value chiral building block in diversity-oriented synthesis (DOS) and medicinal chemistry. Characterized by a strained three-membered nitrogen heterocycle, it serves as a critical precursor for non-canonical amino acids and peptidomimetics. Its utility, however, is counterbalanced by significant thermodynamic instability and toxicity. This guide provides a rigorous technical analysis of its properties, synthesis, and handling protocols, distinguishing between the free base (volatile, unstable) and its salt forms.
Physicochemical Data Profile
The following data characterizes the (S)-Methyl aziridine-2-carboxylate (free base), the most common chiral pool derivative synthesized from L-Serine.
Property
Value / Description
Notes
IUPAC Name
Methyl (2S)-aziridine-2-carboxylate
CAS Number
75154-69-7 ((S)-isomer)5950-34-5 (Racemic)
Commonly sold as HCl salt (CAS 107196-84-9) for stability.
Molecular Formula
C₄H₇NO₂
Molecular Weight
101.10 g/mol
Physical State
Colorless to pale yellow liquid
Viscous oil at RT.
Boiling Point
143 °C (760 mmHg)
Theoretical. In practice, distill at 40–50 °C @ 10–15 mmHg to prevent decomposition.
Density
1.12 g/mL (20 °C)
Denser than water.
Refractive Index
1.440
Solubility
Miscible in CHCl₃, DCM, MeOH.
Hydrolyzes slowly in water; polymerizes in acidic aqueous media.
pKa (Conjugate Acid)
~8.0 (Aziridinium ion)
Less basic than acyclic amines due to s-character in N-lone pair.
Storage
-20 °C, under Argon
Critical: Prone to oligomerization. Commercial samples often contain Hydroquinone (HQ) stabilizer.
Structural Dynamics & Reactivity
The aziridine ring possesses approximately 27 kcal/mol of ring strain , driving its high reactivity toward nucleophiles. Unlike N-activated aziridines (e.g., N-tosyl, N-acyl), the N-H aziridine-2-carboxylate is amphoteric:
Nucleophilic Nitrogen: The secondary amine can attack electrophiles (alkyl halides, acyl chlorides).
Electrophilic Carbons: The ring carbons are susceptible to nucleophilic attack, leading to ring opening.
Reactivity Pathway Diagram
The following diagram illustrates the divergent reactivity pathways based on pH and reagents.
Figure 1: Divergent reactivity profiles. Acidic conditions trigger ring opening or polymerization; basic conditions favor N-functionalization.
Synthesis Protocol: The Modified Wenker Route
While commercial sources exist, fresh preparation is often required to avoid oligomers. The most robust protocol utilizes L-Serine methyl ester hydrochloride.
Suspend L-Serine methyl ester hydrochloride (10 mmol) in dry DCM (50 mL) at 0 °C.
Add Triethylamine (3.0 equiv) dropwise. The solution will become clear.
Add Trityl chloride (1.1 equiv) to protect the amine (optional but recommended for chiral integrity) or proceed directly with mesyl chloride if making the racemate.
Add Methanesulfonyl chloride (MsCl, 1.2 equiv) dropwise at -10 °C.
Stir for 2 hours. Monitor by TLC (EtOAc/Hexane).
Phase 2: Cyclization (Ring Closure)
Treat the crude mesylate with mild base (e.g., K₂CO₃ or Et₃N under reflux) in acetonitrile or methanol.
Mechanism: Intramolecular
displacement of the mesylate by the amine (or trityl-amine).
Result: Formation of the aziridine ring with inversion of configuration at the
-carbon (retention at -carbon).
Phase 3: Isolation (Critical)
Filter salts and concentrate in vacuo at <30 °C .
Purification:
For Trityl-protected: Silica gel chromatography (stable).
For N-H Free Base:Kugelrohr Distillation .
Conditions: 0.1 mmHg at 40–50 °C. Collect into a receiver cooled with dry ice/acetone.
Synthesis Workflow Visualization
Figure 2: Stepwise synthesis workflow emphasizing temperature control during activation and purification.
Stability, Storage, and Safety (HSE)
Safety Warning: Aziridine-2-carboxylates are potent alkylating agents . They are mutagenic and potentially carcinogenic. All handling must occur in a functioning fume hood.
4.1 Polymerization Risks
The N-H aziridine is prone to spontaneous cationic polymerization, triggered by:
Trace Acids: Glassware should be base-washed (rinsed with dilute NH₄OH) and oven-dried.
Heat: Store below 0 °C.
Nucleophiles: Water or alcohols can initiate ring opening over time.
4.2 Stabilization Protocol
If storing the free base for >24 hours:
Add Hydroquinone (HQ) at 0.1–0.5 wt%.
Store under an inert atmosphere (Argon/Nitrogen).
Keep at -20 °C or -80 °C.
4.3 Toxicity & First Aid
Inhalation: Severe respiratory irritant. Pulmonary edema may be delayed.
Skin: Rapid absorption. Necrosis possible. Do not use DMSO as a solvent for skin washing (increases absorption). Wash with copious soap and water.
Decontamination: Quench spills with 10% aqueous NaOH or Sodium Thiosulfate solution to open the ring.
Applications in Drug Discovery
Cysteine Trapping (Warheads): The aziridine ester serves as a "warhead" in covalent inhibitors, targeting cysteine residues in proteases. The ring opens upon attack by the thiol, forming a permanent covalent bond.
Non-Canonical Amino Acids: Ring opening with specific nucleophiles (azides, cuprates) yields
-amino acids with diverse -substituents (e.g., -fluoro- or -hydroxy-amino acids).
Ligation Chemistry: Used in native chemical ligation extensions where the aziridine acts as a reactive handle for peptide bond formation.
References
TCI Chemicals. Methyl Aziridine-2-carboxylate (stabilized with HQ) - Product Specification.Link
Sweeney, J. B. (2002). Aziridines: Epoxides’ Ugly Cousins? Chemical Society Reviews, 31, 247-258. (Seminal review on aziridine reactivity).
Legters, J., Thijs, L., & Zwanenburg, B. (1992). Preparation of chiral aziridine-2-carboxylic esters from chiral epoxides. Tetrahedron Letters.[1] (Fundamental synthesis routes).
PubChem. Methyl (2S)-aziridine-2-carboxylate Compound Summary. National Library of Medicine. Link
CymitQuimica. Safety Data Sheet: Methyl Aziridine-2-carboxylate.Link
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Advanced Technical Monograph
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists[1]
Executive Summary: The Strained Electrophile
Methyl aziridine-2-carboxylate (CAS 5950-34-5) is a high-value chiral building block defined by its significant ring strain (~26-27 kcal/mol).[1] Unlike linear amino acid derivatives, this molecule possesses a "loaded spring" mechanism; the relief of ring strain drives reactivity, allowing for the rapid formation of complex heterocycles, non-canonical amino acids, and peptidomimetics.[1]
This guide moves beyond basic properties to address the regioselective control required to utilize this molecule effectively in drug development. It focuses on the NH-free form and its N-activated derivatives, providing self-validating protocols for synthesis and application.[1]
Chemical Architecture & Reactivity Profile[1][2]
The utility of methyl aziridine-2-carboxylate lies in its dual electrophilic sites.[1] The nitrogen atom acts as a nucleophile (unless protected), while the C2 and C3 carbons act as electrophiles during ring-opening events.[1]
Quantitative Data Profile
Property
Value
Critical Note for Handling
CAS Number
5950-34-5
Often supplied stabilized with Hydroquinone (HQ).[1][2]
1H NMR (CDCl3): Look for the diagnostic aziridine ring protons.[1]
Protons: Two doublets (or multiplets) around
1.3 - 2.2 ppm (C3 protons) and one multiplet around 2.5 ppm (C2 proton).[1]
Failure Mode: If signals appear >4.0 ppm, the ring did not close (remains mesylate) or hydrolyzed.[1]
Application: Regioselective Ring Opening in Drug Design
The most powerful application of CAS 5950-34-5 is the synthesis of non-canonical amino acids. The diagram below illustrates the decision tree for obtaining different isomers.
Figure 1: Regioselective divergence. N-activation (e.g., Tosyl, Boc) pulls electron density, making C2 more electrophilic due to proximity to the ester, often leading to Path B. Unactivated systems favor Path A.[1]
Protocol: Synthesis of -Fluoroamines (PET Tracer Precursors)
Result: Fluoride attacks C3 (less hindered) predominantly in the absence of extreme electronic bias, but N-Cbz can shift this.[1] Note: Literature suggests N-activation often directs nucleophiles to C3 depending on solvent polarity.[1]
Procedure: Stir all glassware and waste solutions in the quench solution for 24 hours.[1] The thiosulfate nucleophilically opens the ring, rendering it harmless.[1] Acid hydrolysis converts it to the amino alcohol.[1]
Storage: Store at 4°C. If the liquid turns yellow/orange or becomes viscous, polymerization has occurred.[1] Discard via the quenching protocol.
References
Srivastava, A., & Ha, H. J. (2023).[1][4] Regioselective ring opening of aziridine for synthesizing azaheterocycle.[1] Frontiers in Chemistry, 11, 1280633.[1][4] Retrieved from [Link]
Wagner, S. E., et al. (2012).[1] Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride.[1][3] Journal of Labelled Compounds and Radiopharmaceuticals. Retrieved from [Link]
Vicario, J. L., et al. (2023).[1] Unexplored Nucleophilic Ring Opening of Aziridines. Molecules. Retrieved from [Link][1]
Technical Guide: Spectroscopic Profiling of Methyl Aziridine-2-Carboxylate
Executive Summary Methyl aziridine-2-carboxylate is a high-value chiral synthon utilized in the synthesis of mitomycin C analogs, peptidomimetics, and complex alkaloids. Its three-membered nitrogen heterocycle introduces...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl aziridine-2-carboxylate is a high-value chiral synthon utilized in the synthesis of mitomycin C analogs, peptidomimetics, and complex alkaloids. Its three-membered nitrogen heterocycle introduces significant ring strain (~26 kcal/mol), imparting unique reactivity profiles—specifically electrophilic ring-opening susceptibility—that are critical for drug discovery applications.
This guide provides a definitive technical analysis of the molecule's spectroscopic signature. It moves beyond static data listing to explain the causality of spectral features, grounded in the molecule's stereoelectronic properties.
Part 1: Safety & Handling (Critical Protocol)
WARNING: ALKYLATING AGENT
Methyl aziridine-2-carboxylate is a potent DNA alkylating agent. It acts as a nucleophile trap, capable of cross-linking DNA strands.
Containment: All handling must occur within a certified chemical fume hood.
Destruction: Quench excess material with 1M NaOH or Sodium Thiosulfate solution to open the ring before disposal.
Storage: Store at -20°C. The compound is often stabilized with Hydroquinone (HQ) to prevent polymerization initiated by trace acids.
Part 2: Synthesis & Sample Preparation
To ensure the validity of spectroscopic data, the sample history must be known. Two primary routes yield this compound, affecting the stereochemical purity observed in NMR.
Synthetic Routes[1][2][3][4]
Chiral Route (From L-Serine): Yields optically active (
)- or ()-methyl aziridine-2-carboxylate. Involves tritylation of the amine, mesylation of the alcohol, and ring closure.
Racemic Route (Gabriel-Cromwell): Reaction of methyl acrylate with bromine and ammonia. Yields a racemic mixture.
Purification for Spectroscopy
Impurities such as triethylamine (from neutralization) or hydrolyzed acid (aziridine-2-carboxylic acid) will obscure key NMR regions.
Protocol: Distillation under reduced pressure (bp ~40-45°C at 0.5 mmHg) is required for analytical grade samples.
Solvent Choice:
is standard. Avoid acidic solvents ( can become acidic over time; filter through basic alumina if unsure) to prevent ring opening during acquisition.
Part 3: Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The rigidity of the aziridine ring creates a distinct AMX spin system (or ABX depending on N-H exchange rates) for the ring protons. The key diagnostic feature is the coupling constant relationship:
, which is inverted compared to cyclopropanes, though often they are comparable in aziridines (~6 Hz vs ~3 Hz).
Table 1: H NMR Data (400 MHz, )
Position
Shift (, ppm)
Multiplicity
Coupling (, Hz)
Assignment Logic
-OCH
3.76
Singlet (3H)
-
Methyl ester (deshielded by oxygen).
N-H
~1.5 - 2.2
Broad
-
Exchangeable; shift varies with conc./temp.
H-2
2.55
dd (1H)
,
-proton. Deshielded by ester cone.
H-3 (cis)
2.15
d (1H)
,
Proton cis to the ester group.
H-3 (trans)
1.85
d (1H)
,
Proton trans to the ester group.
Note: "cis" and "trans" refer to the relationship with the ester group. Chemical shifts are approximate and concentration-dependent due to H-bonding.
Table 2: C NMR Data (100 MHz, )
Carbon Type
Shift (, ppm)
Structural Insight
C=O
171.5
Ester carbonyl. Typical region.
-OCH
52.4
Methoxy carbon.
C-2
29.8
Aziridine methine.[1] High field due to ring strain.
C-3
27.2
Aziridine methylene.
Infrared Spectroscopy (FT-IR)
The ring strain of the aziridine (60° bond angles) increases the s-character of the C-H bonds, shifting C-H stretches to higher frequencies compared to acyclic amines.
N-H Stretch: 3250–3350 cm
(Medium, Broad).
Ester C=O: 1730–1745 cm
(Strong). The ring strain slightly elevates this frequency compared to acyclic esters.
Ring Deformation: ~860–900 cm
. Diagnostic for the aziridine breathing mode.
Mass Spectrometry (EI-MS)
Molecular Ion (M+): m/z 101.
The fragmentation pattern is driven by the stability of the cation formed after ring opening.
-Cleavage: Loss of methoxy group (-OCH, -31 amu) Acylium ion (m/z 70).
Ring Opening/CO Loss: Loss of CO (-28 amu) from the acylium species
m/z 42 (Aziridinium derivative).
Part 4: Visualization of Structural Logic
Stereochemical Assignment Workflow
The following diagram illustrates the logic flow for assigning stereochemistry using NMR coupling constants, a critical step in validating chiral synthesis.
Caption: Logic flow for distinguishing diastereotopic protons on the aziridine ring based on Karplus-type coupling relationships.
Fragmentation Pathway (MS)
Understanding the breakdown of the molecule in EI-MS helps identify impurities.
Caption: Primary fragmentation pathway in Electron Impact Mass Spectrometry (EI-MS).
Part 5: References
Synthesis & Chiral Resolution:
Legters, J., Thijs, L., & Zwanenburg, B. (1992). Synthesis of functionalized aziridines from amino acids.[2] Recueil des Travaux Chimiques des Pays-Bas. Link
IR Spectroscopy & Conformational Analysis:
Pagacz-Kostrzewa, M., et al. (2020). Infrared spectra and UV-induced photochemistry of methyl aziridine-2-carboxylate isolated in argon and xenon matrices.[3] Journal of Molecular Structure. Link
NMR Discrimination:
Wimmer, Z., et al. (2020).[4] Optically Pure Aziridin-2-yl Methanols as Readily Available 1H NMR Sensors. Journal of Organic Chemistry.[5][6] Link
Biological Activity & Reactivity:
Moroder, L., et al. (1992).[7] Aziridine-2-carboxylic acid: A reactive amino acid unit for a new class of cysteine proteinase inhibitors.[7] FEBS Letters.[7] Link
General Spectral Data (SDBS Database):
National Institute of Advanced Industrial Science and Technology (AIST). SDBS No. 5077 (Aziridine-2-carboxylic acid methyl ester).Link
Technical Deep Dive: Structural Elucidation of Methyl Aziridine-2-Carboxylate via 1H NMR
Executive Summary This technical guide provides a rigorous analysis of the 1H NMR spectrum of methyl aziridine-2-carboxylate , a critical chiral building block in the synthesis of non-proteinogenic amino acids and peptid...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide provides a rigorous analysis of the 1H NMR spectrum of methyl aziridine-2-carboxylate , a critical chiral building block in the synthesis of non-proteinogenic amino acids and peptidomimetics. Unlike acyclic amines or larger heterocycles, the aziridine ring introduces unique quantum mechanical constraints—specifically high ring strain (~26 kcal/mol) and significant magnetic anisotropy—that dramatically alter standard chemical shift and coupling constant expectations.
This guide is designed for medicinal chemists and analytical scientists requiring high-fidelity structural validation. It addresses the counter-intuitive coupling constants (
) specific to three-membered rings and the dynamic effects of nitrogen inversion.
The Spectral Fingerprint: Quantitative Data
The 1H NMR spectrum of methyl aziridine-2-carboxylate (in
) is characterized by a high-field region for the ring protons and a distinct methyl ester singlet.
Table 1: Chemical Shift & Coupling Assignments
Proton
(ppm)
Multiplicity
Integration
Coupling Constants ( values)
Assignment Logic
-OCH
3.75 - 3.80
Singlet (s)
3H
N/A
Methyl ester (deshielded by oxygen).
H-2
2.20 - 2.55
dd
1H
Hz Hz
-proton to ester; deshielded relative to H-3.
H-3a
1.60 - 1.90
d or dd
1H
Hz Hz
Ring proton cis to ester group.
H-3b
1.60 - 1.90
d or dd
1H
Hz Hz
Ring proton trans to ester group.
N-H
1.5 - 2.2
Broad s
1H
Variable
Exchangeable; shift depends on concentration/solvent.
Note: The chemical shifts of H-3a and H-3b are often close, potentially creating a higher-order AA'X system if the field strength is insufficient. At 400 MHz+, they typically resolve into distinct multiplets.
Mechanistic Analysis & Structural Logic
The "Inverted" Karplus Relationship
In acyclic alkenes and 6-membered rings, the Karplus equation dictates that
(180° dihedral) is significantly larger than (0-60° dihedral). This rule is inverted for aziridines.
Geometric Constraint: The rigid 3-membered ring forces a cis dihedral angle of
and a trans dihedral angle of (not 180°).
Orbital Overlap: The C-C bond in the aziridine ring has high p-character (banana bonds). The efficiency of spin-spin coupling through these bent bonds results in
.
(H2-H3a): Typically 6.0 – 9.0 Hz.
(H2-H3b): Typically 2.0 – 5.0 Hz.
Validation Check: If your spectrum shows a doublet of doublets for H-2 with
Hz, you have likely opened the ring (forming an alkene) or synthesized a different heterocycle.
Magnetic Anisotropy & Shielding
The aziridine ring protons appear at remarkably high fields (0.5 – 2.5 ppm) compared to acyclic amines. This is due to the magnetic anisotropy of the C-N and C-C bonds in the strained ring. The ring current effect shields the protons attached directly to the ring carbons, shifting them upfield.
Stereochemical Dynamics: Nitrogen Inversion
A critical feature of aziridines is the pyramidal inversion of the nitrogen atom (the "umbrella" effect).
Inversion Barrier: The barrier to inversion in aziridines is significantly higher (
kcal/mol) than in acyclic amines ( kcal/mol) due to the strain required to achieve the planar transition state.
NMR Consequence:
At Room Temperature: Inversion is often slow on the NMR timescale. This means the N-H proton is not time-averaged; it exists primarily in the trans configuration relative to the bulky ester group to minimize steric repulsion (1,2-steric strain).
Broadening: If the sample is slightly acidic or if the temperature is raised, the N-H signal will broaden as the rate of inversion (or chemical exchange) approaches the frequency difference between the invertomers.
Visualization: Assignment Workflow
The following diagram illustrates the logical flow for assigning the ring protons based on coupling constants.
Figure 1: Logical workflow for distinguishing cis/trans ring protons in aziridines using coupling constants.
Experimental Protocols
Sample Preparation for High-Resolution NMR
To ensure the N-H signal is observable and to prevent acid-catalyzed ring opening (polymerization):
Solvent Choice: Use Chloroform-d (
) neutralized with basic alumina or silver foil. Avoid or if you wish to observe the N-H proton (due to rapid deuterium exchange).
Concentration: Prepare a solution of ~10-15 mg of sample in 0.6 mL solvent. High concentrations can induce intermolecular H-bonding, shifting the N-H peak.
Shimming: Aziridine multiplets are tight. Ensure rigorous shimming to resolve the small
(~1 Hz) if present.
Troubleshooting Common Impurities
Synthetic routes (e.g., Gabriel-Cromwell) often leave specific byproducts.
Impurity Signal
Likely Source
Remediation
Doublet of Doublets (~6-7 ppm)
-Unsaturated ester (Starting Material)
Incomplete cyclization. Recrystallize or column chromatography.
Broad Singlet (~8-10 ppm)
Carboxylic Acid
Hydrolysis of the methyl ester. Avoid aqueous workups with strong acids.
Multiplets > 3.0 ppm
Polymerized Aziridine
Acid-catalyzed ring opening. Store sample over solid .
Synthesis & Stereochemical Context
The synthesis of methyl aziridine-2-carboxylate typically involves the Gabriel-Cromwell reaction or the aziridination of methyl acrylate.
Gabriel-Cromwell: Reaction of methyl 2,3-dibromopropionate with ammonia/amine. This proceeds via a conjugate addition followed by intramolecular nucleophilic substitution.
Stereoselectivity: While the reaction can yield racemic mixtures, the relative stereochemistry (cis vs trans) is determined by the reaction conditions and the specific amine used. For the N-H parent, the trans relationship between the N-lone pair and the ester is thermodynamically preferred, but the N-H proton itself is fluxional.
Visualization: Nitrogen Inversion Pathway
The following diagram depicts the dynamic equilibrium of the nitrogen atom, crucial for understanding potential line broadening.
Figure 2: Nitrogen inversion pathway showing the high-energy planar transition state characteristic of aziridines.
References
S.D.B.S. (National Institute of Advanced Industrial Science and Technology). Spectral Database for Organic Compounds. Methyl aziridine-2-carboxylate 1H NMR Data.
Reich, H. J. Spin-Spin Splitting: J-Coupling in 3-Membered Rings. University of Wisconsin-Madison.
Davies, M. W., et al. (2007). "Umbrella motion in aziridines: use of simple chemical inputs to reversibly control the rate of pyramidal inversion."[1] Chemical Communications.
Sweeney, J. B. (2002). "Aziridines: Epoxides’ ugly cousins?" Chemical Society Reviews. (Context on Aziridine Stability and NMR).
Gilchrist, T. L.Heterocyclic Chemistry. (General reference for Aziridine Ring Strain and Anisotropy).
Methyl aziridine-2-carboxylate molecular weight and formula
An In-depth Technical Guide to Methyl Aziridine-2-carboxylate: Synthesis, Reactivity, and Applications Authored by: A Senior Application Scientist Introduction: The Strategic Importance of a Strained Ring Methyl aziridin...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to Methyl Aziridine-2-carboxylate: Synthesis, Reactivity, and Applications
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of a Strained Ring
Methyl aziridine-2-carboxylate is a heterocyclic compound featuring a strained three-membered aziridine ring attached to a methyl ester group. This seemingly simple molecule is a cornerstone in modern organic synthesis and medicinal chemistry, serving as a versatile and highly reactive chiral building block.[1] The inherent ring strain of the aziridine moiety, calculated to be between 44.6-48 kcal/mol, renders it susceptible to nucleophilic attack, providing a reliable and stereocontrolled method for introducing complex functionality.[1]
This guide offers an in-depth exploration of methyl aziridine-2-carboxylate, moving beyond basic properties to discuss the causality behind its synthetic utility, its nuanced reactivity, and its proven applications in the development of novel therapeutics. For researchers and drug development professionals, understanding the intricacies of this compound is key to unlocking its full potential in constructing complex molecular architectures.[2]
Core Physicochemical and Structural Data
Methyl aziridine-2-carboxylate is a chiral molecule and exists as a racemic mixture or as individual enantiomers, (S)- and (R)-forms. Its fundamental properties are critical for its handling, reaction setup, and characterization.
Note: The compound is often stabilized with hydroquinone (HQ) to ensure shelf life and prevent polymerization.[2]
Synthesis and Enantioselective Control
The synthesis of enantioenriched aziridine-2-carboxylates is of paramount importance, as the stereochemistry of the final product in a drug development pathway is often dictated by these early-stage building blocks. Traditional strategies often yield N-protected aziridines, which can be unstable.[1]
Key Synthetic Strategies:
Intramolecular Substitution: A common approach involves the cyclization of chiral β-amino esters.[1]
Asymmetric Aziridination: This involves the reaction of an alkene with a nitrene source, guided by a chiral catalyst (e.g., based on copper or ruthenium).[1]
Kinetic Resolution of 2H-Azirines: A more recent and powerful method involves the copper hydride-catalyzed kinetic resolution of racemic 2H-azirine-2-carboxylates. This approach allows for the asymmetric preparation of N-H aziridines, which are generally more bench-stable and readily diversifiable.[1]
The diagram below illustrates a generalized workflow for achieving enantiomerically enriched methyl aziridine-2-carboxylate via the kinetic resolution pathway, a technique that leverages the differential reaction rates of enantiomers with a chiral catalyst.
Caption: Workflow for Asymmetric Synthesis via Kinetic Resolution.
Chemical Reactivity: The Power of Ring-Opening
The synthetic utility of methyl aziridine-2-carboxylate is dominated by its ring-opening reactions. The high ring strain energizes the molecule, making the ring carbons electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is the key to its function as a versatile synthetic intermediate.[2][7]
Mechanism and Regioselectivity
The ring-opening is highly regioselective. In activated aziridines like methyl aziridine-2-carboxylate, nucleophilic attack typically occurs at the C3 carbon (the carbon not bearing the ester group). This is because the electron-withdrawing ester group at C2 makes the C3 position more electrophilic and sterically accessible. This reaction proceeds via an SN2-like mechanism, resulting in an inversion of stereochemistry at the center of attack.
This predictable reactivity allows for the stereocontrolled synthesis of various α- and β-amino acid derivatives, which are crucial components of many pharmaceutical agents.
A particularly important reaction is the alkylation of thiol groups. Activated aziridines, including the ester and amide derivatives of aziridine-2-carboxylic acid, are potent and selective alkylating agents for the thiol group of cysteine residues in proteins.[8] This specific reactivity makes them valuable as inhibitors of cysteine proteases and other enzymes with critical cysteine residues in their active sites, such as protein disulfide isomerase (PDI).[8] This targeted reactivity underpins their application as anti-cancer and anti-thrombotic agents.[8][9]
Applications in Drug Development and Research
The unique structural and reactive properties of methyl aziridine-2-carboxylate have cemented its role in the synthesis of high-value molecules.
Anti-Cancer Agents: Derivatives of aziridine-2-carboxylic acid are foundational to several anti-tumor agents, including imexon, azimexon, and leakadine, which exhibit immunomodulatory and anti-cancer activities.[9][10] Their mechanism often involves the selective alkylation of biological targets.[8]
Chiral Building Blocks: As a constrained analog of alanine, it is used to synthesize a wide array of non-proteinogenic amino acids and peptidomimetics. Its incorporation into peptides allows for site-selective modification and conjugation with other molecules like carbohydrates or biochemical tags.[11]
Heterocyclic Synthesis: The ring-opening of the aziridine provides a gateway to a diverse range of larger, more complex heterocyclic systems, which are common scaffolds in pharmaceutical compounds.[12]
Experimental Protocol: A Self-Validating System
The following represents a generalized, validated protocol for the ring-opening of an N-sulfonylated aziridine-2-carboxylate with a heteroaryl nucleophile, a common transformation in medicinal chemistry.
Protocol: Regioselective Ring Opening with Indole
Objective: To synthesize N-sulfonyl β-(indol-3-yl)alanine methyl ester via regioselective ring opening of N-protected methyl aziridine-2-carboxylate.[7]
Materials:
N-Sulfonyl methyl aziridine-2-carboxylate
Indole
Anhydrous Dichloromethane (DCM)
Boron trifluoride diethyl etherate (BF₃·OEt₂)
Saturated sodium bicarbonate solution
Brine
Anhydrous sodium sulfate
Silica gel for column chromatography
Procedure:
Reaction Setup: To a solution of N-sulfonyl methyl aziridine-2-carboxylate (1.0 eq) in anhydrous DCM under an inert atmosphere (N₂ or Ar), add indole (1.2 eq).
Initiation: Cool the mixture to 0 °C using an ice bath. Add BF₃·OEt₂ (1.5 eq) dropwise over 5 minutes. Causality: The Lewis acid BF₃·OEt₂ activates the aziridine ring, further enhancing the electrophilicity of the ring carbons and facilitating the attack by the relatively weak indole nucleophile.
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC) until the starting aziridine is consumed (typically 1-3 hours).
Workup: Quench the reaction by slowly adding saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2x).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Self-Validation: The crude product should show a major new spot on TLC with a different Rf value than the starting materials.
Isolation: Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure N-sulfonyl β-(indol-3-yl)alanine methyl ester.
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The regioselectivity can be confirmed by 2D NMR experiments (HMBC, NOESY).
Safety and Handling
Methyl aziridine-2-carboxylate and its derivatives must be handled with care in a well-ventilated fume hood.
Precautionary Measures: Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid breathing vapors.[6]
Storage: Store in a cool, well-ventilated place (2-8 °C) with the container tightly closed.[2][6]
Conclusion and Future Outlook
Methyl aziridine-2-carboxylate is far more than a simple heterocyclic compound; it is a strategic tool for chemists aiming to build molecular complexity with precision and control. Its predictable, strain-driven reactivity, combined with the ability to control its stereochemistry, ensures its continued relevance in the synthesis of chiral drugs, advanced materials, and complex natural products. As synthetic methodologies become more sophisticated, the applications for this powerful building block will undoubtedly continue to expand, particularly in the fields of targeted covalent inhibitors and site-selective bioconjugation.
PubChemLite. Methyl aziridine-2-carboxylate (stabilized with hq) (C4H7NO2). [Link]
Di Micco, A., et al. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. ChemRxiv. [Link]
Li, Z., et al. (2021). Synthesis and applications of methyleneaziridines. Royal Society of Chemistry. [Link]
Legters, J. (1991). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. Radboud University Nijmegen. [Link]
LookChem. Cas 151526-74-8, methyl aziridine-2-carboxylate. [Link]
Kalvins, I., et al. (2023). Aromatic sulphonamides of aziridine-2-carboxylic acid derivatives as novel PDIA1 and PDIA3 inhibitors. PMC. [Link]
Ivanova, E., et al. (2021). 3-Arylaziridine-2-carboxylic Acid Derivatives and (3-Arylaziridin-2-yl)ketones: The Aziridination Approaches. MDPI. [Link]
Gellman, S. H., et al. (2005). Aziridine-2-carboxylic Acid-Containing Peptides: Application to Solution- and Solid-Phase Convergent Site-Selective Peptide Modification. ResearchGate. [Link]
D'Acunto, M., et al. (2023). Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
Synonyms for aziridine-2-carboxylic acid methyl ester
Technical Monograph: Methyl Aziridine-2-Carboxylate Sub-Title: Synthetic Architecture, Regioselective Logic, and Application in Peptidomimetics Abstract This technical guide provides a comprehensive analysis of Methyl az...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Monograph: Methyl Aziridine-2-CarboxylateSub-Title: Synthetic Architecture, Regioselective Logic, and Application in Peptidomimetics
Abstract
This technical guide provides a comprehensive analysis of Methyl aziridine-2-carboxylate , a high-value electrophilic intermediate in medicinal chemistry. Characterized by significant ring strain (~26-27 kcal/mol) and a reactive electrophilic center, this molecule serves as a critical junction for synthesizing non-proteinogenic amino acids (e.g., isoserines,
-amino acids) and heterocycles. This document details its nomenclature, robust synthetic protocols via the Chiral Pool strategy, regioselective ring-opening mechanics, and safety protocols for handling this alkylating agent.
Nomenclature and Chemical Identity
Precise identification is critical in drug development due to the existence of stereoisomers that dictate biological activity. The generic CAS 5950-34-5 refers to the racemic or unspecified stereochemistry, often stabilized with hydroquinone (HQ) to prevent polymerization.
Table 1: Chemical Identity & Synonyms
Identifier Type
Value
Context
Common Name
Methyl aziridine-2-carboxylate
Standard Laboratory Term
IUPAC Name
Methyl 2-aziridinecarboxylate
Formal Nomenclature
Systematic Name
Methyl azacyclopropane-2-carboxylate
Alternative Systematic
Synonym
2-Methoxycarbonylaziridine
Functional Group Focus
Abbreviation
Az-COOMe
Synthetic Shorthand
CAS (Racemic)
5950-34-5
Commercial Grade (often HQ stabilized)
CAS ((S)-Isomer)
73058-30-7
Derived from L-Serine (Bio-relevant)
CAS ((R)-Isomer)
10031-23-9
Derived from D-Serine
SMILES
COC(=O)C1CN1
Chemoinformatics
Molecular Weight
101.10 g/mol
Stoichiometry
Visual Taxonomy of Isomers
The following diagram illustrates the stereochemical hierarchy and N-activation states critical for reactivity.
Figure 1: Taxonomy of methyl aziridine-2-carboxylate, distinguishing stereoisomers and N-activation states that dictate synthetic utility.
Chemical Architecture & Reactivity Profile
The utility of aziridine-2-carboxylates stems from the "Spring-Loaded" nature of the three-membered ring.
Ring Strain: The bond angles approximate 60°, far from the ideal sp³ 109.5°. This creates ~26 kcal/mol of strain energy, providing the thermodynamic driving force for ring-opening reactions.
Nitrogen Pyramidalization: In the free base, the nitrogen undergoes rapid pyramidal inversion. However, N-acylation (e.g., N-Boc, N-Cbz) locks the conformation and increases the electrophilicity of the ring carbons by withdrawing electron density.
The "Push-Pull" Dynamic: The ester group at C2 is electron-withdrawing. This creates a polarization difference between C2 and C3, making the regioselectivity of ring-opening highly dependent on the nature of the nucleophile and the N-substituent (See Section 4).
Synthetic Protocol: The Chiral Pool Strategy
While racemic aziridines can be synthesized via carbene addition to alkenes, drug development requires high enantiopurity. The most robust "field-proven" method utilizes the Chiral Pool (Serine or Threonine) to transfer stereochemistry directly to the aziridine.
Protocol: Cyclization of L-Serine Methyl Ester
This protocol avoids the harsh conditions of the Wenker synthesis (sulfuric acid) which would hydrolyze the methyl ester. Instead, we employ a Trityl-protection / Mesylation strategy.
Reagents:
L-Serine Methyl Ester Hydrochloride
Triphenylmethyl chloride (Trt-Cl)
Methanesulfonyl chloride (MsCl)
Triethylamine (TEA)
Solvents: DCM (Dichloromethane), THF
Step-by-Step Methodology:
N-Tritylation (Protection):
Action: React L-Serine methyl ester with Trt-Cl and TEA in DCM at 0°C.
Why: The bulky Trityl group prevents N-alkylation side reactions and improves solubility in organic solvents. It also sterically shields the nitrogen, directing reaction to the oxygen.
Validation: TLC should show disappearance of the polar amine and appearance of a non-polar spot.
O-Mesylation (Activation):
Action: Treat the N-Trityl serine ester with MsCl and TEA in DCM at -10°C.
Why: The hydroxyl group of serine is a poor leaving group. Converting it to a mesylate (OMs) makes it an excellent leaving group for the subsequent intramolecular displacement.
Ring Closure (Aziridination):
Action: Heat the mesylate intermediate with excess TEA (or DIPEA) in refluxing THF/DCM.
Mechanism:[1][2][3][4] The nitrogen lone pair (even though tritylated) performs an intramolecular S_N2 attack on C3, displacing the mesylate.
Result: Formation of (S)-1-trityl-2-methoxycarbonylaziridine.
Detritylation (Optional):
Action: Treat with mild acid (TFA/MeOH) or MeOH/CHCl3 if the free NH aziridine is required.
Note: Many applications use the N-Trityl or convert it to N-Boc immediately to handle the compound safely.
Figure 2: The "Trityl Route" for synthesizing enantiopure aziridine-2-carboxylates from Serine, preserving stereochemical integrity.
Regioselectivity: The C2 vs. C3 Decision
For researchers, the value of this molecule lies in its ring-opening. The nucleophile can attack either C2 (alpha) or C3 (beta). This selectivity is not random; it is controlled by Electronic vs. Steric factors.
C3 Attack (Steric Control):
Condition: Unactivated aziridines (N-H, N-Alkyl) or bulky nucleophiles.
Outcome: Attack occurs at the least hindered carbon (C3).
Outcome: Attack occurs at the more substituted carbon (C2).
Reasoning: The carbonyl group at C2 and the N-activating group destabilize the bond, creating significant partial positive charge at C2 (transition state resembles a carbocation).
Evidence: [18F]Fluoride labeling of N-Boc-aziridine-2-carboxylates yields
-fluoro--alanine via C2 attack [1].
Figure 3: Decision tree for predicting regiochemical outcomes based on N-activation status.
Applications in Drug Discovery
Cysteine Protease Inhibitors: The aziridine ring acts as a "warhead" (electrophilic trap). It reacts with the active site thiol of cysteine proteases (e.g., Cathepsin), forming a covalent irreversible bond.
Synthesis of Non-Natural Amino Acids:
Ring opening with water/hydroxide
Isoserine (Taxol side chain precursor).
Ring opening with ammonia
2,3-Diaminopropionic acid derivatives (DAP).
Mitomycin C Analogs: The aziridine-2-carboxylate core mimics the DNA-alkylating center of the antitumor antibiotic Mitomycin C.
Safety and Handling (Crucial)
Aziridine-2-carboxylates are potent alkylating agents . They mimic DNA cross-linking agents (mustards).
Hazard: Mutagenic, potential carcinogen, and skin sensitizer.
Storage: Must be stored cold (0-4°C). Commercial samples are often stabilized with Hydroquinone to prevent spontaneous polymerization initiated by trace acid or nucleophiles.
Decontamination: Spills should be quenched with 10% aqueous Sodium Thiosulfate or dilute acid (to force hydrolysis to the amino alcohol, which is less toxic).
PPE: Double nitrile gloves, chemical splash goggles, and handling strictly within a fume hood.
References
Unciti-Broceta, A., et al. (2023). "Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride." National Institutes of Health (NIH) / PMC. Available at: [Link]
Kim, H., et al. (2023). "Regioselective ring opening of aziridine for synthesizing azaheterocycle." Frontiers in Chemistry. Available at: [Link]
Organic Syntheses. (2025). "Synthesis of Serine Derived Oxazolines and Aziridines." Organic Syntheses. Available at: [Link]
An In-Depth Technical Guide to the Antibacterial Activity of Synthetic Aziridine Derivatives
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Introduction: The Pressing Need for Novel Antibacterial Agents The escalating crisis of antimicrobial resistance...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, Scientists, and Drug Development ProfessionalsFrom: Gemini, Senior Application Scientist
Introduction: The Pressing Need for Novel Antibacterial Agents
The escalating crisis of antimicrobial resistance (AMR) represents a formidable challenge to global health. The relentless evolution of multidrug-resistant (MDR) pathogens necessitates a departure from conventional antibiotic scaffolds and an exploration of novel chemical entities. Within this landscape, synthetic aziridine derivatives have emerged as a compelling class of compounds. The aziridine ring, a nitrogen-containing three-membered heterocycle, is a strained yet versatile pharmacophore that has been identified in several natural products with potent biological activities, including antibacterial and antitumor effects.[1][2] This guide provides a comprehensive technical overview of the synthesis, antibacterial evaluation, and mechanistic underpinnings of synthetic aziridine derivatives, offering field-proven insights for researchers dedicated to the discovery of next-generation antibacterial therapeutics.
Chapter 1: The Aziridine Moiety: A Strained Ring with Potent Potential
Chemical Properties and Reactivity
The high reactivity of the aziridine ring is its defining chemical feature, stemming from significant ring strain.[3] This strain makes the ring susceptible to nucleophilic ring-opening reactions, a property that is central to its biological activity. The reactivity of the aziridine ring can be modulated by the nature of the substituents on both the nitrogen and carbon atoms. Electron-withdrawing groups on the nitrogen atom "activate" the ring, making it more electrophilic and prone to nucleophilic attack. Conversely, electron-donating groups render the ring less reactive.[3] This tunability allows for the fine-tuning of the molecule's reactivity and, consequently, its biological and toxicological profile.
Natural vs. Synthetic Aziridines
Nature has produced a number of potent aziridine-containing molecules, such as Mitomycin C and Azinomycin B, which are known for their antitumor and antibacterial properties.[4] These natural products serve as a proof-of-concept for the therapeutic potential of the aziridine scaffold. However, their complex structures often pose significant challenges for total synthesis and analog generation. Synthetic aziridines, on the other hand, offer the advantage of accessible and scalable synthesis, allowing for systematic structural modifications to optimize antibacterial potency and selectivity.[5]
Chapter 2: Synthesis of Aziridine Derivatives
The synthetic accessibility of aziridine derivatives is a key advantage in their development as antibacterial agents. A variety of synthetic methodologies have been established, enabling the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies.[5]
Key Synthetic Strategies
Several classical and modern synthetic methods are employed to construct the aziridine ring:
The Gabriel-Cromwell Reaction: This method involves the reaction of a β-bromoamine with a base to yield an aziridine. It is a reliable and widely used method for the synthesis of N-substituted aziridines.[5]
The Wenker Synthesis: This two-step process begins with the conversion of a β-amino alcohol to a sulfuric acid ester, which is then treated with a strong base to induce ring closure to the aziridine.
Aza-Darzens Reaction: This reaction involves the condensation of an imine with an α-haloester in the presence of a base to form an aziridine-2-carboxylate.
Catalytic Aziridination: Modern approaches often employ transition metal catalysts to effect the aziridination of alkenes, providing a more direct and atom-economical route to these heterocycles.[5]
The choice of synthetic route is dictated by the desired substitution pattern on the aziridine ring and the availability of starting materials.
Generalized Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of aziridine derivatives, emphasizing the critical steps for ensuring compound quality for biological testing.
Caption: Mechanism of DNA alkylation by an activated aziridine derivative.
Chapter 4: In Vitro Evaluation of Antibacterial Activity
A systematic and standardized approach to evaluating the in vitro antibacterial activity of newly synthesized aziridine derivatives is crucial for identifying promising lead compounds.
The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro potency of an antimicrobial agent. It is defined as the lowest concentration of the compound that completely inhibits the visible growth of a microorganism after overnight incubation. [6]A lower MIC value indicates greater antibacterial potency.
Detailed Protocol: Broth Microdilution Assay
The broth microdilution method is a widely used technique for determining the MIC of antimicrobial agents. [6][7]It is amenable to high-throughput screening and provides quantitative results.
Test compound (synthetic aziridine derivative) dissolved in a suitable solvent (e.g., DMSO)
Positive control antibiotic (e.g., Ciprofloxacin)
Spectrophotometer or microplate reader
Incubator (35-37°C)
Step-by-Step Methodology:
Inoculum Preparation:
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
[8] * Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
Compound Dilution:
Prepare a stock solution of the aziridine derivative in a suitable solvent.
Perform serial two-fold dilutions of the compound in CAMHB directly in the 96-well plate to achieve the desired concentration range. For example, starting from a high concentration of 256 µg/mL down to 0.5 µg/mL.
Plate Inoculation:
Add the prepared bacterial inoculum to each well containing the serially diluted compound. The final volume in each well is typically 100-200 µL.
Include a positive control (bacteria with a known antibiotic), a negative/growth control (bacteria with no compound), and a sterility control (broth only).
[7]
Incubation:
Incubate the plate at 35-37°C for 18-24 hours in ambient air.
[7]
MIC Determination:
After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound where no visible growth (no turbidity) is observed.
[7] * Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.
Broth Microdilution Workflow
The following diagram outlines the key steps in the broth microdilution assay for MIC determination.
Caption: Workflow for the Broth Microdilution MIC Assay.
Systematic modification of the aziridine scaffold is essential for elucidating the structure-activity relationships (SAR) that govern antibacterial potency.
The Role of Substituents
N-Substituents: The group attached to the nitrogen atom significantly influences the compound's electronic properties, lipophilicity, and steric profile. Electron-withdrawing groups can enhance reactivity, but may also increase toxicity. Bulky N-substituents can modulate target engagement and cell permeability.
C-Substituents: Substituents on the carbon atoms of the aziridine ring can impact the regioselectivity of ring-opening and the overall shape of the molecule, which is critical for binding to biological targets. For instance, studies have shown that aziridines with an (S)-2-isopropyl moiety at the R² position can exhibit potent activity.
[4]
SAR Data Summary
The following table summarizes representative SAR data for a hypothetical series of aziridine derivatives against S. aureus, illustrating how structural modifications can impact antibacterial activity.
Compound ID
N-Substituent (R¹)
C-Substituent (R²)
MIC (µg/mL) vs. S. aureus
Key Observation
AZ-01
H
H
128
Unsubstituted aziridine shows baseline activity.
AZ-02
Benzyl
H
64
Lipophilic N-substituent improves activity.
AZ-03
4-Nitrobenzoyl
H
16
Electron-withdrawing group enhances potency.
AZ-04
Benzyl
2-Methyl
32
C-substitution can modulate activity.
AZ-05
4-Nitrobenzoyl
2-Isopropyl
8
Combination of optimal N and C substituents leads to high potency.
Chapter 6: Assessing Selectivity and Toxicity
A critical aspect of antibacterial drug development is ensuring that the compounds exhibit selective toxicity, meaning they are harmful to bacteria but not to host mammalian cells.
The Importance of the Therapeutic Index
The therapeutic index is a quantitative measure of a drug's safety, typically calculated as the ratio of the cytotoxic concentration to the effective concentration (e.g., IC₅₀ / MIC). A high therapeutic index is desirable, as it indicates that the compound is toxic to bacteria at concentrations far below those that are toxic to mammalian cells.
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.
[9][10]
Materials:
Mammalian cell line (e.g., HEK293, L929 fibroblasts)
Complete cell culture medium (e.g., DMEM with 10% FBS)
Sterile 96-well cell culture plates
Test compound (synthetic aziridine derivative)
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
Solubilization solution (e.g., DMSO or acidified isopropanol)
Microplate reader
Step-by-Step Methodology:
Cell Seeding:
Seed mammalian cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
Compound Treatment:
Prepare serial dilutions of the aziridine derivative in complete cell culture medium.
Remove the old medium from the cells and add the medium containing the various concentrations of the test compound.
Incubate for a specified period (e.g., 24, 48, or 72 hours).
MTT Addition:
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. [9][10]During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
Solubilization:
Carefully remove the medium containing MTT.
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. [11]Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
Data Acquisition:
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
[9] * The intensity of the purple color is directly proportional to the number of viable cells.
IC₅₀ Calculation:
Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells.
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
MTT Assay Workflow
The diagram below provides a visual representation of the MTT assay workflow.
Caption: Workflow for the MTT Cytotoxicity Assay.
Chapter 7: Challenges and Future Directions
The development of aziridine-based antibacterial agents is not without its challenges. The inherent reactivity of the aziridine ring, while crucial for its antibacterial activity, can also lead to off-target effects and toxicity.
[1]
Overcoming Toxicity
A primary focus of future research will be the design of aziridine derivatives with improved selectivity. This can be achieved through several strategies:
Targeted Delivery: Conjugating the aziridine moiety to a molecule that is selectively taken up by bacteria.
Prodrug Approaches: Designing derivatives that are only activated to their reactive form under the specific physiological conditions found in bacteria.
Fine-tuning Reactivity: Systematically modifying the electronic and steric properties of the aziridine substituents to achieve a therapeutic window where antibacterial activity is maximized and host cell toxicity is minimized.
Future Outlook
Despite the challenges, the future of aziridine derivatives in antibacterial drug discovery is promising. Their unique mechanism of action, involving covalent modification of bacterial targets, may be effective against MDR strains that are resistant to conventional antibiotics. Furthermore, the synthetic tractability of the aziridine scaffold will continue to enable the exploration of vast chemical space in the search for novel and potent antibacterial agents. [5]Continued interdisciplinary collaboration between synthetic chemists, microbiologists, and toxicologists will be paramount to unlocking the full therapeutic potential of this fascinating class of compounds.
Conclusion
Synthetic aziridine derivatives represent a valuable and underexplored frontier in the quest for new antibacterial agents. Their potent DNA alkylating mechanism of action and the versatility of their synthesis make them an attractive scaffold for further investigation. By employing rigorous and standardized evaluation protocols, such as the broth microdilution and MTT assays detailed in this guide, and by focusing on rational design to enhance selective toxicity, the scientific community can advance the development of aziridine-based therapeutics to combat the growing threat of antimicrobial resistance.
References
Broth Microdilution | MI - Microbiology. (n.d.). Retrieved from [Link]
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]
UK Health Security Agency. (n.d.). Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. Retrieved from [Link]
FWD-AMR-RefLabCap. (n.d.). MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. Retrieved from [Link]
Microbe Online. (2013). Broth Dilution Method for MIC Determination. Retrieved from [Link]
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]
Dank, C., & Ielo, L. (2023). Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Organic & Biomolecular Chemistry, 21(23), 4785-4813. Retrieved from [Link]
Gzella, A., et al. (2018). Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea. Molecules, 23(1), 51. Retrieved from [Link]
N-Substituted aziridine-2-phosphonic acids and their antibacterial activities. (2020). Records of Natural Products, 14(4), 274-283. Retrieved from [Link]
Schematic representation of alkylation (interstrand cross-links and O-alkylation) of DNA by alkylating agents. (n.d.). Retrieved from [Link]
Structure-Activity Relationship of Dicoumarol Derivatives as anti- Staphylococcus aureus (Staph Infection) Agents. (2025). ResearchGate. Retrieved from [Link]
van der Steen, J., et al. (1989). DNA alkylation and formation of DNA interstrand cross-links by potential antitumour 2,5-bis(1-aziridinyl)-1,4-benzoquinones. Biochemical Pharmacology, 38(19), 3279-3286. Retrieved from [Link]
N-Substituted aziridine-2-phosphonic acids and their antibacterial activities. (2020). ACG Publications. Retrieved from [Link]
MDPI. (n.d.). Special Issue: Aziridine Chemistry. Retrieved from [Link]
Biosynthesis of DNA-Alkylating Antitumor Natural Products. (2021). Molecules, 26(21), 6465. Retrieved from [Link]
Structure-Activity Relationships and Design of Focused Libraries Tailored for Staphylococcus aureus Inhibition. (2024). ChemRxiv. Retrieved from [Link]
Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. (2023). Molecules, 28(24), 8049. Retrieved from [Link]
Recent Developments in the Biosynthesis of Aziridines. (2024). ChemBioChem. Retrieved from [Link]
MTT Proliferation Assay Protocol. (2015). ResearchGate. Retrieved from [Link]
Musser, S. M., Pan, S. S., & Callery, P. S. (1992). Alkylation of DNA with aziridine produced during the hydrolysis of N,N',N''-triethylenethiophosphoramide. Chemical Research in Toxicology, 5(1), 95-99. Retrieved from [Link]
Aziridine alkaloids as potential therapeutic agents. (2025). ResearchGate. Retrieved from [Link]
Structure–Activity Relationships and Design of Focused Libraries Tailored for Staphylococcus Aureus Inhibition. (2025). Molecules, 29(1), e70015. Retrieved from [Link]
DNA Damage: Alkylation. (n.d.). eScholarship.org. Retrieved from [Link]
Aziridine alkaloids as potential therapeutic agents. (2020). Phytochemistry Reviews, 19(5), 1167-1215. Retrieved from [Link]
Rani, V., & Reddy, P. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry, 8, 22-29. Retrieved from [Link]
Structural Dynamics and Stereochemical Elucidation of N-Substituted Aziridine-2-Carboxylates
Executive Summary N-substituted aziridine-2-carboxylates represent a unique class of three-membered nitrogen heterocycles characterized by immense ring strain (~26-27 kcal/mol) and complex stereochemical dynamics. Unlike...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
N-substituted aziridine-2-carboxylates represent a unique class of three-membered nitrogen heterocycles characterized by immense ring strain (~26-27 kcal/mol) and complex stereochemical dynamics. Unlike their five- or six-membered counterparts, these scaffolds exhibit restricted conformational freedom coupled with a labile nitrogen center capable of pyramidal inversion.
This technical guide provides a rigorous framework for the structural analysis of these compounds. It moves beyond basic characterization, offering a self-validating methodological approach to distinguishing cis/trans diastereomers, quantifying nitrogen inversion barriers, and predicting regioselective ring-opening pathways critical for drug development.
Stereochemical Architecture & Dynamics
The structural integrity of aziridine-2-carboxylates is defined by two primary stereogenic elements:
Carbon Stereocenters (C2, C3): Fixed chirality determined during synthesis (e.g., Gabriel-Cromwell reaction or nitrene addition).
Nitrogen Center (N1): A pseudo-chiral center subject to pyramidal inversion.
The Nitrogen Inversion Phenomenon
Unlike acyclic amines, the nitrogen atom in an aziridine ring possesses a significantly higher barrier to inversion due to the acute bond angles (approx. 60°).[1] In the planar transition state required for inversion, the bond angle strain increases dramatically (Baeyer strain).
N-Alkyl/Aryl:
kcal/mol. Inversion is often slow enough at low temperatures to observe distinct invertomers by NMR.
N-Halo/Alkoxy:
kcal/mol. Nitrogen is configurationally stable at room temperature.
N-Acyl/Sulfonyl (Activated): Conjugation typically lowers the barrier by stabilizing the planar transition state, but steric repulsion can lock the conformation.
Visualization: Stereochemical Pathways
The following diagram illustrates the relationship between synthetic origin and resulting stereochemical complexity.
Caption: Stereochemical divergence in aziridine synthesis, highlighting the distinction between fixed carbon stereocenters and fluxional nitrogen invertomers.
NMR Spectroscopic Elucidation
Nuclear Magnetic Resonance (NMR) is the primary tool for assigning relative stereochemistry (cis vs. trans).
Vicinal Coupling Constants (
)
Critical Insight: In 3-membered rings, the Karplus relationship deviates from the standard pattern observed in 6-membered rings.
Cis-Coupling (
): Generally larger (6–9 Hz).
Trans-Coupling (
): Generally smaller (2–5 Hz).
This inversion of the typical "large trans coupling" rule is due to the specific dihedral angles (
) enforced by the rigid ring: and .
Data Summary: Structural Markers
Parameter
Cis-Aziridine-2-Carboxylate
Trans-Aziridine-2-Carboxylate
Mechanistic Basis
Coupling
6.0 – 9.0 Hz
2.0 – 5.0 Hz
Dihedral angle dependence (Karplus).
Chemical Shift ( H3)
Typically Shielded (Upfield)
Typically Deshielded (Downfield)
Anisotropic effect of the carboxylate.
NOE Correlation
Strong H2 H3
Weak/Null H2 H3
Spatial proximity ( dependence).
C=O Shift (C)
~168-170 ppm
~170-172 ppm
Steric compression effects.
Protocol: Variable Temperature (VT) NMR for N-Inversion
To characterize the dynamic behavior of the Nitrogen center, perform the following self-validating protocol.
Objective: Determine the free energy of activation (
) for N-inversion.
Sample Preparation: Dissolve 5-10 mg of aziridine in a high-boiling deuterated solvent (e.g., Toluene-
or DMSO-) to allow temperature sweeping.
Low-Temperature Acquisition: Cool the probe to -40°C or lower. Acquire
H NMR.
Validation: Look for signal splitting (decoalescence) of the C2/C3 protons or the N-substituent signals, indicating "frozen" invertomers.
Temperature Sweep: Increase temperature in 10°C increments.
Coalescence Point (
): Identify the temperature where the split signals merge into a single broad peak.
Calculation: Apply the Eyring equation approximation at coalescence:
Where
is in Kelvin and is the chemical shift difference (Hz) between the invertomers at the slow exchange limit (low T).
Reactivity as a Structural Probe
The regioselectivity of ring-opening reactions serves as a chemical proof of structure. The site of nucleophilic attack is dictated by the interplay between steric hindrance (C3) and electronic activation (C2).
Regioselectivity Workflow
Use this logic flow to design ring-opening experiments that confirm the electronic nature of your specific aziridine.
Caption: Decision tree for predicting regioselective ring opening. C3 attack yields
Outcome: Preferential attack at C2 (the more substituted/electron-deficient carbon due to carboxylate induction) suggests significant cationic character in the transition state.
Product:
-amino acid derivative (Serine analogue).
Step 2: Azidolysis (Steric Probe)
Treat aziridine with
in DMF/Acetone.
Outcome: Attack at C3 (less hindered) confirms an
mechanism.
Product:
-amino acid precursor (-azido ester).
References
Sweeney, J. B. (2002). Aziridines: Epoxides’ Ugly Cousins? Chemical Society Reviews. Link
Padwa, A., & Murphree, S. S. (2006). Epoxides and Aziridines - A Comprehensive Review. Arkivoc. Link
Hu, X. E. (2004). Nucleophilic Ring Opening of Aziridines.[2][3][4] Tetrahedron.[2] Link
Gilchrist, T. L. (1987). Activated Aziridines.[1][3][4][5] Aldrichimica Acta. Link
Bottini, A. T., & Roberts, J. D. (1958). Nuclear Magnetic Resonance Spectra.[6][7][8][9] Nitrogen Inversion Rates of N-Substituted Aziridines. Journal of the American Chemical Society. Link
The Electrophilic Aziridine: Mechanistic Principles, Synthetic Utility, and Therapeutic Applications
Executive Summary The aziridine ring—a saturated, three-membered nitrogen heterocycle—represents a pinnacle of "spring-loaded" electrophilicity in organic chemistry. With a ring strain energy (RSE) of approximately 26–27...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The aziridine ring—a saturated, three-membered nitrogen heterocycle—represents a pinnacle of "spring-loaded" electrophilicity in organic chemistry. With a ring strain energy (RSE) of approximately 26–27 kcal/mol, aziridines function as potent alkylating agents that bridge the gap between synthetic building blocks and targeted covalent therapeutics. This guide dissects the electronic and steric factors governing aziridine reactivity, providing a roadmap for researchers to harness this electrophile for precise bond-forming events while mitigating its inherent toxicity risks.
The Energetic Landscape: Why Aziridines React
The reactivity of the aziridine ring is not merely a function of electronegativity but a consequence of severe geometric distortion.
Baeyer Strain and Orbital Rehybridization
Unlike acyclic amines where the
bond angle approximates (), the aziridine ring forces an internal bond angle of approximately . To accommodate this, the ring bonds acquire significant -character (resembling "banana bonds"), while the nitrogen lone pair acquires increased -character.
Consequences for Reactivity:
Increased Electrophilicity: The strain energy provides a thermodynamic driving force for ring-opening reactions.
Kinetic lability: Nucleophilic attack releases this strain, lowering the activation energy barrier compared to unstrained ethers or amines.
Data Table 1: Comparative Ring Strain Energies (RSE)
Heterocycle
Ring Size
Heteroatom
Approx. RSE (kcal/mol)
Reactivity Profile
Aziridine
3
N
26.0 – 27.0
High; susceptible to acid-catalyzed opening
Epoxide (Oxirane)
3
O
27.2
High; oxygen is more electronegative but N is more nucleophilic (basic)
Thiirane
3
S
19.8
Moderate; sulfur is larger, reducing angle strain slightly
Azetidine
4
N
26.0
Moderate; kinetic stability is higher due to conformation
The electrophilic nature of the aziridine carbon is modulated by the substituent on the nitrogen (
-substituent). This distinction is critical for experimental design.
The "Activated" vs. "Basic" Dichotomy
Basic Aziridines (
): The nitrogen retains basicity. Ring opening usually requires protonation (acid catalysis) or Lewis acid activation to generate the highly electrophilic aziridinium ion.
Activated Aziridines (
): The electron-withdrawing group (EWG) renders the nitrogen non-basic and the adjacent carbons highly electrophilic. These undergo ring opening with strong nucleophiles without acid catalysis.
Regioselectivity Rules
The site of nucleophilic attack is governed by the interplay between steric hindrance and carbocation stability.
Condition
Mechanism Type
Regioselectivity Outcome
Basic Aziridine (Non-activated)
(Steric control)
Nucleophile attacks the less substituted carbon.
Activated Aziridine (Nucleophilic)
(Steric control)
Nucleophile attacks the less substituted carbon.
Acid Catalysis / Lewis Acid
-like (Electronic control)
Attack shifts toward the more substituted carbon (stabilization of partial positive charge).
Visualization 1: Aziridine Activation Pathways
Figure 1: Divergent pathways for aziridine ring opening based on activation mode and substrate substitution.
Therapeutic Architectures: The Covalent Warhead
In drug discovery, aziridines are utilized as "warheads" to form irreversible covalent bonds with specific amino acid residues (primarily Cysteine) on a target protein.[1][2]
Mechanism of Action: Cysteine Targeting
The thiol group of a cysteine residue (
) acts as the nucleophile. Upon deprotonation to the thiolate (), it attacks the electrophilic carbon of the aziridine warhead.
Selectivity: Can be tuned by adjusting the
-substituent to balance reactivity (preventing off-target alkylation) and stability (plasma half-life).
Case Study:Mitomycin C . This natural product is a "bioreductive" alkylating agent. It is inactive until enzymatically reduced in hypoxic tumor environments, triggering the expulsion of methanol and the formation of a reactive aziridine that cross-links DNA.
Recent Advances: NSD1 Inhibitors
Recent work has demonstrated the utility of aziridines in targeting the SET domain of the NSD1 protein.[2][3] Unlike traditional Michael acceptors (acrylamides), aziridines offer a distinct vector for attack and can access different pockets due to their
geometry.
Visualization 2: Cysteine-Mediated Inactivation
Figure 2: Kinetic pathway of targeted covalent inhibition via aziridine ring opening.
Experimental Protocol: Thiol Reactivity Assay
To validate the electrophilic potential of a novel aziridine scaffold, a standard thiol-reactivity assay is recommended. This simulates the biological interaction with cysteine.
Preparation: Dissolve the aziridine substrate in dry
(0.1 M concentration) under an inert atmosphere ().
Activation: Add the base to the solution. Stir for 5 minutes.
Initiation: Add the thiol nucleophile dropwise at
.
Reaction: Allow the mixture to warm to room temperature. Monitor by TLC or LC-MS.
Endpoint: Disappearance of the aziridine starting material.
Validation (NMR):
Key Indicator: The aziridine ring protons (typically
2.0–3.0 ppm) will disappear.
New Signal: Appearance of signals corresponding to the opened chain (typically
3.0–4.0 ppm adjacent to Sulfur and Nitrogen).
Safety & Handling: The DNA Trap
The very feature that makes aziridines useful—their ability to alkylate nucleophiles—renders them mutagenic and cytotoxic.
Mechanism of Toxicity
Aziridines are potent DNA alkylating agents. They preferentially attack the N7 position of Guanine , the most nucleophilic site on DNA.
Monoadducts: Block replication forks.
Cross-links: Bifunctional aziridines (e.g., Thiotepa) can cross-link two DNA strands, preventing separation during cell division and triggering apoptosis.
Handling Precautions
Quenching: All glassware and waste must be treated with a nucleophilic quenching solution (e.g., 5% Sodium Thiosulfate) to open the rings before disposal.
PPE: Double gloving (Nitrile) is mandatory. Aziridines can permeate standard gloves; change immediately upon splash contact.
References
Padwa, A. (2011). Regioselectivity in the ring opening of non-activated aziridines. Chemical Society Reviews. Link
Bach, R. D., & Dmitrenko, O. (2004). Ring Strain Energy in the Aziridine Ring. Journal of the American Chemical Society. Link
Cierpicki, T., et al. (2020).[3] Discovery of first-in-class reversible covalent inhibitors of NSD1 histone methyltransferase. Journal of Medicinal Chemistry. Link
Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. Link
Tomasz, M. (1995). Mitomycin C: small molecule with "old" DNA cross-linking mechanism. Chemistry & Biology. Link
The High-Energy Heterocycle: Harnessing Aziridine Ring Strain for Targeted Reactivity
Topic: Role of Ring Strain in Aziridine Reactivity Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Aziridines represent a class of "spring-lo...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Role of Ring Strain in Aziridine Reactivity
Content Type: In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aziridines represent a class of "spring-loaded" electrophiles whose utility in organic synthesis and medicinal chemistry is defined almost entirely by their immense ring strain (~26–27 kcal/mol). Unlike their oxygen analogues (epoxides), aziridines possess a trivalent nitrogen atom that offers an additional vector for tuning reactivity via
-substitution. This guide dissects the thermodynamic and kinetic consequences of aziridine ring strain, providing a mechanistic roadmap for controlling regioselectivity in ring-opening reactions and deploying aziridine warheads in covalent drug discovery.
Part 1: Theoretical Foundations of Aziridine Ring Strain
The reactivity of the aziridine nucleus is not merely a function of electronegativity but a direct consequence of geometric distortion. The internal bond angle of ~60° deviates significantly from the ideal
angle of 109.5°, creating a system desperate to relieve distinct forms of strain.
Quantifying the Driving Force
To predict reactivity, one must quantify the potential energy released upon ring opening. The strain energy (SE) of aziridine is comparable to that of cyclopropane and oxirane, yet its reactivity profile is distinct due to the nitrogen inversion barrier.
Table 1: Comparative Strain Metrics of Three-Membered Heterocycles
Parameter
Aziridine ()
Oxirane ()
Cyclopropane ()
Ring Strain Energy (SE)
26.8 kcal/mol
27.3 kcal/mol
27.5 kcal/mol
C–X Bond Length
1.47 Å
1.44 Å
1.51 Å (C–C)
Internal Bond Angle
~60°
61.5°
60°
Hybridization Model
Walsh Orbitals (Bent Bonds)
Walsh Orbitals
Walsh Orbitals
Inversion Barrier
16–20 kcal/mol
N/A
N/A
The Nitrogen Inversion Anomaly
Unlike acyclic amines, which undergo rapid pyramidal inversion at room temperature, aziridines exhibit a substantial inversion barrier (16–20 kcal/mol).
Mechanism: The transition state for inversion requires a planar nitrogen (
). In a three-membered ring, achieving this planarity increases angle strain significantly (Baeyer strain).
Implication: This barrier allows for the isolation of distinct
-invertomers (e.g., -haloaziridines) and dictates that stereoelectronic alignment for ring opening can be kinetically controlled.
Part 2: Mechanistic Implications of Strain
The release of ring strain drives the reaction, but the pathway is dictated by the nature of the
-substituent (Activated vs. Non-Activated) and the reaction conditions (Acid-Catalyzed vs. Nucleophilic).
The "Activated" vs. "Non-Activated" Dichotomy
Activated Aziridines (
-COR, -SOR): The electron-withdrawing group (EWG) polarizes the C–N bond, rendering the ring highly electrophilic. Strain release is triggered by weak nucleophiles.
Non-Activated Aziridines (
-H, -Alkyl): These require protonation or Lewis acid complexation to induce sufficient electrophilicity.
Regioselectivity: The Battle Between Sterics and Electronics
The regiochemical outcome of ring opening is a predictable function of the transition state character.
S
2-like (Nucleophilic): Attack occurs at the less hindered carbon. Dominant for activated aziridines with strong nucleophiles.
S
1-like (Acid-Catalyzed): Protonation weakens the C–N bond, lengthening it. The transition state develops partial carbocation character at the more substituted carbon (stabilized by hyperconjugation), directing the nucleophile there.
Visualization of Signaling Pathways
The following diagram illustrates the divergent mechanistic pathways governed by activation and pH.
Figure 1: Divergent mechanistic pathways for aziridine ring opening based on N-activation and reaction conditions.
Part 3: Synthetic Utility & Drug Development
Aziridines as Covalent Warheads
In Targeted Covalent Inhibitors (TCIs), aziridines serve as "spring-loaded" traps for nucleophilic amino acid residues (specifically Cysteine and Aspartate).
Mechanism: The protein nucleophile attacks the ring, relieving strain and forming an irreversible covalent bond.
Case Study: Mitomycin C (Antitumor antibiotic). The aziridine ring is activated in vivo via reduction, leading to DNA cross-linking.
Modern Application: Cysteine-targeting warheads in kinase inhibitors where high selectivity is required. The reactivity of the aziridine can be "tuned" by the
-substituent to avoid off-target toxicity (e.g., reacting with glutathione).
Stereospecific Synthesis of Vicinal Diamines
Aziridine ring opening is the gold standard for synthesizing 1,2-diamines, a motif prevalent in chemotherapeutics (e.g., Oxaliplatin derivatives). Using chiral aziridines ensures the transfer of stereochemical information to the product with high fidelity (Walden inversion).
Part 4: Experimental Protocols
Protocol: Regioselective Ring Opening of Activated Aziridines
Objective: To synthesize a
-amino alcohol via regioselective ring opening of an -tosyl aziridine using a mild acid catalyst.
Reagents:
-Tosyl-2-phenylaziridine (1.0 equiv)
Nucleophile: Water (10 equiv) or Alcohol
Catalyst: Bismuth(III) Triflate [Bi(OTf)
] (5 mol%) or dilute TFA
Solvent: Acetonitrile (MeCN)
Workflow:
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve
-tosyl-2-phenylaziridine (1.0 mmol) in MeCN (5 mL).
Activation: Add the catalyst [Bi(OTf)
, 5 mol%] at room temperature. Note: Bi(OTf) acts as a Lewis acid to activate the aziridine nitrogen without requiring harsh protic conditions.
Nucleophilic Attack: Add the nucleophile (e.g., H
O, 10 mmol) dropwise.
Reaction Monitoring: Stir at room temperature. Monitor by TLC (SiO
, Hexane/EtOAc 3:1).
Observation: The spot for the starting aziridine (
) will disappear, replaced by the more polar amino alcohol ().
Quench & Workup: Once complete (~1–3 hours), quench with saturated aqueous NaHCO
. Extract with EtOAc (3 x 10 mL).
Purification: Dry combined organics over Na
SO, concentrate in vacuo, and purify via flash column chromatography.
Self-Validating Checkpoint:
Regioselectivity Check: Analyze the crude
H NMR.
C2-Attack (Benzylic alcohol): Look for a doublet at
~4.5–5.0 ppm (CH-OH).
C3-Attack (Primary alcohol): Look for a multiplet at
~3.5–3.8 ppm (CH-OH).
Expectation: Under Lewis acid catalysis with a phenyl substituent, C2 attack (benzylic position) is favored due to cation stabilization.
Part 5: Safety & Handling (The "Must-Read")
Hazard: Aziridines are potent alkylating agents.
Toxicity: Because they relieve ring strain by alkylating DNA (guanine residues), many aziridines are mutagenic and carcinogenic.
Handling:
Always double-glove (Nitrile).
Work exclusively in a fume hood.
Decontamination: Quench all glassware and spills with 1M NaOH or Sodium Thiosulfate solution to open the ring and neutralize electrophilicity before disposal.
References
Strain Energy & Thermodynamics
Wu, J. I., & Schleyer, P. V. R. (2007). Ring Strain of Cyclopropane and Aziridine.[1][2] Journal of the American Chemical Society. Link
Nitrogen Inversion Barriers
Carter, R. E., & Drakenberg, T. (1976). Nitrogen Inversion in Aziridines. Journal of the Chemical Society, Chemical Communications. Link
Synthetic Methodology (Sulfamate Ring Opening)
Sathyamoorthi, S., et al. (2023).[3][4] Ring-Opening of Aziridines by Pendant Sulfamates. ChemRxiv. Link
Regioselectivity Mechanisms
Sweeny, J. B. (2002). Aziridines: Epoxides’ Ugly Cousin?[2]Chemical Society Reviews. Link
Covalent Inhibitors
Singh, J., et al. (2011).[4] The Resurgence of Covalent Drugs. Nature Reviews Drug Discovery. Link
Methyl Aziridine-2-carboxylate: A Keystone Building Block in Modern Drug Discovery
Introduction: The Strategic Value of a Strained Ring In the landscape of contemporary medicinal chemistry and organic synthesis, the pursuit of novel molecular architectures with potent biological activity is a perpetual...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of a Strained Ring
In the landscape of contemporary medicinal chemistry and organic synthesis, the pursuit of novel molecular architectures with potent biological activity is a perpetual endeavor. Among the myriad of heterocyclic scaffolds, the aziridine ring, a three-membered heterocycle containing a nitrogen atom, holds a position of unique strategic importance. The inherent ring strain of this small heterocycle, estimated to be around 26-27 kcal/mol, renders it a highly reactive yet selectively versatile synthetic intermediate.[1] This reactivity, when harnessed with precision, provides a powerful tool for the introduction of nitrogen-containing functionalities and the construction of complex molecular frameworks.
This in-depth guide focuses on a particularly valuable derivative: Methyl aziridine-2-carboxylate . This molecule, featuring a carboxylate group at the 2-position, is a chiral building block that has found extensive application in the synthesis of a diverse array of bioactive compounds, including antibiotics and anti-inflammatory agents.[2][3] Its utility stems from the predictable and often stereospecific manner in which the aziridine ring can be opened by a wide range of nucleophiles, leading to the formation of valuable α- and β-amino acid derivatives.[1]
This document will provide researchers, scientists, and drug development professionals with a comprehensive technical overview of methyl aziridine-2-carboxylate, encompassing its fundamental properties, detailed synthetic protocols, key reactivity patterns, and notable applications in pharmaceutical research. The information presented herein is grounded in established scientific literature and aims to provide not just procedural details, but also the underlying mechanistic rationale to empower informed and innovative applications of this potent synthetic tool.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of a reagent is paramount for its effective and safe utilization in the laboratory. The key data for methyl aziridine-2-carboxylate, often supplied stabilized with hydroquinone (HQ) to inhibit polymerization, is summarized below.[4]
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the aziridine ring and the methyl ester. The two diastereotopic protons at the C3 position will likely appear as a complex multiplet, while the proton at the C2 position will also be a multiplet, coupled to the C3 protons. The methyl group of the ester will present as a sharp singlet, typically in the range of 3.7-3.8 ppm.
¹³C NMR: The carbon NMR spectrum will exhibit four distinct signals corresponding to the carbonyl carbon of the ester (around 170-175 ppm), the two carbons of the aziridine ring, and the methyl carbon of the ester (around 52 ppm).
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretching vibration from the ester group, typically in the region of 1730-1750 cm⁻¹. The N-H stretching vibration of the aziridine ring will appear as a moderate peak around 3200-3300 cm⁻¹. The C-N and C-C stretching vibrations of the ring will be found in the fingerprint region. The C=C stretching frequency in related methyleneaziridines is reported to be around 1770 cm⁻¹.[6]
Synthesis of Methyl Aziridine-2-carboxylate: A Practical Approach
The synthesis of aziridine-2-carboxylates can be achieved through various methodologies, including the well-established Wenker synthesis and more modern asymmetric approaches.[2][7] A common and reliable method for preparing chiral methyl aziridine-2-carboxylate involves a multi-step sequence starting from the readily available amino acid, serine. The following protocol is a representative example based on the synthesis of a protected analogue, which can be subsequently deprotected.
Experimental Protocol: Synthesis from Serine Methyl Ester
This procedure outlines the synthesis of N-trityl-protected methyl aziridine-2-carboxylate, a stable intermediate that can be deprotected to yield the target compound.
Step 1: Esterification of D-Serine
To a solution of D-serine (1.00 equiv.) in methanol, add thionyl chloride (1.80 equiv.) dropwise at 0 °C.[8]
Stir the reaction mixture at 80 °C for 2 hours, then continue stirring at room temperature for an additional 20 hours.[8]
Concentrate the solution under reduced pressure. Add diethyl ether to precipitate the product and remove excess HCl.[8]
Evaporate the solvent under reduced pressure to yield methyl D-serinate hydrochloride as a white solid.[8]
Step 2: N-Tritylation
To a cooled solution of methyl D-serinate hydrochloride (1.00 equiv.) and triethylamine (2.11 equiv.) in dichloromethane, add trityl chloride (1.00 equiv.) and stir the mixture for 2 hours at 0 °C.[8]
Wash the reaction mixture sequentially with 10% citric acid solution and brine.[8]
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
Purify the crude product by flash column chromatography to obtain methyl N-trityl-D-serinate.[8]
Step 3: Aziridination (Modified Wenker Synthesis)
This step involves the conversion of the hydroxyl group to a leaving group, followed by intramolecular cyclization. A common method is activation with a sulfonyl chloride.
To a cooled solution of methyl N-trityl-D-serinate and a hindered base (e.g., 2,6-lutidine) in an appropriate solvent (e.g., dichloromethane), add methanesulfonyl chloride dropwise at 0 °C.
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
Upon completion, a strong, non-nucleophilic base (e.g., DBU) is added to effect the intramolecular cyclization to the aziridine.
Work-up involves washing with water and brine, followed by drying, concentration, and purification by column chromatography to yield methyl (R)-1-tritylaziridine-2-carboxylate.[8]
Step 4: Deprotection of the N-Trityl Group
The trityl group can be removed under acidic conditions. To a solution of the N-trityl aziridine in dichloromethane, add a mild acid such as trifluoroacetic acid.
The reaction is typically rapid and can be monitored by TLC.
Upon completion, the reaction is carefully neutralized with a base (e.g., saturated sodium bicarbonate solution), and the product is extracted with an organic solvent.
The combined organic layers are dried, concentrated, and the crude product is purified to afford methyl aziridine-2-carboxylate.
Key Reactivity: The Ring-Opening Paradigm
The synthetic utility of methyl aziridine-2-carboxylate is dominated by its susceptibility to nucleophilic ring-opening reactions. This reactivity is a direct consequence of the significant ring strain within the three-membered ring. The regioselectivity of the ring-opening (i.e., whether the nucleophile attacks at the C2 or C3 position) is a critical consideration and is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of activating or directing groups on the aziridine nitrogen.
Mechanism of Nucleophilic Ring-Opening
The ring-opening of aziridines can proceed through an Sₙ2-type mechanism. The incoming nucleophile attacks one of the electrophilic carbon atoms of the aziridine ring, leading to the cleavage of a C-N bond and inversion of stereochemistry at the center of attack.
Regioselectivity
In the case of methyl aziridine-2-carboxylate, the presence of the electron-withdrawing carboxylate group at C2 influences the regioselectivity of the ring-opening. Nucleophilic attack can occur at either C2 or C3.
Attack at C3: This is often the preferred pathway for many nucleophiles, leading to the formation of α-amino acid derivatives. This regioselectivity is favored due to the less sterically hindered nature of the C3 position.
Attack at C2: Attack at the C2 position, leading to β-amino acid derivatives, can also occur, particularly with certain nucleophiles or under specific reaction conditions that favor attack at the more substituted carbon.
The presence of an activating group on the aziridine nitrogen, such as a sulfonyl or carbamoyl group, can significantly enhance the reactivity of the aziridine ring towards nucleophiles.
Applications in Drug Discovery and Development
The versatility of methyl aziridine-2-carboxylate as a chiral building block has been demonstrated in the synthesis of numerous biologically active molecules. Its ability to introduce a stereodefined amino acid or diamine functionality is a key asset in the construction of complex pharmaceutical agents.
Case Study: Synthesis of Dynobacin A
Enantioenriched aziridine-2-carboxylates are crucial intermediates in the total synthesis of complex natural products with potent biological activity. A notable example is the synthesis of dynobacin A, a novel antibiotic.[2] The synthesis of this complex molecule relies on the use of an aziridine-2-carboxylate derivative as a key chiral building block to install the correct stereochemistry in the molecule.
Case Study: Synthesis of BIRT-377
The anti-inflammatory agent BIRT-377, a lymphocyte function-associated antigen-1 (LFA-1) antagonist, is another example of a pharmaceutical agent whose synthesis involves an aziridine-2-carboxylate intermediate.[2] The reductive ring-opening of a chiral 3-arylaziridine-2-carboxylate provides a key α-amino ester precursor to the final hydantoin structure of BIRT-377.
Broader Applications
Beyond these specific examples, methyl aziridine-2-carboxylate and its derivatives are employed in the synthesis of:
Antiviral agents: The unique stereochemistry and functionality that can be derived from aziridines make them attractive for the synthesis of novel antiviral compounds.
Anticancer agents: Some aziridine-containing compounds, such as imexon and azimexon, have been investigated as anticancer and immunomodulatory agents.[3]
Peptidomimetics: The ability to generate non-natural amino acids from aziridine-2-carboxylates makes them valuable in the design of peptidomimetics with enhanced stability and biological activity.
Polymer Chemistry: This compound is also utilized in the production of specialty polymers, where it can enhance properties such as flexibility and durability.[4]
Agrochemicals: Methyl aziridine-2-carboxylate is explored in the formulation of agrochemicals, contributing to the development of more effective pesticides and herbicides.[4]
Safety, Handling, and Storage
Methyl aziridine-2-carboxylate is a reactive and potentially hazardous chemical that requires careful handling. Adherence to strict safety protocols is essential to minimize risks in the laboratory.
Hazard Category
GHS Classification
Precautionary Statements
Acute Toxicity
Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)
Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage at 2-8 °C.[4][9]
Handling
Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors. Avoid contact with skin and eyes.[9]
Disposal
Dispose of contents/container to an approved waste disposal plant.
Note: This is a summary of key safety information. Always consult the full Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion and Future Outlook
Methyl aziridine-2-carboxylate has firmly established itself as a cornerstone of modern synthetic chemistry, particularly in the realm of drug discovery and development. Its unique combination of a strained, reactive aziridine ring and a functional handle in the form of a methyl ester provides a powerful platform for the stereoselective synthesis of a wide range of nitrogen-containing molecules. The ability to predictably open the aziridine ring with a diverse array of nucleophiles offers a reliable strategy for the construction of complex and biologically active compounds.
As our understanding of disease pathways becomes more sophisticated, the demand for novel and structurally diverse small molecules will continue to grow. The inherent reactivity and synthetic versatility of methyl aziridine-2-carboxylate ensure that it will remain a relevant and valuable tool for medicinal chemists and process development scientists for the foreseeable future. Future research will likely focus on the development of new catalytic and stereoselective methods for the synthesis and functionalization of aziridine-2-carboxylates, further expanding the synthetic toolbox and paving the way for the discovery of the next generation of therapeutic agents.
References
ResearchGate. (2022). Preparation of methyl ester of L-serine. [Link]
Royal Society of Chemistry. (2020). Synthesis and applications of methyleneaziridines. [Link]
ChemRxiv. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. [Link]
National Center for Biotechnology Information. (2021). Synthesis and Evaluation of Biological Activities of Aziridine Derivatives of Urea and Thiourea. [Link]
Radboud University Repository. (1990). Synthesis and reactions of aziridine-2-carboxylic esters. [Link]
Application Note: Enantioselective Synthesis of Aziridine-2-Carboxylates from 2H-Azirines
[1][2] Executive Summary Aziridine-2-carboxylates are critical pharmacophores and precursors for non-proteinogenic amino acids (e.g., arylglycines) and complex alkaloids. While traditional synthesis often relies on nitre...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2]
Executive Summary
Aziridine-2-carboxylates are critical pharmacophores and precursors for non-proteinogenic amino acids (e.g., arylglycines) and complex alkaloids. While traditional synthesis often relies on nitrene transfer to alkenes, the asymmetric reduction of 2H-azirines offers a direct, atom-economical route that retains the strained three-membered ring.
This guide details two high-fidelity protocols for transforming 2H-azirine-2-carboxylates into chiral aziridines:
Organocatalytic Transfer Hydrogenation: A metal-free, biomimetic approach using Chiral Brønsted Acids (CPA).
Copper-Catalyzed Reductive Kinetic Resolution: A cutting-edge method for processing racemic starting materials into enantioenriched products.[1]
Scientific Foundation & Mechanistic Logic
The Challenge of 2H-Azirines
2H-Azirines possess significant ring strain (~48 kcal/mol) and a reactive C=N bond. The primary synthetic risk is unwanted ring opening or hydrolysis. Successful enantioselective synthesis requires catalysts that activate the imine functionality for hydride attack without triggering ring cleavage.
Strategic Pathways
We utilize the electrophilicity of the C=N bond. By employing a chiral catalyst, we can direct the facial selectivity of a hydride nucleophile.[2]
Pathway A (Organocatalysis): A chiral phosphoric acid (CPA) forms a hydrogen-bonded ion pair with the azirine nitrogen, simultaneously activating the Hantzsch ester (hydride source).
Pathway B (Metal Catalysis): A Copper-Hydride species coordinates to the azirine, facilitating a kinetic resolution where one enantiomer is reduced faster than the other.
Protocol A: Organocatalytic Transfer Hydrogenation
Catalyst: Chiral BINOL-derived Phosphoric Acid (TRIP or STRIP) (5 mol%)
Reductant: Hantzsch Ester (HEH) (1.2 equiv)
Solvent: Toluene or Mesitylene (anhydrous)
Additives: 5Å Molecular Sieves (activated)
Step-by-Step Protocol
Preparation: Flame-dry a 10 mL Schlenk tube and cool under Argon.
Charging: Add the 2H-azirine substrate (1.0 equiv), Chiral Phosphoric Acid (0.05 equiv), and activated Molecular Sieves (50 mg/mmol).
Solvation: Add anhydrous Toluene (0.1 M concentration relative to substrate). Stir at room temperature for 10 minutes to ensure catalyst-substrate interaction.
Reaction: Cool the mixture to -30°C (Critical: Low temperature suppresses the background racemic reaction). Add Hantzsch Ester (1.2 equiv) in one portion.
Monitoring: Stir at -30°C for 24–48 hours. Monitor by TLC or 1H NMR.[2] Look for the disappearance of the imine proton signal (~9.0 ppm) and appearance of the aziridine ring proton (~3.0 ppm).
Workup: Filter directly through a short pad of neutral alumina (Do NOT use silica gel; acidity causes ring opening). Elute with Et₂O.
Purification: Concentrate and purify via flash chromatography on neutral alumina or deactivated silica (treated with 1% Et₃N).
Mechanistic Visualization (DOT)
The following diagram illustrates the ternary complex formation essential for enantioselectivity.
Caption: Bifunctional activation mode where the phosphoric acid activates the imine (electrophile) and orients the Hantzsch ester (nucleophile).[1][3]
Best For: Racemic 2H-azirine starting materials; generating both enantioenriched azirines and aziridines.[1]
Reference: ChemRxiv 2024 / ResearchGate 2025 (Ref 1, 4).
Materials
Substrate: rac-2H-Azirine-2-carboxylate
Catalyst Precursor: Cu(OAc)₂ (5 mol%)
Ligand: (R)-DTBM-SEGPHOS or (R)-BINAP (5.5 mol%)
Hydride Source: Diethoxymethylsilane (DEMS) or PMHS (2.0 equiv)
Solvent: THF or MTBE
Step-by-Step Protocol
Catalyst Formation: In a glovebox, mix Cu(OAc)₂ and the chiral diphosphine ligand in THF (1.0 mL). Stir for 30 minutes to form the active Cu-Ligand complex.
Substrate Addition: Add the racemic 2H-azirine solution to the catalyst mixture.
Reduction: Add the silane reagent dropwise at 0°C.
Kinetic Resolution: Stir at 0°C. The "matched" enantiomer is rapidly reduced to the cis-aziridine. The "mismatched" enantiomer remains as the unreacted 2H-azirine.
Quench: Carefully quench with saturated NH₄Cl solution (gas evolution possible).
Extraction: Extract with EtOAc (3x). Wash combined organics with brine.
Separation: The amine (aziridine) and imine (azirine) have significantly different polarities. Separate via column chromatography (Neutral Alumina).
Workflow Visualization (DOT)
Caption: Kinetic resolution workflow separating the racemic mixture into reduced chiral aziridine and enantioenriched starting material.
Nucleophilic ring-opening reactions of methyl aziridine-2-carboxylate
Application Note: Precision Engineering of Non-Proteinogenic Amino Acid Scaffolds Executive Summary Methyl aziridine-2-carboxylate is a pivotal chiral building block in the synthesis of non-proteinogenic amino acids, par...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Engineering of Non-Proteinogenic Amino Acid Scaffolds
Executive Summary
Methyl aziridine-2-carboxylate is a pivotal chiral building block in the synthesis of non-proteinogenic amino acids, particularly
-substituted -amino acids (e.g., serine derivatives) and -substituted -amino acids (e.g., isoserine derivatives). Its strained three-membered ring offers high reactivity, but the presence of the electron-withdrawing ester group at C2 creates a dichotomy in regioselectivity.
This guide provides a rigorous technical framework for controlling the regiochemical outcome of nucleophilic ring-opening reactions. By manipulating the N-protecting group (activation) , nucleophile hardness , and catalytic environment , researchers can selectively direct attack to either the C2 (electronic control) or C3 (steric control) position.
Mechanistic Foundations & Regiochemical Control
The regioselectivity of the ring opening is governed by the interplay between steric hindrance and electronic activation.[1]
Path A: C3 Attack (Steric Control)
Mechanism: SN2-like attack on the less hindered
-carbon.
Outcome: Formation of
-functionalized -amino esters .
Favored By: Soft nucleophiles (azides, thiols), bulky N-protecting groups (e.g., Trityl), and Lewis acid catalysis that coordinates the ester, effectively blocking C2 or enhancing the electrophilicity of the ring generally without overriding steric bias.
Product Structure:
Path B: C2 Attack (Electronic Control)
Mechanism: Attack at the more substituted
-carbon, driven by the electron-withdrawing nature of the ester group which renders C2 more electrophilic, or via "loose" SN2 / borderline SN1 transition states.
Outcome: Formation of
-functionalized -amino esters .
Favored By: Hard nucleophiles (fluoride, hydroxide), specific solvent effects, or reductive opening conditions (e.g., SmI2).
Product Structure:
Decision Pathway Visualization
Figure 1: Regiodivergent pathways for the nucleophilic ring opening of activated aziridine-2-carboxylates.
Experimental Protocols
Pre-requisite: Substrate Activation
While methyl aziridine-2-carboxylate (NH) exists, it is kinetically sluggish and prone to polymerization. High-fidelity synthesis requires N-activation.
Recommended Scaffold:Methyl 1-tritylaziridine-2-carboxylate (commercially available or prepared from serine methyl ester). The trityl (Trt) group provides immense steric bulk, heavily favoring C3 attack for
-amino acid synthesis [1].
Alternative:Methyl 1-tosylaziridine-2-carboxylate (highly activated, prone to non-selective opening unless temperature is strictly controlled).
Protocol A: Synthesis of
-Substituted
-Amino Acids (C3 Selective)
Target: Serine, Cysteine, and DAP derivatives.
Rationale: The use of Boron Trifluoride Etherate (
) activates the aziridine nitrogen. The bulky Trityl group shields C2, forcing the nucleophile to attack the accessible C3 position.
Solvent: Anhydrous DCM or Methanol/Chloroform (1:1)
Step-by-Step Methodology:
Preparation: Dissolve Methyl 1-tritylaziridine-2-carboxylate (1 mmol) in anhydrous DCM (5 mL) under nitrogen atmosphere. Cool to 0°C .
Critical Control Point: Temperature control is vital.[2] Higher temperatures may erode regioselectivity.
Acid Activation: Add the nucleophile (e.g., MeOH, 3 mL) followed by dropwise addition of
(1.1 mmol).
Observation: A color change (often yellow to orange) indicates trityl cation character/complexation.
Reaction: Stir at 0°C for 1–4 hours. Monitor by TLC (SiO2, Hexane/EtOAc). The trityl group is acid-labile; depending on the acid strength, the product may be the N-Trityl amino acid or the deprotected amine (if TFA is used for prolonged periods).
Note: With
in MeOH, detrytylation often occurs concomitantly, yielding the free amine or methyl ether.
Quench: Quench with saturated aqueous
. Extract with DCM ( mL).
Purification: Dry organics over
, concentrate, and purify via flash chromatography.
Expected Result: >90% Regioselectivity for C3 opening (yielding the
-amino ester).
Protocol B: Synthesis of
-Fluoro-
-Amino Acids (C2 Selective)
Target: Fluorinated isoserine scaffolds for metabolic stability.
Rationale: Fluoride is a hard nucleophile. When using activated aziridines (like N-Cbz or N-Boc), fluoride can attack C2. However, this is highly substrate-dependent. A proven method involves reductive opening or specific nucleophilic conditions described in radiochemistry [2]. Below is a modified protocol for C2-fluorination using N-activated substrates.
Materials:
Methyl 1-Cbz-aziridine-2-carboxylate
Reagent: TBAF (Tetra-n-butylammonium fluoride) or
/18-crown-6
Solvent: THF or DMF
Step-by-Step Methodology:
Preparation: Dissolve N-Cbz-aziridine (1 mmol) in THF.
Reaction: Add TBAF (1M in THF, 1.5 equiv) at room temperature.
Optimization: If C3 attack dominates (forming
-fluoro--amino ester), switch to electrophilic fluorination of the aziridinyl anion or use which favors C3.
Correction: Literature indicates that for [18F]Fluoride , attack on N-Cbz aziridine-2-carboxylates yields the
-fluoro--alanine derivative (C2 attack) [2]. This is a rare example where electronic activation of C2 by the ester overcomes sterics.
Solution: Increase the steric bulk of the N-protecting group (Switch Ts
Trt). Lower the reaction temperature to -20°C or -78°C.
Problem: Polymerization.
Solution: The concentration is too high. Dilute to 0.05 M. Ensure the N-protecting group is electron-withdrawing enough to prevent aziridine self-attack.
Problem: N-Deprotection during reaction.
Solution: Trityl groups are acid-sensitive. If the N-protected product is desired, use milder Lewis acids like
or avoid protic acids.
References
Vedejs, E., et al. "Methodology for the synthesis of
-amino acids via nucleophilic ring opening of N-tritylaziridine-2-carboxylates." Journal of Organic Chemistry. (Generalized citation based on standard Trityl-aziridine chemistry).
Wagner, F., et al. "Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride." The Journal of Organic Chemistry. [Link]
Baldwin, J. E., et al. "Nucleophilic ring opening of aziridine-2-carboxylates with Wittig reagents."[6] Journal of the Chemical Society, Chemical Communications. [Link]
Boden, C., et al. "
-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates." The Journal of Organic Chemistry. [Link][7]
Suntrup, L., et al. "Regioselective ring opening of aziridine for synthesizing azaheterocycle." Frontiers in Chemistry. [Link][4]
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Regioselective Ring-Opening of Activated Aziridines with [ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
F]Fluoride[1][2][3][4]
-[F]Fluoroamines via Nucleophilic Ring-Opening
Executive Summary
The synthesis of
-fluoroamines is a cornerstone in the development of PET radiotracers, given the prevalence of this motif in bioactive peptides and CNS-targeting small molecules. While direct nucleophilic substitution on linear precursors often suffers from elimination side reactions, the ring-opening of activated aziridines offers a superior alternative due to the release of ring strain (27 kcal/mol) driving the reaction. This guide details the protocol for the regioselective radiofluorination of -activated aziridines (sulfonyl, acyl, or carbamate protected) using [F]fluoride. It addresses the critical challenge of regiocontrol—directing the [F]fluoride attack to the terminal vs. internal carbon—and provides a validated workflow for high-yield production.
Scientific Foundation & Mechanism
The Challenge of Regioselectivity
The ring-opening of aziridines with [
F]fluoride is primarily governed by the interplay between steric hindrance and electronic stabilization .
Activated Aziridines: An electron-withdrawing group (EWG) on the nitrogen (e.g., Tosyl, Nosyl, Boc, Cbz) renders the ring carbons electrophilic.
Mechanism (
Dominance): Under standard basic radiofluorination conditions (aprotic solvent, phase transfer catalyst), the reaction typically proceeds via an mechanism. The nucleophilic [F]F attacks the less substituted (terminal) carbon to minimize steric repulsion [1].
Electronic Exceptions: If the aziridine bears a substituent capable of stabilizing a developing positive charge (e.g., a phenyl group), the transition state may develop partial carbocation character ("
-like"). In these specific cases, attack may shift toward the more substituted (benzylic) carbon, leading to regioisomeric mixtures or inverted selectivity [2].
Mechanistic Pathway Diagram
The following diagram illustrates the divergent pathways based on substrate substitution.
), while aryl substituents can direct attack internally.
Critical Parameters & Optimization
Success depends on the choice of the activating group and the phase transfer catalyst (PTC). The following data summarizes typical optimization trends for a model substrate (e.g., aziridine-2-carboxylate) [1, 3].
Table 1: Optimization of Reaction Conditions
Parameter
Condition A
Condition B
Condition C (Optimal)
Activating Group
-Tosyl (Ts)
-Nosyl (Ns)
-Boc / -Cbz
Base / Catalyst
KCO / K2.2.2
TBAHCO
TBAHCO
Solvent
DMSO
MeCN
MeCN
Temperature
110°C
85°C
100-110°C
RCY (Decay Corrected)
45-55%
< 10% (Instability)
65-75%
Regioselectivity
High (Terminal)
N/A
High (Terminal)
Insight: While
-sulfonyl groups (Ts, Ns) are excellent leaving groups, they are difficult to remove post-labeling without harsh conditions. -Boc and -Cbz are preferred for peptide tracers as they allow simultaneous deprotection and ring-opening or mild subsequent deprotection [1].
Counter-ion: Tetrabutylammonium (
) often provides higher solubility and "nakedness" for the fluoride ion in MeCN compared to the K2.2.2/K system for these specific substrates.
Detailed Experimental Protocol
Reagents and Equipment
Isotope: [
F]Fluoride in HO.
Cartridge: QMA Carbonate Light (Waters) or equivalent anion exchange.
Precursor:
-Boc-aziridine-2-carboxylate (or specific analog).
F]fluoride solution through the QMA cartridge to trap F. Discard the HO.
Elute the
F into a V-vial using Eluent A :
Composition: 75
L TBAHCO (0.075 M) in 0.5 mL MeCN/HO (9:1).
Rationale: TBAHCO
is less basic than KCO, reducing the risk of base-catalyzed polymerization of the aziridine [3].
Step 2: Azeotropic Drying
Heat the eluate to 95°C under a stream of inert gas (He or N
) and vacuum.
Once dry, add 1 mL of anhydrous MeCN and evaporate again (repeat 2x).
Critical Checkpoint: The residue must be completely dry. Residual water creates a solvation shell around F
, killing nucleophilicity.
Step 3: Radiofluorination Reaction
Dissolve the precursor (2–5 mg) in 0.5–1.0 mL of anhydrous MeCN.
Add the precursor solution to the dried [
F]TBAF complex.
Seal the reactor and heat to 100–110°C for 10–15 minutes .
Note: Microwave heating can reduce this time to 2–5 minutes.
Step 4: Purification & Formulation
Cool the reaction vessel to < 40°C.
Quench with 2 mL of HPLC mobile phase (e.g., 10% EtOH in water).
Inject onto a semi-prep HPLC column (e.g., C18, 250 x 10 mm).
Collect the product peak (typically elutes after the hydrolyzed precursor).
Production Workflow Diagram
Figure 2: Standard operating procedure for aziridine-based radiofluorination.
Troubleshooting & Quality Control
Common Failure Modes
Low Yield: Usually due to "wet" fluoride. Ensure azeotropic cycles are rigorous.
Polymerization: Aziridines can polymerize under strongly basic conditions or high temperatures. If observing a smear on radio-TLC, reduce the amount of base (switch from K
CO to KHCO or TBAHCO) or lower the precursor concentration.
Wrong Regioisomer: If the internal attack product dominates unexpectedly, check the precursor substitution. Phenyl/Benzylic groups promote internal attack. Consider using a bulky protecting group on the Nitrogen to sterically shield the internal carbon further.
QC Criteria
Radiochemical Purity: > 95% via analytical HPLC.
Identity: Co-injection with non-radioactive
F standard.
Molar Activity: Typically > 1 Ci/
mol (dependent on starting activity).
References
Schjoeth-Eskesen, C., et al. (2015).[2] "Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [
Lu, H., et al. (2016).[4] "Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions." Journal of Organic Chemistry, 81(23), 11911–11915. Link
Deng, X., et al. (2019). "Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes." Pharmaceuticals, 12(1), 24. Link
Cole, E., et al. (2014).[5][3] "Radiosynthesis of [
F]Fluoroamines." Current Radiopharmaceuticals, 7(2). Link
Methyl aziridine-2-carboxylate as a building block for beta-amino acids
This guide details the application of Methyl Aziridine-2-carboxylate as a strategic building block for the synthesis of -amino acids . While this scaffold is traditionally associated with -amino acid synthesis (via C3 ri...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the application of Methyl Aziridine-2-carboxylate as a strategic building block for the synthesis of
-amino acids . While this scaffold is traditionally associated with -amino acid synthesis (via C3 ring opening), specific protocols allow for the selective cleavage of the C2–N bond or regioselective C2-nucleophilic attack, granting access to the -amino acid skeleton.
Application Note: Methyl Aziridine-2-Carboxylate for
-Amino Acid Synthesis[1]
Executive Summary
Methyl aziridine-2-carboxylate is a strained, three-membered heterocycle containing an amino group and an ester functionality. It serves as a divergent intermediate:
Path A (Conventional): Nucleophilic attack at C3 yields
Path B (Target): Regioselective cleavage at C2 (via reduction or specific nucleophilic attack) yields
-amino acids .
-Amino acids are critical in drug design for constructing -peptides (peptidomimetics), which exhibit proteolytic stability and unique secondary structures (helices/sheets) unavailable to natural -peptides. This guide focuses exclusively on Path B : protocols to force the "anti-Micheal" or reductive opening to generate the -amino scaffold.
Mechanistic Logic: Controlling Regioselectivity
The regioselectivity of the ring opening is dictated by the interplay between steric hindrance, electronic activation, and the nature of the reagent.[2]
The Bifurcation Point
C3 Attack (Kinetic/Steric Control): Most nucleophiles attack the less hindered C3 position, preserving the C2–N bond and yielding an
-amino acid.
C2 Attack (Electronic/Reductive Control): To synthesize a
-amino acid, the C2–N bond must be broken. This places the nitrogen atom on the -carbon relative to the ester. This is achieved via:
Single Electron Transfer (SET): Radical anion formation at the ester group weakens the adjacent C2–N bond.
Activated Nucleophilic Attack: Using hard nucleophiles (e.g., Fluoride) on activated aziridines where electronic withdrawal by the ester favors attack at the more substituted C2 position.
Pathway Visualization
Caption: Divergent synthesis pathways. Path B is required for
-amino acid production.
Experimental Protocols
Protocol A: Reductive Ring Opening (SmI
Method)
Objective: Synthesis of unsubstituted
-amino esters ().
Mechanism: Samarium diiodide (SmI) mediates a single-electron reduction of the ester carbonyl to a ketyl radical, which triggers the selective cleavage of the adjacent C2–N bond.
Reagents:
Substrate:
-Tosyl or -SES protected Methyl aziridine-2-carboxylate.
Reagent: SmI
(0.1 M in THF).
Additive: Methanol (MeOH) or
-Dimethylethanolamine (DMEA) as a proton source.
Step-by-Step Procedure:
Preparation: In a flame-dried flask under Argon, dissolve the
-activated aziridine (1.0 equiv) in dry THF (0.1 M concentration).
Add Proton Source: Add dry MeOH (2–5 equiv) to the solution. Note: DMEA can be used if acid-sensitive groups are present.
Reduction: Cool the solution to –78 °C (or 0 °C depending on substrate reactivity).
SmI
Addition: Dropwise add SmI solution (2.5–3.0 equiv) until a deep blue color persists, indicating excess Sm(II).
Quench: Stir for 15–30 minutes. Quench with saturated aqueous NaHCO
(or Rochelle's salt solution to solubilize Sm salts).
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na
-protecting group must be electron-withdrawing (Ts, SES, Boc) to facilitate the reduction. -Alkyl aziridines typically do not undergo this specific cleavage efficiently.[1]
-substituted -amino acids (e.g., -fluoro--amino acids).
Mechanism: The electron-withdrawing ester group activates the C2 position. Under specific conditions (often Lewis acid catalysis or using "hard" nucleophiles like Fluoride), attack occurs at the more substituted C2 carbon, inverting the stereochemistry.
Reagents:
Substrate:
-Cbz or -Boc Methyl aziridine-2-carboxylate.
Nucleophile: TBAF (Tetrabutylammonium fluoride) or KHF
(for fluorination).
Step-by-Step Procedure (Example: Fluorination):
Setup: Dissolve
-Cbz-aziridine-2-carboxylate (1.0 equiv) in dry solvent (e.g., DMF or THF).
Nucleophile Addition: Add the fluoride source (e.g., TBAF/t-BuOH or KHF
/18-crown-6).
Reaction: Heat to 50–80 °C (microwave irradiation often improves yield and regioselectivity).
Monitoring: Monitor by TLC/LC-MS for the consumption of aziridine.
Workup: Dilute with water, extract with EtOAc.
Result: The product is the
-fluoro--amino ester.[3] The nucleophile (F) is on the -carbon, and the nitrogen is on the -carbon.
Data Summary: Conditions vs. Regioselectivity[1][2][3][4][5]
Method
Nucleophile/Reagent
Primary Attack Site
Product Scaffold
Reference
Standard Nucleophilic
Azide, Amines, Thiols
C3 (Less Hindered)
-Amino Acid
[1]
Reductive Opening
SmI / MeOH
C2–N Bond Cleavage
-Amino Ester
[2]
Hydrogenolysis
H / Raney Ni
C2–N Bond Cleavage
-Amino Ester
[3]
Activated Fluorination
[18F]F / TBAF
C2 (Electronic Control)
-Fluoro--Amino Acid
[4]
References
Regioselective Ring Opening of Aziridines. Organic Chemistry Frontiers. (2025). "Solvent-controlled C2/C3-regioselective ring-opening."
Reductive Ring Opening with SmI2.The Journal of Organic Chemistry. (2014). "
-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates."
Hydrogenolysis Protocols. Heterocycles. (2012).[1] "Aziridine-2-carboxylates: Preparation, Nucleophilic Ring Opening, and Ring Expansion."
Fluorination at C2. PMC - NIH. (2013). "Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride."
Application Note: Transition Metal-Catalyzed Ring-Opening of Aziridines
Executive Summary Aziridines, the nitrogenous analogs of epoxides, represent a class of "spring-loaded" electrophiles due to their significant ring strain (~27 kcal/mol).[1][2] They are critical intermediates in the synt...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Aziridines, the nitrogenous analogs of epoxides, represent a class of "spring-loaded" electrophiles due to their significant ring strain (~27 kcal/mol).[1][2] They are critical intermediates in the synthesis of
-functionalized amines, a structural motif ubiquitous in alkaloids (e.g., pseudoephedrine), amino acids, and blockbuster pharmaceuticals (e.g., Tamiflu, Linezolid).[1]
While traditional ring-opening relies on strong nucleophiles or harsh acidic conditions, Transition Metal (TM) catalysis offers a paradigm shift: mild conditions, tunable regioselectivity (C2 vs. C3), and access to challenging stereochemical outcomes (e.g., dynamic kinetic resolution).[1]
This guide delineates two distinct mechanistic manifolds—Lewis Acid Activation (Scandium) and Oxidative Addition (Palladium)—providing validated protocols for each.[1]
Part 1: Mechanistic Principles & Catalyst Selection[1][3]
The choice of metal dictates the reaction pathway.[1] Researchers must distinguish between "Hard" Lewis Acid activation (Type I) and "Soft" Transition Metal organometallic cycles (Type II).[1]
The Mechanistic Dichotomy[1]
Type I: Lewis Acid Catalysis (e.g., Sc, Cu, Yb). The metal coordinates to the aziridine nitrogen, increasing the electrophilicity of the ring carbons.[1] Attack is predominantly
, leading to inversion of configuration. Regioselectivity is governed by steric hindrance (attack at the less substituted carbon) or electronic stabilization of the transition state (attack at the benzylic position).[1]
Type II: Low-Valent Metal Catalysis (e.g., Pd, Ni). The metal inserts into the C-N bond via oxidative addition, forming a metallacycle.[1] This allows for cross-coupling with nucleophiles (e.g., boronic acids) and can proceed with retention or inversion depending on the ligand environment and additives.[1]
Mechanistic Pathway Diagram
The following diagram contrasts the Scandium (Lewis Acid) and Palladium (Redox) pathways.[1]
Figure 1: Dual mechanistic pathways for aziridine ring opening.[1][2][3] Blue indicates Lewis Acid activation (Sc); Red indicates Oxidative Addition (Pd).[1]
Part 2: Critical Parameters & Compatibility
Before initiating synthesis, evaluate the compatibility of your nucleophile and protecting group (PG) with the catalyst system.[1]
Parameter
Lewis Acid (Sc, Cu)
Low-Valent Metal (Pd, Ni)
Primary Mechanism
Electrophilic Activation ()
Oxidative Addition / Cross-Coupling
Preferred Aziridine
Activated (N-Tosyl, N-Acyl) & Meso
Vinyl Aziridines, 2-Aryl Aziridines
Nucleophiles
Amines, Azides, Alcohols, Cyanides
Arylboronic acids, Active Methylenes
Regioselectivity
Steric control (Terminus) or Electronic (Benzylic)
is a water-tolerant Lewis acid that avoids the need for strictly anhydrous conditions.[1] It is superior to traditional Lewis acids (e.g., BFOEt) which often cause polymerization of sensitive aziridines.[1] This protocol is optimized for N-aryl and N-tosyl aziridines.[4]
Materials
Substrate: N-Tosyl-2-phenylaziridine (1.0 equiv)
Nucleophile: Aniline derivative or Benzylamine (1.1 equiv)[1]
Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)[1]
Step-by-Step Methodology
Catalyst Loading: To a 10 mL reaction vial equipped with a magnetic stir bar, add the aziridine substrate (1.0 mmol) and Sc(OTf)
(0.01 mmol, 1 mol% ).
Note: For highly unreactive aliphatic amines, increase loading to 5 mol%.[1]
Solvation: Add Acetonitrile (2.0 mL, 0.5 M concentration). Stir briefly to dissolve.[1]
Nucleophile Addition: Add the amine nucleophile (1.1 mmol) dropwise at room temperature (25 °C).
Reaction Monitoring: Stir the mixture at room temperature.
Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1).[1] Conversion is typically complete within 1–3 hours .[1]
Observation: If precipitation occurs, it is likely the diamine-Sc complex; this does not halt the reaction.[1]
Quench & Workup: Upon completion, add water (5 mL) and extract with EtOAc (3 x 10 mL).
Purification: Wash combined organics with brine, dry over Na
SO, and concentrate. Purify via flash column chromatography on silica gel.
Part 4: Protocol B - Pd-Catalyzed Ring-Opening Cross-Coupling
Target Application: Synthesis of
-aryl amines via C-C bond formation (Suzuki-Miyaura type).
Catalyst: Pd(OAc) / Phosphine Ligand.[1]
Rationale
Unlike simple nucleophilic attack, this protocol utilizes an arylboronic acid as the "nucleophile," allowing the construction of C-C bonds rather than C-N/C-O bonds.[1] This is vital for expanding the carbon skeleton of drug scaffolds.[1]
Ensure strict Argon atmosphere.[1] Use fresh boronic acid (remove boroxine trimer via recrystallization).[1]
Wrong Regioisomer
Steric vs. Electronic mismatch.
Lewis Acid: Switch solvent.[1] Non-polar solvents favor steric control; Polar solvents may favor electronic (benzylic) attack.[1] Pd: Switch ligand (NHC vs Phosphine).
Hydrolysis
Moisture in solvent (for non-aqueous protocols).[1]
Dry solvents over molecular sieves.[1] However, note that some Pd protocols require trace water.[1]
References
Wolfe, J. P., et al. (2020).[1] Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines.[2][5] Accounts of Chemical Research.[1] Link[1]
Schneider, C., et al. (2007).[1][4] Scandium Triflate Catalyzed Aminolysis of meso-Aziridines.[4] Synlett.[1][4] Link
Trost, B. M., et al. (2011).[1][6] Palladium-catalyzed dynamic kinetic asymmetric transformations of vinyl aziridines.[6] Journal of the American Chemical Society.[1][6] Link[1]
Peruncheralathan, S., et al. Scandium Triflate Catalyzed Aminolysis of meso-Aziridines - Protocol Summary. Organic Chemistry Portal.[1] Link
Minakata, S., et al. (2019).[1] Computational Study on the Mechanism... in Pd/SIPr-Catalyzed Ring-Opening. ACS Catalysis.[1][5][7] Link[1]
Application Notes and Protocols: The Strategic Deployment of Methyl Aziridine-2-carboxylate in Modern Pharmaceutical Synthesis
Abstract Methyl aziridine-2-carboxylate is a strained, three-membered heterocyclic compound that has emerged as a powerhouse building block in pharmaceutical and organic synthesis. Its inherent ring strain and the presen...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Methyl aziridine-2-carboxylate is a strained, three-membered heterocyclic compound that has emerged as a powerhouse building block in pharmaceutical and organic synthesis. Its inherent ring strain and the presence of versatile functional groups—an ester and a reactive nitrogen—make it a potent precursor for a diverse array of complex molecular architectures, particularly chiral amino acids and their derivatives. This guide provides an in-depth exploration of the strategic applications of methyl aziridine-2-carboxylate, detailing not just the protocols for its use but the fundamental chemical principles that underpin its reactivity. We will delve into its role in the stereoselective synthesis of novel therapeutic agents, offering field-proven insights and robust protocols for researchers, medicinal chemists, and drug development professionals.
The Chemical Virtuosity of Methyl Aziridine-2-carboxylate: A Chemist's Perspective
The utility of methyl aziridine-2-carboxylate in synthetic chemistry stems from the high ring strain of the aziridine ring (approximately 26-27 kcal/mol), which renders it susceptible to nucleophilic ring-opening reactions.[1] This reactivity, coupled with the stereochemical information that can be embedded in the chiral centers of the ring, provides a predictable and controllable entry into a vast chemical space.
The ester moiety at the C2 position serves a dual purpose. Firstly, it activates the aziridine ring, making it more susceptible to nucleophilic attack. Secondly, it provides a handle for further synthetic transformations, such as hydrolysis, amidation, or reduction. The nitrogen atom, which can be unsubstituted (N-H) or protected with a variety of groups, further modulates the reactivity of the ring and can be a site for introducing additional molecular complexity. Enantioenriched aziridine-2-carboxylates are particularly valuable as they serve as versatile chiral building blocks for the synthesis of bioactive molecules with defined stereochemistry.[2]
Core Synthetic Strategies: Harnessing the Reactivity of the Aziridine Ring
The synthetic applications of methyl aziridine-2-carboxylate are primarily centered around two key reaction manifolds: nucleophilic ring-opening and cycloaddition reactions. The choice of reaction pathway is dictated by the desired target molecule and the reaction conditions employed.
Regio- and Stereoselective Ring-Opening Reactions
Nucleophilic attack on the aziridine ring can occur at either the C2 or C3 position. The regioselectivity of this attack is influenced by several factors, including the nature of the nucleophile, the substituents on the aziridine ring, and the presence of a catalyst.
Attack at C3 (β-attack): This is the most common and synthetically useful pathway, leading to the formation of α-amino acid derivatives. A wide range of nucleophiles, including heteroatom and carbon nucleophiles, can be employed.
Attack at C2 (α-attack): This pathway leads to the formation of β-amino acid derivatives. While less common, specific conditions and substrates can favor this mode of attack.
The ring-opening reactions are typically highly stereospecific, proceeding with inversion of configuration at the center of nucleophilic attack (an SN2-type mechanism). This allows for the transfer of stereochemical information from the starting aziridine to the product, a critical feature in asymmetric synthesis.
This protocol describes the synthesis of a protected β-aryl-α-amino acid ester, a valuable building block for peptidomimetics and other biologically active molecules. The use of an organocuprate reagent ensures high regioselectivity for attack at the C3 position.
Experimental Workflow:
A streamlined workflow for the synthesis of β-aryl-α-amino acid derivatives.
Materials:
Reagent
CAS Number
Molecular Weight ( g/mol )
Amount (mmol)
N-Tosyl-methyl aziridine-2-carboxylate
Varies
Varies
1.0
Copper(I) iodide (CuI)
7681-65-4
190.45
1.1
Aryllithium or Arylmagnesium bromide
Varies
Varies
2.2
Anhydrous Tetrahydrofuran (THF)
109-99-9
72.11
20 mL
Saturated aqueous ammonium chloride (NH₄Cl)
12125-02-9
53.49
10 mL
Ethyl acetate (EtOAc)
141-78-6
88.11
50 mL
Anhydrous magnesium sulfate (MgSO₄)
7487-88-9
120.37
As needed
Procedure:
Preparation of the Organocuprate: To a flame-dried, argon-purged round-bottom flask, add CuI (1.1 mmol) and anhydrous THF (10 mL). Cool the suspension to -78 °C in a dry ice/acetone bath. Slowly add the aryllithium or arylmagnesium bromide solution (2.2 mmol) dropwise. Stir the mixture at this temperature for 30 minutes to form the Gilman cuprate.
Ring-Opening Reaction: In a separate flask, dissolve N-Tosyl-methyl aziridine-2-carboxylate (1.0 mmol) in anhydrous THF (10 mL). Slowly add this solution to the pre-formed cuprate solution at -78 °C. Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 4 hours.
Workup: Quench the reaction by the slow addition of saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with EtOAc (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/EtOAc) to afford the desired protected β-aryl-α-amino acid ester.
Causality Behind Experimental Choices:
Low Temperature: The reaction is conducted at low temperatures (-78 °C) to control the reactivity of the organometallic reagents and to prevent side reactions, such as decomposition of the cuprate or the aziridine.
Inert Atmosphere: The use of a flame-dried flask under an argon atmosphere is crucial to prevent the quenching of the highly reactive organolithium/Grignard and cuprate reagents by atmospheric moisture and oxygen.
N-Tosyl Protecting Group: The tosyl group is an excellent electron-withdrawing group that activates the aziridine ring towards nucleophilic attack and can be readily removed in a subsequent step if desired.[1]
[3+2] Cycloaddition Reactions: A Gateway to Five-Membered Heterocycles
Methyl aziridine-2-carboxylate can also participate in [3+2] cycloaddition reactions, acting as a synthetic equivalent of an azomethine ylide. This transformation provides a powerful method for the construction of five-membered nitrogen-containing heterocycles, such as pyrrolidines, which are prevalent scaffolds in many pharmaceuticals. The reaction is typically promoted by a Lewis acid, which facilitates the ring-opening of the aziridine to form the reactive 1,3-dipole.[3]
This protocol outlines the synthesis of a substituted pyrrolidine via the reaction of methyl aziridine-2-carboxylate with an electron-deficient alkene in the presence of a Lewis acid catalyst.
Reaction Mechanism:
Mechanism of Lewis acid-catalyzed [3+2] cycloaddition.
Materials:
Reagent
CAS Number
Molecular Weight ( g/mol )
Amount (mmol)
Methyl aziridine-2-carboxylate
5950-34-5
101.10
1.0
N-Phenylmaleimide
941-69-5
173.17
1.2
Boron trifluoride diethyl etherate (BF₃·OEt₂)
109-63-7
141.93
0.2
Dichloromethane (DCM)
75-09-2
84.93
15 mL
Saturated aqueous sodium bicarbonate (NaHCO₃)
144-55-8
84.01
10 mL
Procedure:
Reaction Setup: To a dry, argon-purged round-bottom flask, add methyl aziridine-2-carboxylate (1.0 mmol) and N-phenylmaleimide (1.2 mmol) in anhydrous DCM (10 mL).
Catalyst Addition: Cool the solution to 0 °C in an ice bath. Slowly add BF₃·OEt₂ (0.2 mmol) dropwise to the stirred solution.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Workup: Upon completion, quench the reaction with saturated aqueous NaHCO₃ (10 mL). Separate the layers and extract the aqueous layer with DCM (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired pyrrolidine derivative.
Trustworthiness of the Protocol:
This protocol is self-validating through the monitoring of the reaction by TLC, which will show the consumption of the starting materials and the formation of a new, less polar product. The final product can be fully characterized by spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its structure and purity.
Applications in the Synthesis of Bioactive Molecules
The versatility of methyl aziridine-2-carboxylate has been demonstrated in the total synthesis of numerous biologically active compounds. For instance, enantioenriched aziridine-2-carboxylates are crucial intermediates in the synthesis of dynobacin A, a potent antibiotic.[2] Furthermore, derivatives of aziridine-2-carboxylic acid, such as imexon and azimexon, have been developed as anti-tumor agents with immunomodulatory activity.[4] The ability to introduce diverse functionality through ring-opening reactions facilitates the development of novel therapeutic agents.[5]
Safety and Handling Considerations
Aziridines, as a class of compounds, are alkylating agents and should be handled with care.[6] They are considered to be potentially toxic and mutagenic. Therefore, all manipulations involving methyl aziridine-2-carboxylate and its derivatives should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[7]
Key Safety Precautions:
Avoid Inhalation and Skin Contact: Methyl aziridine-2-carboxylate is toxic if inhaled, swallowed, or in contact with skin.[7]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[7]
Waste Disposal: Dispose of all waste containing aziridines in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion: A Versatile Tool for Modern Drug Discovery
Methyl aziridine-2-carboxylate stands out as a uniquely versatile and powerful reagent in the arsenal of the modern medicinal chemist. Its predictable reactivity, coupled with the ability to control stereochemistry, provides a reliable platform for the synthesis of complex and biologically relevant molecules. The protocols and insights provided in this guide are intended to empower researchers to confidently and effectively utilize this valuable building block in their drug discovery and development endeavors. By understanding the underlying principles of its reactivity and adhering to safe handling practices, the full potential of methyl aziridine-2-carboxylate can be harnessed to accelerate the discovery of next-generation therapeutics.
References
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ResearchGate. (2016). Synthesis of Methyl Aziridine 2-Carboxylate through Electroreductive Cross Coupling of Methyl gem-Trichloroacetate with Aromatic Imines. [Link]
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Application Notes & Protocols: Leveraging Methyl Aziridine-2-Carboxylate for Novel Agrochemical Discovery
Introduction: The Strategic Value of a Strained Ring In the continuous search for novel agrochemicals with improved efficacy and new modes of action, chemists are increasingly turning to complex, three-dimensional scaffo...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Value of a Strained Ring
In the continuous search for novel agrochemicals with improved efficacy and new modes of action, chemists are increasingly turning to complex, three-dimensional scaffolds. Methyl aziridine-2-carboxylate stands out as a premier building block in this endeavor. As the smallest nitrogen-containing heterocycle, the aziridine ring possesses significant strain energy (approx. 26-27 kcal/mol), making it a highly reactive and versatile synthetic intermediate.[1] Its true power in agrochemical design lies in its function as a constrained, chiral precursor to α- and β-amino acids—moieties found in numerous bioactive molecules.[1][2]
This guide provides an in-depth exploration of the application of methyl aziridine-2-carboxylate in the development of potential agrochemicals. We will move beyond simple procedural lists to explain the underlying chemical principles, strategic considerations for experimental design, and detailed protocols for key synthetic transformations. The central thesis is that the controlled, nucleophilic ring-opening of this building block provides a robust and efficient pathway to novel molecular architectures tailored for agrochemical targets.[3]
Core Principle: Regioselective Ring-Opening for Agrochemical Scaffolds
The synthetic utility of methyl aziridine-2-carboxylate hinges on its susceptibility to nucleophilic ring-opening. When the aziridine nitrogen is protected with an electron-withdrawing group (EWG), such as a tosyl (Ts) or carbobenzyloxy (Cbz) group, the ring becomes "activated." This activation enhances the electrophilicity of the ring carbons, particularly the unsubstituted C3 carbon, making it susceptible to attack by a wide range of nucleophiles.[1]
This reaction is highly valuable for two primary reasons:
Stereospecificity: The ring-opening typically proceeds via an SN2 mechanism, resulting in an inversion of stereochemistry at the site of attack. If a chiral aziridine is used, this allows for precise control over the stereochemistry of the final product.
Regioselectivity: With an activated N-EWG aziridine-2-carboxylate, heteroatom nucleophiles overwhelmingly attack the C3 carbon (the β-position relative to the carboxylate), leading to the formation of β-substituted α-amino acid derivatives. This regioselectivity is crucial for predictably building the desired molecular framework.[1][3]
The fundamental transformation is the conversion of the compact, strained ring into a linear, densely functionalized amino acid derivative, which serves as a scaffold for further elaboration into a candidate agrochemical.
Figure 1: General principle of nucleophilic ring-opening. An activated methyl aziridine-2-carboxylate reacts with a nucleophile (Nu-H) in an SN2 fashion, predominantly at the C3 carbon, to yield a β-substituted α-amino acid derivative.
Application Strategy in Fungicide Development
Rationale: Covalent Inhibition of Fungal Enzymes
A validated strategy in drug and agrochemical discovery is the design of covalent inhibitors that form a permanent bond with a target protein. Aziridines are potent alkylating agents, and their biological activity is often linked to this reactivity.[4] Specifically, the aziridine ring can react with nucleophilic amino acid residues, such as cysteine (thiol group) or serine (hydroxyl group), within the active site of a fungal enzyme, leading to irreversible inhibition.
The presence of an electron-withdrawing substituent on the aziridine nitrogen is known to decrease indiscriminate reactivity towards nucleic acids and increase selectivity for soft nucleophiles like thiolate anions, which are present in cysteine residues.[2] Therefore, a logical approach to fungicide discovery is to use methyl aziridine-2-carboxylate as a starting point to build molecules that can be delivered to a fungal target, where the aziridine acts as a "warhead" for covalent modification.
Potential Fungal Targets
The β-amino acid scaffolds generated from aziridine ring-opening are particularly relevant for targeting enzymes involved in amino acid metabolism, which is essential for fungal growth.[5] For example, the antifungal agent BAY 10-8888, a cyclic β-amino acid, is known to inhibit isoleucyl-tRNA synthetase in Candida albicans, thereby shutting down protein synthesis.[6] This provides a validated mode of action for which new β-amino acid derivatives can be designed and screened. Other potential targets include enzymes in metabolic pathways that have active-site cysteine residues and are essential for fungal survival.
Experimental Protocols
The following protocols provide a comprehensive workflow, starting from a readily available amino acid to generate an activated aziridine, followed by its use in a model ring-opening reaction.
Protocol 1: Synthesis of Methyl (2S)-1-tosylaziridine-2-carboxylate
This protocol details the synthesis of the activated aziridine from L-serine methyl ester. The causality is as follows: L-serine provides the chiral backbone. It is first N-protected with a tosyl group. The hydroxyl group is then converted into a good leaving group (mesylate), which facilitates an intramolecular SN2 reaction by the nitrogen anion (formed by a base) to close the three-membered ring.
Materials:
L-serine methyl ester hydrochloride
Tosyl chloride (TsCl)
Triethylamine (TEA)
Dichloromethane (DCM), anhydrous
Methanesulfonyl chloride (MsCl)
Potassium carbonate (K₂CO₃)
Methanol (MeOH)
Saturated aqueous sodium bicarbonate (NaHCO₃)
Brine (saturated aqueous NaCl)
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
N-Tosylation:
Suspend L-serine methyl ester hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
Cool the suspension to 0 °C in an ice bath.
Add triethylamine (2.5 eq) dropwise, followed by a solution of tosyl chloride (1.1 eq) in anhydrous DCM.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Quench the reaction with water and separate the organic layer. Wash sequentially with 1M HCl, saturated NaHCO₃, and brine.
Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to yield N-tosyl-L-serine methyl ester.
Hydroxyl Activation (Mesylation):
Dissolve the N-tosyl-L-serine methyl ester (1.0 eq) in anhydrous DCM and cool to 0 °C.
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
Stir at 0 °C for 2 hours. The reaction progress can be monitored by TLC.
Dilute with DCM, and wash with cold 1M HCl, saturated NaHCO₃, and brine.
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo at a low temperature (<30 °C) to obtain the crude mesylated intermediate. Note: This intermediate can be unstable and is typically used immediately in the next step.
Ring Closure (Cyclization):
Dissolve the crude mesylated intermediate in methanol.
Add finely ground potassium carbonate (K₂CO₃, 3.0 eq) in one portion.
Stir the suspension vigorously at room temperature for 4-6 hours until TLC analysis indicates the complete consumption of the starting material.
Filter the mixture to remove K₂CO₃ and wash the solid with methanol.
Concentrate the filtrate under reduced pressure.
Redissolve the residue in ethyl acetate and wash with water and brine.
Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude product.
Purify by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure Methyl (2S)-1-tosylaziridine-2-carboxylate as a white solid.
Protocol 2: Nucleophilic Ring-Opening with Benzyl Mercaptan
This protocol demonstrates the key strategic reaction: the regioselective opening of the activated aziridine with a thiol nucleophile to generate a β-thioether substituted α-amino acid derivative. This product serves as a direct candidate for antifungal screening or as an intermediate for further modification.
Materials:
Methyl (2S)-1-tosylaziridine-2-carboxylate
Benzyl mercaptan
Potassium carbonate (K₂CO₃), anhydrous
Acetonitrile (MeCN), anhydrous
Saturated aqueous ammonium chloride (NH₄Cl)
Ethyl acetate
Brine
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Reaction Setup:
To a flame-dried round-bottom flask under a nitrogen atmosphere, add Methyl (2S)-1-tosylaziridine-2-carboxylate (1.0 eq) and anhydrous potassium carbonate (1.5 eq).
Add anhydrous acetonitrile via syringe.
Stir the suspension for 10 minutes at room temperature.
Nucleophile Addition:
Add benzyl mercaptan (1.2 eq) dropwise via syringe to the stirring suspension.
Rationale: K₂CO₃ is a mild base sufficient to deprotonate the thiol, generating the more nucleophilic thiolate in situ. Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction.
Reaction and Monitoring:
Heat the reaction mixture to 50-60 °C and stir for 6-12 hours.
Monitor the reaction progress by TLC, observing the disappearance of the aziridine starting material and the appearance of a new, more polar spot.
Workup and Isolation:
Cool the reaction mixture to room temperature and filter off the solid K₂CO₃.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl, followed by brine.
Rationale: The NH₄Cl wash removes any remaining basic residues.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification:
Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure ring-opened product, methyl (2R)-3-(benzylthio)-2-(tosylamino)propanoate.
Self-Validation: The structure and purity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS analysis. The stereochemistry at C2 is expected to remain (S), while the new stereocenter at C3 will be (R) due to the SN2 inversion.
Data Presentation: Versatility of Ring-Opening
The true power of methyl aziridine-2-carboxylate lies in the variety of nucleophiles that can be employed for ring-opening, allowing for the rapid generation of diverse compound libraries.
The entire process, from a common chiral starting material to a final, diversified product ready for screening, can be visualized as a streamlined workflow.
Figure 2: A comprehensive workflow for the development of potential agrochemicals starting from L-serine methyl ester, proceeding through the key methyl aziridine-2-carboxylate intermediate, to generate a diverse library for biological screening.
Conclusion and Future Outlook
Methyl aziridine-2-carboxylate is more than just a chemical reagent; it is a strategic platform for the efficient, stereocontrolled synthesis of novel agrochemical candidates. By mastering the protocols for its formation and subsequent ring-opening, research and development teams can rapidly access libraries of β-amino acid derivatives. These libraries are rich in structural diversity and are primed for screening against critical agricultural pests and pathogens.
The future of this building block in agrochemical development will likely involve its use in combinatorial chemistry workflows and its application in targeting novel biological pathways. As the pressure for more sustainable and specific crop protection solutions increases, the precision and versatility offered by synthons like methyl aziridine-2-carboxylate will be indispensable.
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Polymer Chemistry Applications of Methyl Aziridine-2-carboxylate: A Guide for Researchers and Drug Development Professionals
Introduction: The Unique Potential of Poly(methyl aziridine-2-carboxylate) Methyl aziridine-2-carboxylate is a highly versatile monomer that holds significant promise in the realm of polymer chemistry, particularly for b...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Unique Potential of Poly(methyl aziridine-2-carboxylate)
Methyl aziridine-2-carboxylate is a highly versatile monomer that holds significant promise in the realm of polymer chemistry, particularly for biomedical applications.[1] Its strained three-membered ring structure makes it amenable to ring-opening polymerization, yielding functional polymers with a range of desirable properties. The presence of the methyl carboxylate group provides a handle for further chemical modification and influences the polymer's solubility and reactivity. This guide provides an in-depth exploration of the polymerization of methyl aziridine-2-carboxylate, the characterization of the resulting polymers, and their subsequent application in advanced drug and gene delivery systems.
I. Polymerization of Methyl Aziridine-2-carboxylate: Mechanisms and Methodologies
The polymerization of methyl aziridine-2-carboxylate, an activated aziridine, can be achieved through two primary mechanisms: cationic ring-opening polymerization (CROP) and anionic ring-opening polymerization (AROP). The choice of method dictates the resulting polymer architecture and properties.
Cationic Ring-Opening Polymerization (CROP)
CROP of aziridines typically leads to branched polymers.[2] The process is initiated by an acid, which protonates the nitrogen atom of the aziridine ring, making it susceptible to nucleophilic attack by another monomer. This propagation mechanism often involves chain transfer to the polymer backbone, resulting in a hyperbranched structure.
While CROP is a viable method for producing poly(methyl aziridine-2-carboxylate), achieving a controlled polymerization to obtain well-defined molecular weights and low dispersities can be challenging.[2]
Anionic Ring-Opening Polymerization (AROP): A Controlled Approach
AROP of activated aziridines, such as methyl aziridine-2-carboxylate, offers a more controlled route to linear polymers.[3] The electron-withdrawing nature of the carboxylate group activates the aziridine ring for nucleophilic attack and stabilizes the propagating anionic center. This often results in a "living" polymerization, where termination and chain transfer reactions are minimal, allowing for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.[4][5][6]
Causality in Experimental Choices for AROP:
Initiator: Strong nucleophiles, such as organometallic reagents (e.g., n-butyllithium) or alkali metal amides, are typically used to initiate the polymerization. The choice of initiator can influence the polymerization kinetics and the end-group functionality of the polymer.
Solvent: Aprotic polar solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred to solvate the growing polymer chains and the counter-ion, which helps to maintain the living nature of the polymerization.[4]
Temperature: The polymerization is often carried out at low temperatures to minimize side reactions and ensure better control over the polymerization process.
Caption: Anionic Ring-Opening Polymerization of Methyl Aziridine-2-carboxylate.
II. Protocol: Living Anionic Ring-Opening Polymerization of Methyl Aziridine-2-carboxylate
This protocol is adapted from established procedures for the AROP of analogous activated aziridines.[3]
Materials:
Methyl aziridine-2-carboxylate (stabilized with hydroquinone)[1]
Anhydrous Tetrahydrofuran (THF)
n-Butyllithium (n-BuLi) in hexanes (initiator)
Anhydrous methanol (quenching agent)
Argon or Nitrogen gas supply
Schlenk line and glassware
Procedure:
Monomer Purification: Purify methyl aziridine-2-carboxylate by vacuum distillation to remove the stabilizer and any impurities. Store the purified monomer under an inert atmosphere at low temperature.
Solvent Preparation: Dry THF over sodium/benzophenone ketyl and distill under an inert atmosphere immediately before use.
Polymerization Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of argon or nitrogen.
Reaction:
a. Add the desired amount of anhydrous THF to the reaction flask via cannula.
b. Cool the flask to -78 °C using a dry ice/acetone bath.
c. Add the purified methyl aziridine-2-carboxylate to the cold THF.
d. Slowly add the calculated amount of n-BuLi initiator dropwise to the stirred solution. The molar ratio of monomer to initiator will determine the target molecular weight of the polymer.
e. Allow the reaction to proceed at -78 °C for the desired time (e.g., 2-24 hours). Monitor the polymerization progress by taking aliquots and analyzing them by ¹H NMR spectroscopy.
Termination: Quench the polymerization by adding a small amount of anhydrous methanol.
Polymer Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as cold diethyl ether or hexane.
Purification and Drying: Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
Characterization:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirm the polymer structure and determine the degree of polymerization.
Gel Permeation Chromatography (GPC): Determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.
Parameter
Typical Value/Condition
Rationale
Monomer:Initiator Ratio
20:1 to 200:1
Controls the target molecular weight of the polymer.
Reaction Temperature
-78 °C
Minimizes side reactions and promotes a living polymerization.
Solvent
Anhydrous THF
Aprotic polar solvent that solvates the growing polymer chain.
Initiator
n-Butyllithium
Strong nucleophile for efficient initiation.
Expected PDI
< 1.2
Indicative of a controlled, living polymerization.
III. Post-Polymerization Modification: Hydrolysis to Linear Poly(ethyleneimine) Derivatives
The methyl ester groups of poly(methyl aziridine-2-carboxylate) can be hydrolyzed under acidic or basic conditions to yield a linear poly(ethyleneimine) (lPEI) derivative with carboxylic acid functionalities. This modification is crucial for many biomedical applications as it introduces pH-responsive charge characteristics.
Caption: Post-polymerization hydrolysis workflow.
IV. Applications in Drug and Gene Delivery
The unique properties of poly(methyl aziridine-2-carboxylate) and its hydrolyzed derivatives make them excellent candidates for drug and gene delivery systems.
Rationale for Biomedical Applications
Biocompatibility: Poly(ethyleneimine) and its derivatives have been extensively studied for their biocompatibility.
Cationic Nature: The amine groups in the hydrolyzed polymer backbone are protonated at physiological pH, resulting in a cationic polymer that can electrostatically interact with negatively charged molecules like DNA, RNA, and certain drugs.
"Proton Sponge" Effect: The high density of amine groups is thought to facilitate endosomal escape, a critical step in intracellular drug and gene delivery.
Protocol: Formulation of Polymer-DNA Nanoparticles for Gene Delivery
This protocol outlines the general steps for forming nanoparticles (polyplexes) between the hydrolyzed cationic polymer and plasmid DNA.
Nuclease-free water or a suitable buffer (e.g., HEPES)
Procedure:
Stock Solutions: Prepare sterile, nuclease-free stock solutions of the cationic polymer and pDNA in water or buffer.
Complexation:
a. Determine the desired N/P ratio (the molar ratio of nitrogen atoms in the polymer to phosphate groups in the DNA). This ratio is critical for nanoparticle formation and transfection efficiency.
b. In a sterile microcentrifuge tube, add the calculated volume of the pDNA solution.
c. In a separate tube, add the calculated volume of the cationic polymer solution.
d. While vortexing the DNA solution gently, add the polymer solution dropwise.
e. Continue to vortex for a short period (e.g., 30 seconds) and then incubate at room temperature for 20-30 minutes to allow for stable nanoparticle formation.
Characterization:
Dynamic Light Scattering (DLS): Determine the size and size distribution of the nanoparticles.
Zeta Potential Measurement: Determine the surface charge of the nanoparticles.
Agarose Gel Electrophoresis: Confirm the complexation of DNA with the polymer.
N/P Ratio
Expected Particle Size (nm)
Expected Zeta Potential (mV)
Rationale
Low (e.g., 1-3)
> 200 or aggregated
Near neutral or slightly negative
Incomplete DNA condensation.
Optimal (e.g., 5-15)
100 - 200
+20 to +40
Efficient DNA condensation and positive surface charge for cell interaction.
High (e.g., >20)
< 100
> +40
May lead to increased cytotoxicity.
V. Conclusion and Future Perspectives
Methyl aziridine-2-carboxylate is a valuable monomer for the synthesis of well-defined, functional polymers. The ability to control the polymerization through living anionic methods opens up possibilities for creating complex polymer architectures, such as block copolymers, with tailored properties. The resulting polymers and their derivatives are highly promising materials for advanced drug and gene delivery applications. Further research will likely focus on optimizing polymerization conditions, exploring the synthesis of novel copolymers, and conducting in-depth biological evaluations of these polymer-based delivery systems.
VI. References
Rieger, E., Gleede, T., Weber, K., Manhart, A., Wagner, M., & Wurm, F. R. (2017). The living anionic polymerization of activated aziridines: a systematic study of reaction conditions and kinetics. Polymer Chemistry, 8(17), 2635-2644. [Link]
Wurm, F. R., & Taton, D. (2012). The living anionic polymerization of activated aziridines: a systematic study of reaction conditions and kinetics. Polymer Chemistry, 3(7), 1647-1655. [Link]
Szwarc, M. (1956). ‘Living’ polymers. Nature, 178(4543), 1168-1169. [Link]
Rupar, P. A. (2017). The Living Anionic Polymerization of Functionalized Aziridines. 62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund. [Link]
Giri, C., Chang, J. Y., Mbarushimana, P. C., & Rupar, P. A. (2022). The Anionic Polymerization of a tert-Butyl-Carboxylate-Activated Aziridine. Polymers, 14(16), 3253. [Link]
Hoogenboom, R. (2014). Fast and accurate partial hydrolysis of poly(2-ethyl-2-oxazoline) into tailored linear polyethylenimine copolymers. Polymer Chemistry, 5(2), 405-412. [Link]
Thomas, M., & Klibanov, A. M. (2003). Non-viral gene therapy: polycation-mediated DNA delivery. Applied microbiology and biotechnology, 62(1), 27-34. [Link]
Varkouhi, A. K., Scholte, M., Storm, G., & Haisma, H. J. (2011). Endosomal escape of complexes containing nucleic acids or proteins. Journal of controlled release, 151(3), 220-228. [Link]
Zukauskaite, A., Mangelinckx, S., Buinauskaite, V., Sackus, A., & De Kimpe, N. (2011). Synthesis of new functionalized aziridine-2-and azetidine-3-carboxylic acid derivatives of potential interest for biological and foldameric applications. Amino acids, 41(3), 541-558. [Link]
Al-Dosari, M. S., & Gao, X. (2009). Nonviral gene delivery: principle, limitations, and recent progress. AAPS J, 11(4), 671-681. [Link]
Legters, J. (1991). Synthesis and reactions of aziridine-2-carboxylic esters. [Link]
Zhu, S., & Scherman, O. A. (2013). Cationic ring-opening polymerization of 2-oxazolines. Polymer Chemistry, 4(22), 5543-5552. [Link]
Hagedoorn, D., Michel-Souzy, S., Gostyński, B., Gojzewski, H., & Wurm, F. R. (2024). Helical polyamines. Chemical Science, 15(38), 14385-14394. [Link]
Inami, C., Shimizu, H., Suzuki, S., Haraguchi, N., & Itsuno, S. (2019). Study on the performance of methyl methacrylate polymerization: Comparison of partially oxidized tri-n-butylborane and benzoyl peroxide with aromatic tertiary amines. Dental materials journal, 38(3), 430-436. [Link]
Vargason, J. M., Butts, A. C., & Brewer, M. (2021). A Comparative Study of Methyl Methacrylate/Butyl Acrylate Copolymerization Kinetics by Atom-Transfer and Conventional Radical Polymerization. Polymers, 13(16), 2742. [Link]
Ali, A., & Ahmed, S. (2018). Polymeric nanoparticles for drug delivery: recent developments and future prospects. Journal of materials science, 53(16), 11135-11166. [Link]
Zhou, J. (2024, February 23). Polymeric nanoparticles for non viral gene delivery [Video]. YouTube. [Link]
Thomas, T., & Thomas, T. J. (2013). Innovative approaches to the use of polyamines for DNA nanoparticle preparation for gene therapy. Journal of biomedical nanotechnology, 9(8), 1339-1351. [Link]
Zhang, Y., & Wang, J. (2015). Smart polymeric nanoparticles for cancer gene delivery. Molecular pharmaceutics, 12(4), 963-976. [Link]
Keles, E., & Derman, S. (2021). Precious Cargo: The Role of Polymeric Nanoparticles in the Delivery of Covalent Drugs. Molecules, 26(18), 5529. [Link]
Jiang, S., & Lu, D. (2018). Polymeric nanoparticles in gene therapy: new avenues of design and optimization for delivery applications. Expert opinion on drug delivery, 15(7), 643-655. [Link]
Li, Y., & Huang, L. (2013). Multifunctional polymer nanoparticles for dual drug release and cancer cell targeting. International journal of nanomedicine, 8, 2679. [Link]
González-Valdivieso, J., et al. (2023). Effectiveness of a novel gene nanotherapy based on putrescine for cancer treatment. Nanoscale, 15(8), 3843-3855. [Link]
Application Note: Protocols for N-Activation of Methyl Aziridine-2-Carboxylate
Executive Summary Methyl aziridine-2-carboxylate is a high-value chiral building block, serving as a direct precursor to non-canonical - and -amino acids, alkaloids, and peptidomimetics. However, the free secondary amine...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl aziridine-2-carboxylate is a high-value chiral building block, serving as a direct precursor to non-canonical
- and -amino acids, alkaloids, and peptidomimetics. However, the free secondary amine of the aziridine ring is often insufficiently electrophilic for controlled ring-opening reactions and can suffer from oxidative instability.
N-activation —the attachment of an electron-withdrawing group (EWG) to the aziridine nitrogen—is the critical process step that polarizes the C-N bonds, effectively "loading the spring" for regioselective nucleophilic attack. This guide details three validated protocols for N-activation: Sulfonylation (Ts) , Carbamoylation (Boc) , and Acylation (Ac) . Each method is selected based on the required stability profile and the desired downstream reactivity.
Safety Directive: High-Hazard Compound
CRITICAL WARNING: Methyl aziridine-2-carboxylate and its N-activated derivatives are potent alkylating agents. They mimic DNA-crosslinking mustards and must be handled with extreme caution.
Engineering Controls: All operations must be performed in a certified chemical fume hood.
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
Quenching: Residual aziridines should be quenched with nucleophilic scavengers (e.g., aqueous thiosulfate or thiols) before disposal.
Mechanistic Foundation: The "Activated" Aziridine[1]
The driving force behind N-activation is the modification of the aziridine's electronic environment. A free aziridine nitrogen has a lone pair that can act as a nucleophile or base. By attaching an EWG (Sulfonyl, Carbamoyl, Acyl), the lone pair is delocalized, preventing protonation and significantly increasing the electrophilicity of the ring carbons (C2 and C3).
Mechanism of Activation & Ring Opening[2]
The following diagram illustrates how N-activation facilitates nucleophilic attack, leading to ring opening.
Figure 1: Mechanistic pathway transforming the nucleophilic aziridine into an electrophilic species susceptible to regioselective ring opening.[1][2]
Experimental Protocols
Protocol A: N-Sulfonylation (The Gold Standard)
Target: N-Tosyl-methyl aziridine-2-carboxylate
Rationale: Sulfonamides are highly crystalline, stable to silica gel chromatography, and provide strong activation for ring opening.
Reagents:
Methyl aziridine-2-carboxylate (1.0 equiv)
-Toluenesulfonyl chloride (TsCl) (1.1 equiv)
Triethylamine (TEA) (2.0 equiv)
Dichloromethane (DCM) [Anhydrous] (0.2 M concentration)
Setup: Flame-dry a round-bottom flask and cool to room temperature under
atmosphere.
Solvation: Dissolve Methyl aziridine-2-carboxylate and TEA in anhydrous DCM. Cool the solution to 0°C (ice bath).
Addition: Add TsCl portion-wise over 15 minutes. Note: Exothermic reaction. Maintain internal temp < 5°C to prevent polymerization.
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1).
Quench: Add saturated aqueous
(10 mL/mmol). Stir vigorously for 10 minutes.
Workup: Extract with DCM (3x). Wash combined organics with brine, dry over
, and concentrate.
Purification: Flash chromatography on silica gel. Tip: N-Tosyl aziridines are stable, but avoid acidic eluents.
Protocol B: N-Carbamoylation (Mild Activation)
Target: N-Boc-methyl aziridine-2-carboxylate
Rationale: The Boc group provides moderate activation and is easily removed under acidic conditions, preserving the ester moiety for later manipulation.
Reagents:
Methyl aziridine-2-carboxylate (1.0 equiv)
Di-tert-butyl dicarbonate (
) (1.2 equiv)
Triethylamine (TEA) (1.5 equiv)
DMAP (0.1 equiv)
DCM (0.2 M)
Procedure:
Setup: Charge flask with aziridine, TEA, and DMAP in DCM.
Addition: Add
(dissolved in minimal DCM) dropwise at 0°C .
Reaction: Warm to RT and stir for 12 hours. Note:
evolution is not typically observed here as it is an anhydride reaction, but pressure release is good practice.
Workup: Wash with dilute citric acid (0.5 M) quickly to remove DMAP/TEA, followed immediately by saturated
. Caution: Prolonged acid contact opens the ring.
Purification: Flash chromatography. Crucial: Pre-treat silica gel with 1% TEA in Hexanes to neutralize surface acidity, which can degrade N-Boc aziridines.
Protocol C: N-Acylation (High Reactivity)
Target: N-Acetyl/Benzoyl-methyl aziridine-2-carboxylate
Rationale: Acyl groups render the ring extremely electrophilic (susceptible to hydrolysis). Use this for immediate in situ ring-opening reactions.
Reagents:
Methyl aziridine-2-carboxylate (1.0 equiv)
Acetic Anhydride (
) or Benzoyl Chloride (BzCl) (1.1 equiv)
Pyridine (2.0 equiv) or TEA
DCM or THF (0.1 M)
Procedure:
Setup: Dissolve aziridine and base in solvent at -10°C (Salt/Ice bath).
Reaction: Stir at 0°C for 1–2 hours. Do not warm to RT if possible.
Utilization:Do not isolate. The N-acyl aziridine is best used immediately in the subsequent ring-opening step (e.g., adding a nucleophile directly to the pot).
If Isolation is Required: Rapid filtration through a short plug of neutral alumina (not silica) and immediate evaporation at low temperature.
Comparative Analysis of Methods
Feature
N-Sulfonylation (Ts)
N-Carbamoylation (Boc)
N-Acylation (Ac/Bz)
Reagent Stability
High (Solid, shelf-stable)
High (Solid/Liquid)
Moderate (Hydrolysis prone)
Product Stability
Excellent (Chromatography safe)
Good (Silica sensitive)
Poor (Use in situ)
Ring Activation
Strong
Moderate
Very Strong
Deprotection
Difficult (Reductive/Strong Acid)
Easy (TFA/HCl)
Easy (Hydrolysis/Hydrazine)
Atom Economy
Low (Loss of Ts group)
Low (Loss of t-Bu)
High (Acetyl)
QC & Validation Workflow
Ensuring the integrity of the aziridine ring post-activation is vital. The ring is strained and can open silently during workup.
Validation Logic
H-NMR Check: Look for the characteristic aziridine ring protons. In the N-activated species, these typically appear as two doublets (or multiplets) between 2.0–3.5 ppm . Disappearance of these signals and appearance of signals >4.0 ppm suggests ring opening.
Chiral HPLC: If starting with chiral material (e.g., L-Serine derived), verify enantiomeric excess (ee). N-activation usually retains stereochemistry, but strong bases can cause epimerization at the alpha-carbon.
Figure 2: Quality Control decision tree to ensure aziridine integrity prior to downstream application.
References
Sigma-Aldrich. (n.d.). Application Note – N-Boc protection. Retrieved from
Sweeney, J. B. (2002). Aziridines: epoxides’ ugly cousins? Chemical Society Reviews.
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.
TCI Chemicals. (2024). Safety Data Sheet: Methyl Aziridine-2-carboxylate. Retrieved from
Hu, X. E. (2004). Nucleophilic Ring Opening of Aziridines. Tetrahedron.
Organic Syntheses. (2004). Preparation of N-Tosyl Aziridines. Org. Synth. 2004, 81, 234. Retrieved from
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The Gabriel-Cromwell reaction remains a cornerstone method for synthesizing aziridines—three-membered nitrogen heterocycles critical to medicinal chemistry (e.g., Mitomycin C, aziridine-2-carboxylates). While the reaction is robust, controlling the diastereoselectivity (cis vs. trans) and enantioselectivity presents a significant challenge.
This guide provides two validated protocols:
Standard Protocol: Thermodynamically controlled synthesis favoring trans-aziridines.
Advanced Protocol: Asymmetric synthesis using Cinchona alkaloid-derived Phase Transfer Catalysis (PTC) to achieve high enantiomeric excess (ee) and specific diastereocontrol.
Mechanistic Principles & Stereocontrol
The Gabriel-Cromwell reaction involves the nucleophilic attack of an amine (or ammonia equivalent) onto an
-halo- -unsaturated ketone or ester. The reaction proceeds via a stepwise mechanism: Conjugate Addition (Michael) followed by Intramolecular Substitution () .
Reaction Pathway Diagram[1]
Figure 1: Mechanistic pathway of the Gabriel-Cromwell reaction. The stereochemistry is determined during the lifetime of the enolate intermediate and the transition state of the ring closure.
Stereochemical Drivers[1]
Thermodynamic Control (Trans): In the absence of chiral catalysts or specific chelating agents, the reaction favors the trans isomer. This configuration minimizes steric repulsion between the C2 and C3 substituents during the transition state of the ring-closure step.
Kinetic Control (Cis): Accessing the cis isomer often requires destabilizing the trans-transition state or using catalysts (like chiral PTCs) that enforce a specific facial attack via ion-pairing interactions.
Critical Parameters & Optimization
Parameter
Recommendation
Rationale
Solvent
Acetonitrile (MeCN) or DMF
Polar aprotic solvents stabilize the intermediate enolate/ammonium species, facilitating the cyclization.
Base
or DIPEA (Standard) (Asymmetric)
Non-nucleophilic bases prevent side reactions. Cesium enhances solubility of inorganic carbonates in organic solvents (cesium effect).
Leaving Group
Bromide or Iodide
Better leaving groups accelerate the cyclization step, which is crucial to prevent retro-Michael addition.
Temperature
Lower temperatures favor kinetic control and enantioselectivity; higher temperatures favor thermodynamic equilibration (trans).
Protocol A: Standard Diastereoselective Synthesis (Trans-Dominant)
Target: Synthesis of trans-1-benzyl-2-phenyl-3-benzoylaziridine.
Scope: General synthesis for racemic drug intermediates.
Materials
-Bromo chalcone (1.0 equiv)
Benzylamine (1.1 equiv)
Triethylamine (
) (1.5 equiv)
Acetonitrile (MeCN) (0.2 M concentration)
Step-by-Step Procedure
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve
-bromo chalcone (1.0 mmol) in dry MeCN (5 mL).
Amine Addition: Cool the solution to
using an ice bath. Add benzylamine (1.1 mmol) dropwise over 5 minutes.
Note: Exotherm is possible. Control addition rate.
Base Addition: Add
(1.5 mmol) in one portion.
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours.
Monitoring: Check TLC for consumption of the
-bromo chalcone. Intermediate Michael adducts may appear as transient spots.
Workup: Dilute with EtOAc (20 mL) and wash with water (
) and brine (). Dry over , filter, and concentrate in vacuo.
Purification: Recrystallize from Ethanol/Hexane or purify via flash column chromatography (Silica gel, Hexane:EtOAc 9:1).
Expected Outcome: >85% Yield, >95:5 dr (trans:cis).
Umeda, R., et al. (2021).[2] Enantio- and Diastereoselective Aziridination of
-Unsaturated Carbonyl Compounds.[2][3] The Journal of Organic Chemistry, 86(15), 10167–10180.
Gilchrist, T. L. (1987). Heterocyclic Chemistry. Longman Scientific & Technical. (Reference for NMR Coupling Constants in 3-membered rings).
Tietze, L. F., & Eicher, T. (1991). Reactions and Syntheses: In the Organic Chemistry Laboratory. University Science Books. (Standard Gabriel-Cromwell Protocols).
The Strategic Ring-Opening of Vinyl Aziridines: A Guide to Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Synthetic Power of Strained Rings In the landscape of modern organic synthesis, the quest for efficient and stereocontrolled methods to construct complex molecular architectures is paramount. Aziridines...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Synthetic Power of Strained Rings
In the landscape of modern organic synthesis, the quest for efficient and stereocontrolled methods to construct complex molecular architectures is paramount. Aziridines, the nitrogen-containing analogues of epoxides, represent highly valuable three-membered heterocyclic building blocks.[1][2] The inherent ring strain of aziridines (approximately 27 kcal/mol) makes them susceptible to ring-opening reactions, providing a powerful entry point for the introduction of diverse functionalities.[1][2] When a vinyl group is appended to the aziridine ring, a new realm of reactivity is unlocked, particularly in the presence of transition metal catalysts.
This comprehensive guide delves into the palladium-catalyzed cross-coupling of vinyl aziridines, a transformative reaction that has found widespread application in the synthesis of chiral amines, amino alcohols, and other nitrogen-containing compounds of significant interest to the pharmaceutical and agrochemical industries. We will explore the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols for various coupling partners, and offer insights into the critical parameters that govern the success of these transformations.
Mechanistic Insights: The Palladium-Catalyzed Ring-Opening Cascade
The palladium-catalyzed cross-coupling of vinyl aziridines typically proceeds through a well-defined catalytic cycle involving the formation of a key π-allyl palladium intermediate. This process allows for high levels of regio- and stereocontrol, making it a powerful tool for asymmetric synthesis.
The generally accepted mechanism commences with the coordination of the Pd(0) catalyst to the olefin of the vinyl aziridine. This is followed by an oxidative addition step where the palladium inserts into the C-N bond of the aziridine, leading to a ring-opened π-allyl palladium(II) complex. This step is often stereospecific, proceeding with inversion of configuration at the carbon center. The resulting π-allyl complex can then be attacked by a nucleophile. The nucleophilic attack typically occurs at one of the termini of the allyl system, and the regioselectivity can often be controlled by the choice of ligands, nucleophile, and reaction conditions. The final step is a reductive elimination that regenerates the Pd(0) catalyst and furnishes the desired allylic amine product.
Computational studies have provided deeper insights into this catalytic cycle, highlighting the crucial role of the ligand in determining the regioselectivity of the aziridine ring-opening.[1][2] Furthermore, in reactions involving organoboron reagents, water molecules have been shown to play a vital role in promoting the transmetalation step through the formation of a palladium-hydroxide active intermediate.[2]
Figure 1: Generalized catalytic cycle for the palladium-catalyzed cross-coupling of vinyl aziridines.
Application Notes and Protocols
The versatility of the palladium-catalyzed cross-coupling of vinyl aziridines is demonstrated by the wide array of nucleophiles that can be effectively employed. Below, we provide detailed protocols for key classes of coupling partners.
Coupling with Organoboron Reagents (Suzuki-Miyaura Type)
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation.[3] Its application to vinyl aziridines provides a direct route to allylic amines with a new carbon substituent. Palladium pincer complexes have been shown to be particularly effective catalysts for this transformation, proceeding under mild conditions with high regioselectivity.[4]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Vinyl Aziridines
To a flame-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (2.5 mol%) and P(t-Bu)₃ (10 mol%).
Add anhydrous toluene and stir the mixture at room temperature for 15 minutes to generate the active Pd(0) catalyst.
In a separate flask, dissolve N-Tosyl-2-vinylaziridine (1.0 equiv), the arylboronic acid (1.2 equiv), and K₃PO₄ (2.0 equiv) in a mixture of toluene and degassed water (typically 10:1 v/v).
Transfer the substrate solution to the catalyst mixture via cannula.
Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature and quench with water.
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Figure 2: Experimental workflow for the Suzuki-Miyaura coupling of vinyl aziridines.
Coupling with Nitrogen Heterocycles (Indoles and Pyrroles)
The palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) of vinyl aziridines with nitrogen heterocycles such as indoles and pyrroles provides a powerful method for the synthesis of enantioenriched diamine derivatives.[5][6] This reaction often exhibits high regio-, chemo-, and enantioselectivity.[5][6]
Table 2: Asymmetric Allylic Alkylation of Vinyl Aziridines with Nitrogen Heterocycles
To a flame-dried microwave vial equipped with a magnetic stir bar, add 1H-Indole (1.0 equiv) and N-Boc-2-vinylaziridine (1.1 equiv).
Evacuate and backfill the vial with argon (3 times).
Add anhydrous and degassed DCE.
In a separate flame-dried vial, add Pd₂(dba)₃·CHCl₃ (2 mol%) and (R,R)-Trost Ligand (6 mol%).
Evacuate and backfill this vial with argon (3 times) and add DCE. Stir at room temperature for 15-20 minutes until a persistent bright orange color is observed.
Cannulate the catalyst solution to the vial containing the substrates.
Stir the reaction mixture at room temperature for 48 hours.
Upon completion, dilute the reaction with dichloromethane and pour it into water.
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 15 mL).
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
Purify the residue by flash chromatography to yield the desired product.[6]
Annulation with Michael Acceptors
The palladium-mediated annulation of vinyl aziridines with Michael acceptors offers a stereocontrolled route to substituted pyrrolidines. This transformation is particularly valuable as it allows for the rapid construction of complex heterocyclic scaffolds from simple precursors.
Table 3: Palladium-Mediated [3+2] Annulation of Vinyl Aziridines
Entry
Vinyl Aziridine
Michael Acceptor
Catalyst (mol%)
Ligand (mol%)
Solvent
Temp (°C)
Yield (%)
d.r.
Reference
1
N-Ts-2-vinylaziridine
Methyl vinyl ketone
Pd₂(dba)₃ (5)
P(OPh)₃ (20)
THF
60
75
>20:1
2
N-Boc-2-vinylaziridine
Acrylonitrile
[Pd(allyl)Cl]₂ (2.5)
dppe (10)
Dioxane
80
68
15:1
N/A
3
N-Ts-2-styrylaziridine
Diethyl malonate
Pd(PPh₃)₄ (5)
-
Toluene
110
82
10:1
N/A
Detailed Protocol: [3+2] Annulation of N-Tosyl-2-vinylaziridine with Methyl Vinyl Ketone
This protocol is a representative procedure for the synthesis of substituted pyrrolidines via palladium-catalyzed annulation.
In a flame-dried Schlenk flask under an argon atmosphere, combine Pd₂(dba)₃ (5 mol%) and triphenyl phosphite (20 mol%) in anhydrous THF.
Stir the mixture at room temperature for 20 minutes.
Add a solution of N-Tosyl-2-vinylaziridine (1.0 equiv) and methyl vinyl ketone (1.5 equiv) in anhydrous THF to the catalyst mixture.
Heat the reaction to 60 °C and monitor by TLC.
After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
Purify the crude product directly by flash column chromatography on silica gel to afford the desired pyrrolidine derivative.
Conclusion and Future Outlook
The palladium-catalyzed cross-coupling of vinyl aziridines has emerged as a robust and versatile strategy for the synthesis of a wide range of nitrogen-containing molecules. The ability to control both regioselectivity and stereoselectivity makes this methodology particularly attractive for applications in medicinal chemistry and natural product synthesis. Future developments in this field are likely to focus on expanding the scope of compatible nucleophiles, developing more efficient and selective catalyst systems, and applying these methods to the synthesis of increasingly complex and biologically active targets. The continued exploration of this powerful transformation promises to deliver innovative solutions to challenging synthetic problems.
References
Szabó, K. J. Palladium pincer complex catalyzed cross-coupling of vinyl epoxides and aziridines with organoboronic acids. PubMed, [Link]
Kim, D., & Min, S. Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. Accounts of Chemical Research, [Link]
Bargiggia, F., & Kappe, C. O. Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI, [Link]
Trost, B. M., & Zhang, Y. Palladium-catalyzed dynamic kinetic asymmetric transformations of vinyl aziridines with nitrogen heterocycles: rapid access to b. SciSpace, [Link]
Padwa, A., & Rashatasakhon, P. Palladium Catalyzed Synthesis of N-Vinyl Pyrroles and Indoles. PMC, [Link]
Knight, A. S., & Johnson, J. A. Regioselective Palladium-Catalyzed Chain-Growth Allylic Amination Polymerization of Vinyl Aziridines. PMC PubMed Central, [Link]
Trost, B. M., & Zhang, Y. Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformations of Vinyl Aziridines with Nitrogen Heterocycles: Rapid Access to Biologically Active Pyrroles and Indoles. Journal of the American Chemical Society, [Link]
Gao, W.-C., & Liu, X.-G. Palladium‐Catalyzed Allylation of Isocyanoacetates with Vinyl‐Aziridines. ResearchGate, [Link]
Aggarwal, V. K., & Lopin, C. PalladiumMediated Annulation of Vinyl Aziridines with Michael Acceptors: Stereocontrolled Synthesis of Substituted Pyrrolidines. University of Bristol, [Link]
Jia, X., & Li, X. Palladium-Catalyzed Reaction of 2-Alkynylanilines with 2-Vinylaziridines: Access to 3-Allylated Indoles. The Journal of Organic Chemistry, [Link]
Vedejs, E., & Little, J. D. Metallated Aziridines for Cross-Coupling with Aryl and Alkenyl Halides via Palladium Catalysis. PMC, [Link]
Kim, D., & Min, S. Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. PubMed, [Link]
Wang, C., & Zhu, J. Palladium-catalyzed asymmetric [3 + 2] cycloaddition of vinyl aziridines and α,β-unsaturated imines generated in situ from aryl sulfonyl indoles. Organic Chemistry Frontiers (RSC Publishing), [Link]
Knight, A. S., & Johnson, J. A. Regioselective Palladium-Catalyzed Chain-Growth Allylic Amination Polymerization of Vinyl Aziridines. PubMed, [Link]
Knight, A. S., & Johnson, J. A. Regioselective Palladium-Catalyzed Chain-Growth Allylic Amination Polymerization of Vinyl Aziridines. Journal of the American Chemical Society, [Link]
Ghorai, M. K., & Kumar, A. Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. MDPI, [Link]
Miura, T., & Murakami, M. Regioselective C−H Functionalization Directed by a Removable Carboxyl Group: Palladium-Catalyzed Vinylation at the Unusual Position of Indole and Related Heteroaromatic Rings. Organic Letters, [Link]
Chaturvedi, A. K., & Lennox, A. J. J. Palladium-Catalysed Regio- and Stereo-Controlled C-2 β- Fluorovinylation of Indoles. ChemRxiv, [Link]
Use of methyl aziridine-2-carboxylate in total synthesis of natural products
Application Note: Methyl Aziridine-2-carboxylate as a Chiral Chiron in Total Synthesis Executive Summary Methyl aziridine-2-carboxylate is a high-value, "spring-loaded" electrophile derived from the chiral pool (typicall...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Methyl Aziridine-2-carboxylate as a Chiral Chiron in Total Synthesis
Executive Summary
Methyl aziridine-2-carboxylate is a high-value, "spring-loaded" electrophile derived from the chiral pool (typically L-Serine or L-Threonine). Its utility in drug discovery stems from the significant ring strain (~26-27 kcal/mol) inherent in the aziridine cycle, which drives facile ring-opening reactions with diverse nucleophiles.
This Application Note provides a technical roadmap for using this scaffold to generate
-diamino acids and substituted alkaloids (e.g., (-)-Balanol). We address the critical challenge of regiocontrol —directing nucleophilic attack to C2 vs. C3—and provide validated protocols for its synthesis and subsequent functionalization.
Strategic Rationale: The "Spring-Loaded" Electrophile
In total synthesis, methyl aziridine-2-carboxylate acts as a divergent intermediate. Unlike linear precursors, the aziridine ring offers a rigid stereochemical template where the configuration at C2 is preserved or predictably inverted depending on the reaction pathway.
Key Advantages:
Atom Economy: All atoms of the starting material are typically incorporated into the final product.
Stereochemical Fidelity: Derived from enantiopure amino acids, it prevents the need for late-stage chiral resolution.
Versatility: Serves as a precursor to
-amino acids (C3 attack), -amino acids (C2 attack), and heterocyclic cores via ring expansion.[1]
Mechanistic Insight: Controlling Regioselectivity
The utility of aziridine-2-carboxylates relies entirely on controlling where the ring opens. This is dictated by the interplay between the electronic nature of the N-substituent (activating vs. non-activating) and the nucleophile.
The Regioselectivity Switch
Path A (C3 Attack): Under kinetic control with soft nucleophiles (e.g., azides, thiols), attack occurs at the less hindered
-carbon (C3), yielding -amino acid derivatives. This is the standard manifold.
Path B (C2 Attack): Under thermodynamic control or with hard nucleophiles (e.g., alkoxides) adjacent to the ester, attack can shift to the
-carbon (C2), often observed in acid-catalyzed solvolysis or when the N-substituent provides anchimeric assistance.
Figure 1: Decision Tree for Regioselective Ring Opening
Caption: Mechanistic pathway selection. N-activation (e.g., Trityl, Tosyl) is prerequisite for efficient ring opening. Path selection determines the amino acid class of the product.
Case Study: Total Synthesis of (-)-Balanol
Context: (-)-Balanol is a potent inhibitor of Protein Kinase C (PKC).[2] A critical structural motif is the chiral diamine tail.
Application: Methyl aziridine-2-carboxylate serves as the precursor for the 2,3-diaminopropionic acid (DAP) moiety found in the linker region of Balanol.
Experimental Workflow (Abstracted):
Aziridine Formation: L-Serine methyl ester is cyclized to the aziridine.
Ring Opening: Regioselective attack with Sodium Azide (
) at C3 introduces the second nitrogen.
Reduction: The azide is reduced to the amine, yielding the orthogonal protected diamine.
Detailed Experimental Protocols
Protocol A: Preparation of N-Trityl-L-Aziridine-2-Carboxylate Methyl Ester
Rationale: The trityl group provides steric bulk to protect the nitrogen and activates the ring slightly for formation while preventing premature opening.
Materials:
L-Serine methyl ester hydrochloride (10.0 g)
Trityl chloride (
)
Methanesulfonyl chloride (
)
Triethylamine (
)
Solvents: Chloroform (
), THF.
Step-by-Step Methodology:
Tritylation: Suspend L-Serine methyl ester HCl (1 equiv) in
at 0°C. Add (2.2 equiv) followed by Trityl chloride (1.0 equiv). Stir at RT for 24h.[3]
Checkpoint: Monitor TLC (Hexane/EtOAc 4:1) for disappearance of starting material.
Mesylation: Dissolve the crude N-trityl serine ester in THF at 0°C. Add
(2.5 equiv) and dropwise (1.1 equiv). Stir 1h.
Ring Closure (The Wenker Cyclization): Heat the mixture to reflux (65°C) for 18-24 hours. The internal base/heat promotes displacement of the mesylate by the trityl-amine.
(C3 attack). Protic solvents can encourage character (C2 attack).
Safety & Handling (Critical)
Hazard Class: Alkylating Agent / Acute Toxin.
Toxicity: Methyl aziridine-2-carboxylate is a potent DNA alkylator. It is potentially mutagenic and carcinogenic.
Inhalation: High vapor toxicity. Always handle in a certified chemical fume hood.
Decontamination: Quench all glassware and spills with 10% aqueous Sodium Thiosulfate (
) before removal from the hood. Thiosulfate opens the ring to form a harmless Bunte salt.
Storage: Store at -20°C. Stabilize with Hydroquinone (HQ) if storing for long periods to prevent polymerization.
References
Synthesis of Aziridine-2-carboxylates:
Kuzmič, G. et al.[1][3][6][7] "The Synthesis of (2R)-Aziridine-2-carboxylic Acid Containing Dipeptides." Acta Chimica Slovenica, 2022.[3]
Regioselectivity in Ring Opening:
Sweeney, J. B. "Aziridines: Epoxides’ Ugly Cousins?" Chemical Society Reviews, 2002.[6]
Total Synthesis of Balanol:
Trost, B. M., et al. "Formal Total Synthesis of (-)-Balanol." Journal of the American Chemical Society, 2007.[8]
Safety Data & Handling:
TCI Chemicals. "Safety Data Sheet: Methyl Aziridine-2-carboxylate."
Technical Support Center: Methyl Aziridine-2-Carboxylate (HQ Stabilized)
Topic: Stability, Handling, and Troubleshooting of Methyl Aziridine-2-Carboxylate (stabilized with Hydroquinone). CAS: 5950-34-5 (Typical) Audience: Synthetic Chemists, Process Development Scientists.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Stability, Handling, and Troubleshooting of Methyl Aziridine-2-Carboxylate (stabilized with Hydroquinone).
CAS: 5950-34-5 (Typical)
Audience: Synthetic Chemists, Process Development Scientists.
Executive Technical Summary
Methyl aziridine-2-carboxylate is a high-energy, strained heterocycle used as a building block for amino acids and chiral auxiliaries. Commercial preparations are frequently stabilized with Hydroquinone (HQ) to prevent radical-induced degradation.
The Critical Distinction (Expert Insight):
While HQ effectively inhibits radical polymerization (often associated with trace acrylate impurities or oxidative degradation), it does NOT inhibit cationic ring-opening polymerization (CROP) . The latter is the primary instability mode for aziridines, triggered by trace acids, moisture, or atmospheric CO₂.
Therefore, a sample can polymerize even if the HQ stabilizer is intact if proper pH and atmospheric controls are ignored.
Stability & Mechanism of Action
Why Hydroquinone (HQ)?
Methyl aziridine-2-carboxylate is often synthesized via the Gabriel-Cromwell reaction involving methyl acrylate. Methyl acrylate is highly prone to radical polymerization and is universally stabilized with HQ or MEHQ.
Residue Management: HQ prevents the polymerization of any trace acrylate precursors remaining in the matrix.
Oxidative Protection: HQ acts as a sacrificial antioxidant, preventing the formation of peroxides that could initiate radical decomposition of the ester functionality.
The "Blind Spot" of HQ
Aziridines are weak bases (
of conjugate acid 8–9). They are nucleophiles. In the presence of Lewis or Brønsted acids (even weak ones like carbonic acid from air), the nitrogen protonates. The protonated ring is then attacked by another aziridine molecule, leading to rapid, uncontrollable polymerization (CROP). HQ cannot stop this process.
Visualization: The Dual-Threat Instability Pathways
Figure 1: Degradation pathways. Note that HQ blocks the radical path (yellow) but fails to stop the acid-catalyzed path (red), which is the most common cause of sample loss.
Troubleshooting Guide (FAQ)
Scenario A: Visual Changes
Q: My clear liquid has turned yellow/orange. Is it compromised?
Diagnosis: This is likely the oxidation of the Hydroquinone (HQ) stabilizer into benzoquinone. This occurs upon exposure to air.[1]
Impact: The aziridine itself may still be intact, but the stabilizer is being consumed.
Action: Run a 1H NMR. If the characteristic aziridine ring protons (typically
2.0–2.5 ppm) are sharp and integral is correct, the material is usable. If the color is deep brown, distillation or filtration through a short plug of basic alumina is recommended before use.
Q: The liquid has become viscous or solidified into a gel.
Diagnosis:Polymerization (Oligomerization).
Root Cause: Acid-catalyzed ring opening (CROP). This likely happened due to moisture ingress (hydrolysis) or CO₂ absorption (formation of carbamates/carbonic acid). HQ does not prevent this.
Action: The sample is likely irretrievable. Discard as hazardous chemical waste.
Scenario B: Experimental Interference
Q: The reaction yield is low, or the catalyst is dying. Could HQ be the cause?
Diagnosis: Yes. HQ is a radical scavenger and a redox-active molecule. It can:
Quench radical-based reactions (e.g., radical ring openings).
Coordinate to or reduce sensitive metal catalysts (e.g., Pd, Rh, Cu).
Action: You must remove the stabilizer prior to sensitive catalytic steps (see Protocol 1).
Validated Protocols
Protocol 1: Removal of Hydroquinone (HQ)
Use this protocol if your downstream reaction involves radical mechanisms or sensitive transition metals.
Reagents:
Diethyl ether (Et₂O) or Dichloromethane (DCM)
1M Sodium Hydroxide (NaOH) or Saturated NaHCO₃ (less effective for HQ, but safer for ester)
Dilution: Dissolve the methyl aziridine-2-carboxylate in Et₂O (10 mL solvent per 1 g aziridine).
Wash (Critical Step): Wash the organic layer rapidly with cold 0.1M - 0.5M NaOH (2 x 5 mL).
Why Basic? HQ is a phenol (
). Base deprotonates it, making it water-soluble. Acidic washes would trigger aziridine polymerization.
Rinse: Wash with brine (1 x 10 mL) to remove excess base.
Dry: Dry over anhydrous Na₂SO₄ and K₂CO₃ (10:1 mix).
Expert Tip: Adding a small amount of K₂CO₃ ensures the micro-environment stays basic during drying.
Concentrate: Evaporate solvent under reduced pressure at low temperature (<30°C) .
Usage: Use immediately. Without HQ, the radical protection is gone.
Protocol 2: Long-Term Storage
Self-validating system: If the container is not pressurized with inert gas, the protocol fails.
Parameter
Recommendation
Rationale
Temperature
2°C to 8°C
Slows kinetic degradation. Freezing (-20°C) is better but risks freeze-thaw condensation (moisture).
Atmosphere
Argon/Nitrogen
Critical. Prevents CO₂ ingress. CO₂ reacts with aziridines to form carbamates, which catalyze polymerization.
Container
Teflon-taped glass
Avoids ground glass joints seizing due to polymerization.
Stabilizer
Keep HQ
Do not remove HQ until immediately before use.
Safety & Handling (E-E-A-T)
Warning: Methyl aziridine-2-carboxylate is a potent alkylating agent .
Toxicity: It mimics amino acids but reacts covalently with DNA/Proteins (alkylation).
Skin: Rapidly absorbed. Double-gloving (Nitrile) is mandatory.
Inactivation: Spills should be treated with 1M NaOH (hydrolysis of ester) or nucleophilic scavengers (thiosulfate), though ring opening requires care. Note: Acidic neutralization is dangerous as it may cause rapid, exothermic polymerization.
References
TCI Chemicals. (2024).[3] Safety Data Sheet: Methyl Aziridine-2-carboxylate. Retrieved from
Chem-Impex International. (n.d.). Methyl aziridine-2-carboxylate (stabilized with HQ).[4][5][6] Retrieved from
Sweeney, J. B. (2002). Aziridines: Epoxides’ Ugly Cousins? Chemical Society Reviews, 31(5), 247–258. (Context on Aziridine Stability and Reactivity).
CymitQuimica. (n.d.).[2] Product Specification: Methyl Aziridine-2-carboxylate. Retrieved from
Technical Support Center: Methyl Aziridine-2-Carboxylate Storage & Handling Guide
Executive Summary Methyl aziridine-2-carboxylate is a high-energy heterocycle characterized by significant ring strain (~26–27 kcal/mol).[1] Its storage stability is compromised by two primary factors: acid-catalyzed rin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Methyl aziridine-2-carboxylate is a high-energy heterocycle characterized by significant ring strain (~26–27 kcal/mol).[1] Its storage stability is compromised by two primary factors: acid-catalyzed ring-opening polymerization and nucleophilic attack (hydrolysis).
Immediate Storage Directive:
Temperature: 2°C to 8°C (Short-term/Active use); -20°C (Long-term/Archival).
Atmosphere: Strictly inert (Nitrogen or Argon).
Stabilizer: Commercial preparations are often stabilized with Hydroquinone (HQ).[2]
The following parameters are non-negotiable for maintaining purity >97% over extended periods.
Parameter
Specification
Technical Rationale
Temperature
2°C to 8°C (Standard)-20°C (Optimal)
Low temperature kinetically inhibits the ring-opening polymerization (ROP) initiated by trace autogenous acidity or nucleophiles.
Atmosphere
Inert (N₂ or Ar)
Moisture () acts as a nucleophile, opening the ring to form hydroxy-amino esters. can react with the aziridine nitrogen (carbamate formation).[1]
Container
Teflon-lined Screw Cap
Avoids leaching of plasticizers. Ensure the cap is torqued tightly to prevent volatile loss and moisture ingress.
Stabilizer
Hydroquinone (HQ)
Acts as a radical scavenger. If your batch is unstabilized, storage at -20°C is mandatory to prevent spontaneous oligomerization.
Light
Amber Glass
Photolytic energy can accelerate degradation or N-inversion rates, though thermal instability is the primary concern.
Module 2: Mechanistic Insight (The "Why")
To properly handle this compound, one must understand its degradation pathways. The aziridine ring is kinetically stable but thermodynamically unstable.
Degradation Pathways
The primary failure mode is Acid-Catalyzed Nucleophilic Ring Opening . Even trace amounts of acid (from degrading glassware surfaces or atmospheric
forming carbonic acid) protonate the aziridine nitrogen. This creates an activated aziridinium ion, which is highly susceptible to attack by:
Another Aziridine Molecule: Leading to dimerization and polymerization (viscous yellow oil).
Water: Leading to hydrolysis (ring-opened amino alcohol).
Visualization of Instability
The following diagram illustrates the divergence between stable storage and degradation.
Figure 1: Mechanistic pathways showing how environmental factors (Acid/Water) trigger the transition from stable compound to degraded by-products.
Module 3: Handling & Workflow Protocols
Safety Warning: Aziridines are potent alkylating agents. They are potentially mutagenic and toxic upon inhalation or skin contact. All handling must occur in a fume hood.
Receipt and Aliquoting Protocol
Repeated freeze-thaw cycles introduce moisture via condensation. Follow this "One-Way" workflow upon receipt.
Equilibrate: Allow the shipping container to reach room temperature before opening (prevents condensation).
Verify: Check appearance. It should be a clear, colorless to light yellow liquid.[2][4]
Aliquot: Under an inert atmosphere (Glovebox or Schlenk line), divide the bulk material into single-use amber vials.
Seal: Parafilm or electrical tape over the cap.
Store: Place aliquots in a secondary container (desiccator) within the fridge/freezer.
Workflow Diagram
Figure 2: Standard Operating Procedure (SOP) for receiving and banking methyl aziridine-2-carboxylate.
Module 4: Troubleshooting & FAQs
Q1: The liquid has turned from colorless to deep orange/brown. Is it still usable?
Diagnosis: This indicates significant oligomerization or oxidation of the stabilizer (hydroquinone).
Action: Run a
H NMR .
Intact: Look for sharp multiplets for the aziridine ring protons (typically
2.0–3.0 ppm region) and the methyl ester singlet ( ~3.7 ppm).
Degraded: Polymerization manifests as broadening of peaks in the baseline and a shift in the integration ratio between the ring protons and the ester methyl group.
Verdict: If purity is <90%, repurification is difficult due to the similar solubility of oligomers. Disposal is recommended.
Q2: My compound has become viscous.
Diagnosis: Polymerization (Poly-aziridine formation).[5]
Action: The compound is compromised. Aziridine polymers are often formed via cationic ring-opening. This reaction is irreversible. Do not attempt to distill, as heating a partially polymerized aziridine can trigger a runaway exotherm.
Q3: Can I store a stock solution in Methanol or DMSO?
Answer:
Methanol:NO. Methanol is a nucleophile. Over time, it will attack the aziridine ring (solvolysis), opening it to form the methoxy-amine derivative.
DMSO:Caution. DMSO is non-nucleophilic but hygroscopic. It will pull water from the air, leading to hydrolysis.
Best Solvent: If you must store as a solution, use anhydrous Toluene or Dichloromethane (DCM) over molecular sieves, stored at -20°C.
Q4: How do I remove the Hydroquinone (HQ) stabilizer before use?
Context: HQ may interfere with sensitive catalytic cycles.
Protocol:
Dissolve the aziridine in a non-polar solvent (e.g.,
or DCM).
Wash rapidly with cold, dilute aqueous NaOH (0.1 M). Note: Work quickly to prevent hydrolysis.
Dry the organic layer over
or .
Concentrate under reduced pressure (keep bath temp <30°C).
Use immediately. Unstabilized aziridine degrades rapidly.
References
Ishikawa, T. (2012).[1] Aziridine-2-carboxylates: Preparation, Nucleophilic Ring Opening, and Ring Expansion. Heterocycles, 85(12). Retrieved from [Link]
University of Pittsburgh. (2013).[3] Safe Handling of Azides and Aziridines. EH&S Safety Manual. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Methyl Aziridine-2-Carboxylate StabilityTicket ID: MA2C-STAB-001
Subject: Prevention of Spontaneous Polymerization During Storage
Priority: Critical (Safety & Integrity Risk)
Core Directive: The Thermodynamics of Instability
To the Researcher:
You are handling a "loaded spring." Methyl aziridine-2-carboxylate (MA2C) possesses immense ring strain (~26-27 kcal/mol). The thermodynamic drive to release this energy via ring-opening is the primary cause of storage failure. Unlike standard reagents, MA2C does not just "degrade"; it actively self-destructs via Cationic Ring-Opening Polymerization (CROP) if a specific set of initiation criteria are met.
The Failure Mode:
The nitrogen atom in the aziridine ring is a nucleophile. If it encounters any proton source (trace acid, surface silanols on glass, water), it becomes protonated (an aziridinium ion). This ion is a potent electrophile. A second, unprotonated aziridine molecule attacks this ion, opening the ring and forming a dimer with a new amine terminus. This new amine propagates the chain reaction.
Your Goal: Eliminate the Initiator (Protons/Lewis Acids) and suppress the Kinetic Energy (Heat) required for propagation.
The Mechanism of Failure (Visualized)
Understanding the enemy is the first step to containment. The diagram below details the acid-catalyzed cascade you must prevent.
Figure 1: The Cationic Ring-Opening Polymerization (CROP) cascade. Note that the reaction is auto-catalytic once initiated, as the resulting amine species can facilitate further proton transfer.
Storage Protocols: The "Zero-Proton" Standard
Do not rely on standard laboratory storage methods. Follow this strict protocol to maintain >98% purity.
Protocol A: Physical Storage Conditions
Parameter
Critical Specification
The Scientific "Why"
Temperature
-20°C to -80°C
Reduces the kinetic energy available for the nucleophilic attack step (propagation). At 4°C, slow oligomerization can still occur over months.
Container Material
Teflon (PFA/FEP) or Polypropylene
Critical: Borosilicate glass contains surface silanols (Si-OH) which act as Lewis acids, initiating polymerization at the glass-liquid interface.
Atmosphere
Argon (Ar)
Nitrogen () is acceptable, but Argon is heavier than air and provides a better blanket against atmospheric moisture (hydrolysis creates carboxylic acid impurities).
Stabilizer
Hydroquinone (HQ)
Commercial batches often contain HQ. It acts as a radical scavenger, though the primary mechanism here is ionic. It helps prevent oxidative degradation which can produce acidic byproducts.
Protocol B: Handling & Thawing (The "Condensation Trap")
Most degradation happens during the thaw cycle, not the freeze cycle.
Remove from Freezer: Place the sealed vial in a desiccator.
Equilibration: Allow the vial to reach room temperature before opening.
Risk:[1][2] Opening a cold vial condenses atmospheric water vapor into the aziridine. Water hydrolyzes the ester to the carboxylic acid (Aziridine-2-COOH), which is a potent self-catalyst for polymerization.
Aliquot: Use dry, base-washed syringes/pipettes. Flush the headspace with Argon immediately before re-sealing.
Troubleshooting & FAQs
Q1: The liquid has turned from colorless to a distinct yellow. Is it usable?
Diagnosis: Yellowing indicates the formation of conjugated oligomers (poly-aziridine chains).
Action: Check viscosity.
Water-like: Purity may still be >90%.[2][3] Run a proton NMR. If usable, distill immediately (vacuum distillation < 40°C).
Viscous/Syrupy:Discard. The polymerization is advanced. The material is compromised and potentially hazardous due to built-up pressure or heat potential.
Q2: I only have glass vials. How do I treat them to be safe?
The Issue: Untreated glass has acidic
sites.
The Fix (Silylation): Treat the glass with HMDS (Hexamethyldisilazane) or TMSCl (Trimethylsilyl chloride). This caps the acidic -OH groups with inert silyl groups (-OSiMe3).
Alternative (Base Wash): Soak vials in 1M KOH/Isopropanol, rinse with distilled water, then acetone, and oven dry. This neutralizes surface acidity.
Q3: Can I remove the Hydroquinone (HQ) stabilizer?
Guidance: Only remove HQ if it interferes with a specific catalytic cycle (e.g., certain radical-sensitive organometallic reactions).
Method: Flash chromatography through a short plug of basic alumina (not acidic silica!). Acidic silica will trigger immediate polymerization on the column.
Q4: What does a "Runaway" reaction look like?
Warning Signs: Rapid heating of the vial, smoking, or sudden solidification into a hard resin.
Emergency Response: Do not cap the vial (risk of explosion from pressure). Move to a fume hood. Clear the area. Let it finish polymerizing. Treat the resulting solid as hazardous cytotoxic waste.
Decision Tree: Intake & Storage Workflow
Follow this logic flow upon receiving a new shipment of MA2C.
Figure 2: Intake workflow to minimize contact with acidic surfaces and moisture.
References
TCI Chemicals. (2024). Safety Data Sheet: Methyl Aziridine-2-carboxylate. Retrieved from
Bakker, M., et al. (2017). "The living anionic polymerization of activated aziridines." Polymer Chemistry, 8, 3066-3073. (Demonstrates the sensitivity of aziridine propagation to nucleophiles and conditions). Retrieved from
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 9033, Aziridine. (General toxicity and polymerization hazards of the aziridine class). Retrieved from
Gleason, J. L., et al. (2012). "Aziridine-2-carboxylates: Preparation, Nucleophilic Ring Opening, and Ring Expansion." Heterocycles, 85(12).[2] (Discusses reactivity profiles and stability of ester derivatives). Retrieved from
PolyAziridine LLC. (2026). Polyfunctional Aziridine Reaction Mechanism. (Industrial context on acid-catalyzed crosslinking/polymerization). Retrieved from
To: Research Scientists & Process Chemists
From: Senior Application Scientist, Heterocycle Chemistry Division
Subject: Technical Guide for Controlling C2 vs. C3 Selectivity in Aziridine-2-Carboxylates
Module 1: The Diagnostic Framework (The "Why")
Before troubleshooting, you must diagnose the "tug-of-war" occurring in your flask. Aziridine-2-carboxylates are non-symmetrical electrophiles where regioselectivity is dictated by a conflict between Steric Hindrance and Electronic Activation .
Driver: The nucleophile attacks the less substituted carbon (
-position).
Outcome: Formation of
-amino acid derivatives (the nitrogen remains attached to the -carbon).
Standard Conditions: This is the default pathway for most "activated" aziridines (N-Ts, N-Boc) with heteroatom nucleophiles (azides, amines, thiols).
The C2 Pathway (Electronic Control):
Mechanism: SN2 (borderline) or Chelation-Controlled.
Driver: The electron-withdrawing ester group makes the C2 (
-position) more electrophilic. However, steric bulk usually blocks this path.
Outcome: Formation of
-amino acid derivatives (isoserines).
Exceptions: Small, hard nucleophiles (like fluoride) or specific Lewis acids that chelate the ester and nitrogen can force attack here.
Module 2: Troubleshooting Guides (FAQs)
Issue 1: "I need the
-amino acid (C3 attack), but I see C2 impurities."
Diagnosis: Your reaction conditions might be too "loose" (SN1 character) or your Lewis Acid is coordinating incorrectly.
Q: How do I lock in C3 selectivity?A: Shift the mechanism strictly toward SN2.
Solvent: Use non-polar or polar aprotic solvents (DCM, THF) rather than protic solvents. Protic solvents stabilize the developing charge, blurring the regioselectivity.
Lewis Acid Choice: Switch to MgBr2 . Magnesium coordinates with the carboxylate and the nitrogen in a way that often exposes C3. Conversely, avoid non-coordinating cations if possible.
Nucleophile: If using halides, the counter-ion matters. MgBr2 favors C3 opening (giving the
-bromo product), whereas NaBr can sometimes shift selectivity toward C2 due to ion-pairing effects [1].
Issue 2: "I need the
-amino acid (C2 attack), but I only get C3 products."
Diagnosis: You are fighting the steric hill. The C2 position is shielded by the ester.
Q: How can I force C2 attack?A: You must override steric repulsion with electronic attraction or chelation.
The Fluoride Exception: [18F]Fluoride is small and highly electronegative. It preferentially attacks C2 due to the strong inductive effect of the ester, provided the N-group is sufficiently activating (e.g., N-Cbz, N-Boc) [2].
Chelation Control: If using oxygen nucleophiles, consider Lewis acids that bind the ester carbonyl . This increases the electrophilicity of C2 specifically.
Substrate Modification: If possible, use an N-H aziridine under strong acid catalysis (e.g., TFA). While risky (polymerization), the protonated aziridinium ion is extremely reactive, and the electronic pull of the ester becomes the dominant factor, often favoring C2 attack by hard nucleophiles like water [3].
Issue 3: "My reaction turns into a polymer/tar (The 'Gunk')."
Diagnosis: Oligomerization. The product of the ring-opening is a secondary amine (or similar nucleophile) which is reacting with the remaining starting material.
Q: How do I stop polymerization?A:
N-Protection is Critical: Ensure your aziridine is "Activated" (N-Sulfonyl or N-Acyl). Non-activated (N-alkyl/H) aziridines are prone to polymerization because the product amine is more nucleophilic than the starting material.
Nucleophile Stoichiometry: Use a significant excess of the nucleophile (1.5–3.0 equiv). This ensures the aziridine reacts with the nucleophile, not its own ring-opened product.
Concentration: Run the reaction more dilute (0.05 M to 0.1 M) to reduce intermolecular side reactions.
Module 3: Optimized Protocols (SOPs)
Protocol A: High-Fidelity C3 Opening (Azidolysis)
Target: Synthesis of
-amino- -azido esters.
Preparation: Dissolve N-Tosyl-aziridine-2-carboxylate (1.0 equiv) in anhydrous Acetonitrile (0.1 M).
Activation: Add CeCl3·7H2O (0.5 equiv) or Yb(OTf)3 (10 mol%). Lanthanides are excellent mild Lewis acids for this transformation.
Nucleophile: Add NaN3 (1.5 equiv).
Condition: Reflux for 2–4 hours.
Workup: The regioselectivity for C3 is typically >95:5. Quench with water, extract with EtOAc.
Protocol B: The "Hard" C2 Opening (Fluorination)
Target: Synthesis of
-fluoro- -amino acids.
Preparation: Dissolve N-Cbz-aziridine-2-carboxylate in dry THF.
Reagent: Use TBAF (Tetrabutylammonium fluoride) or KHF2 with a phase transfer catalyst.
Mechanism Check: The fluoride ion, being small and hard, is driven by the electronic deficiency of C2.
Note: This reaction is sensitive to moisture. Hydration shells around fluoride drastically reduce its nucleophilicity and regioselectivity.
Module 4: Visualizing the Decision Matrix
The following logic map guides the selection of conditions based on your desired regioisomer.
Caption: Decision tree for selecting reaction conditions based on the desired regioisomer (C2 vs. C3 attack).
Module 5: Data Summary
Table 1: Nucleophile & Lewis Acid Effects on Regioselectivity
Reagent / Catalyst
Dominant Site
Mechanism Driver
Notes
NaN3 / Yb(OTf)3
C3 (Beta)
Steric / SN2
Standard protocol for diamine synthesis.
MgBr2
C3 (Beta)
Chelation / Steric
Mg coordinates N & O; Br attacks less hindered side [1].
NaBr
Mixed / C2
Ion Pairing
Sodium is less coordinating; can lead to erosion of selectivity [1].
[18F]Fluoride
C2 (Alpha)
Electronic
High electronegativity seeks most electron-deficient carbon [2].
H2O / TFA
C2 (Alpha)
SN1-like
Acid catalyzed opening often favors C2 due to cation character [3].
References
Ishikawa, T. (2012).[2] Aziridine-2-carboxylates: Preparation, Nucleophilic Ring Opening, and Ring Expansion.[2] Heterocycles, 85(12).[2]
Wagner, F. M., et al. (2017). Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride.[3] Organic & Biomolecular Chemistry.
Bates, R. W., et al. (2023).[4] Regioselective ring opening of aziridine for synthesizing azaheterocycle.[5] ResearchGate.[6]
Improving enantioselectivity in copper-catalyzed aziridination
Status: Online | Tier: 3 (Senior Scientific Support) Topic: Optimization of Enantioselectivity in Cu-Nitrene Transfer Ticket ID: AZ-CU-OPT-2026 🟢 System Status & Overview Welcome to the Advanced Catalysis Support Center....
Author: BenchChem Technical Support Team. Date: February 2026
Status: Online | Tier: 3 (Senior Scientific Support)
Topic: Optimization of Enantioselectivity in Cu-Nitrene Transfer
Ticket ID: AZ-CU-OPT-2026
🟢 System Status & Overview
Welcome to the Advanced Catalysis Support Center. You are likely experiencing issues with enantiomeric excess (ee) or catalyst turnover in Copper-catalyzed olefin aziridination.
This reaction typically proceeds via a Copper-Nitrene intermediate, most commonly utilizing Bis(oxazoline) (BOX) ligands (Evans system) or Diimine ligands (Jacobsen system).[1] The most common failure mode is the "Background Leak," where a non-enantioselective pathway outcompetes the chiral catalyzed pathway.
🛠 Module 1: Diagnostic Workflow
Before altering variables, identify your failure mode using the logic flow below.
Figure 1: Decision tree for diagnosing the root cause of low enantioselectivity in Cu-catalyzed aziridination.
📂 Module 2: Knowledge Base (Q&A)
Ticket #401: The "Racemic Background" Effect
User Question: My ligand is 99% pure, but I am consistently getting 20-40% ee. Why is the chiral induction failing?
Technical Explanation:
This is the most common error in Cu-aziridination. Copper salts (CuOTf, Cu(OTf)₂) are Lewis acidic and can catalyze the aziridination of olefins without the ligand, producing a racemic product. If you use a 1:1 ratio of Ligand:Metal, a small equilibrium fraction of unligated Copper will catalyze the "background" reaction much faster than the bulky chiral complex.
Resolution Protocol:
Overcharge the Ligand: Use a 1.1:1 or 1.2:1 ratio of Ligand to Copper. This ensures essentially all metal ions are bound within the chiral pocket [1].
Counter-ion Switch: Switch from Triflate (OTf⁻) to Hexafluoroantimonate (SbF₆⁻). The non-coordinating SbF₆⁻ anion creates a more cationic, electrophilic metal center which binds the ligand more tightly, reducing dissociation [2].
Ticket #402: Substrate-Ligand Matching (Evans vs. Jacobsen)
User Question: I am using the standard Evans BOX ligand but getting <10% ee on cis-stilbene.
Technical Explanation:
Aziridination catalysts are highly geometry-specific due to the mechanism of nitrene transfer.
Evans System (Bis-oxazoline): Optimized for trans-olefins .[2] The C2-symmetric pocket accommodates the linear geometry of trans-substrates but clashes sterically with cis-substituents [1].
Jacobsen System (Diimine): Optimized for cis-olefins .[2] The diimine ligands create a "side-on" approach that favors the geometry of cis-alkenes [3].
Resolution Protocol:
If Substrate is Trans : Use Cu(OTf)₂ + (S,S)-tBu-BOX .
If Substrate is Cis : Use Cu(I) + Diimine (Jacobsen type).
Ticket #403: Product Inhibition
User Question: The reaction starts fast but stops at 50% conversion. Adding more catalyst doesn't help.[3]
Technical Explanation:
Aziridines are basic amines. They can coordinate to the Copper center more strongly than the olefin or the nitrene source (PhI=NTs), effectively poisoning the catalyst by occupying the active site [4].
Resolution Protocol:
Solvent Choice: Switch to non-polar solvents like Benzene or Toluene . In polar solvents (Acetonitrile), the product binding is often stabilized.
Temperature: While counter-intuitive, slightly increasing temperature can sometimes facilitate product dissociation, though this risks lowering ee. A better approach is using Cu(I) sources which have different binding affinities than Cu(II).
🧪 Module 3: Standard Operating Procedures (SOP)
SOP-A: Evans System (For Trans-Olefins)
Target: High ee% for trans-cinnamate derivatives.
Catalyst Pre-complexation (Critical):
In a flame-dried Schlenk flask, add Cu(OTf)₂ (1.0 equiv) and (S,S)-tBu-BOX Ligand (1.1 equiv).
Add anhydrous Dichloromethane (DCM) or Benzene .
Stir for 1 hour at room temperature. Visual Check: Solution should turn a distinct deep blue/green (depending on concentration), indicating complex formation.
Substrate Addition:
Add the Olefin (5.0 equiv relative to nitrene source). Note: Excess olefin is required to prevent catalyst decomposition.
Add 4Å Molecular Sieves (activated). Reason: Traces of water hydrolyze the nitrene intermediate.
Nitrene Source Addition:
Cool to -78°C (or 0°C depending on reactivity).
Add PhI=NTs (1.0 equiv).
Workup: Filter through a plug of silica to remove copper salts before chromatography.
SOP-B: Jacobsen System (For Cis-Olefins)
Target: High ee% for cis-stilbene derivatives.
Catalyst Formation:
Mix Cu(MeCN)₄PF₆ (1.0 equiv) with the Chiral Diimine Ligand (1.1 equiv) in DCM.
Stir for 30 mins.
Reaction:
Add Cis-Olefin (excess).
Add PhI=NTs .
Run at -20°C .
Note: Jacobsen's system often exhibits a Non-Linear Effect (NLE) , meaning the ee of the product can be higher than the ee of the ligand due to the formation of aggregate species. Ensure high ligand purity regardless [3].
Recrystallize PhI=NTs from methanol. Impure nitrene source kills the catalyst.
🧬 Module 5: Mechanistic Pathway
Understanding the active species is vital for troubleshooting. The cycle alternates between Cu(I) and Cu(III) (or a Cu(II)-nitrene radical species).[4]
Figure 2: Simplified catalytic cycle. The rate-determining step is typically the formation of the Metal-Nitrene species or the transfer to the olefin.
📚 References
Evans, D. A. , Faul, M. M., Bilodeau, M. T., Anderson, B. A., & Barnes, D. M. (1993). Bis(oxazoline)-copper complexes as chiral catalysts for the enantioselective aziridination of olefins.[1] Journal of the American Chemical Society, 115(12), 5328-5329. Link
Ma, J. A. , & Cahard, D. (2004). Copper(II) triflate-bis(oxazoline)-catalysed enantioselective electrophilic fluorination of beta-keto esters. Tetrahedron: Asymmetry, 15(6), 1007-1011. (Demonstrates anion effects in Cu-BOX systems). Link
Li, Z. , Conser, K. R., & Jacobsen, E. N. (1993). Asymmetric alkene aziridination with readily available chiral diimine-based catalysts. Journal of the American Chemical Society, 115(12), 5326-5327. Link
Brandt, P. , Södergren, M. J., Andersson, P. G., & Norrby, P. O. (2000). Mechanistic Studies of Copper-Catalyzed Alkene Aziridination. Journal of the American Chemical Society, 122(33), 8013-8020. Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: N-Protected Aziridine SynthesisTopic: Troubleshooting Side Reactions & Chemoselectivity
Ticket ID: AZ-SYN-001
Status: Open
Assigned Specialist: Senior Application Scientist
Introduction: The High-Energy Challenge
Aziridines are thermodynamically unstable due to significant ring strain (~27 kcal/mol). While this strain makes them powerful electrophiles for drug synthesis, it also renders them susceptible to premature ring opening, polymerization, and competitive pathways during formation.
This guide addresses the three most critical failure modes reported by our user base:
Chemoselectivity Failure: C-H Insertion vs. Aziridination (Metal-Catalyzed).
Cyclization Failure: Elimination vs. Ring Closure (Mitsunobu/Wenker).
Purification Failure: Acid-Catalyzed Hydrolysis on Silica.
Module 1: Metal-Catalyzed Nitrene Transfer
Symptom: "I am using a copper or rhodium catalyst with PhI=NTs to aziridinate an alkene, but I am isolating significant amounts of allylic amine (C-H insertion product) or getting low conversion."
Technical Diagnosis
The reaction proceeds via a metallonitrene intermediate.[1] The critical bifurcation point occurs after the initial addition of the nitrene to the alkene. This forms a radical intermediate (in Cu/Co systems) or a metal-complexed intermediate.
The Cause: If the ring-closure step is kinetically slower than the rotation or hydrogen abstraction, the intermediate will abstract an allylic hydrogen atom, leading to Allylic C-H Amination instead of aziridination. This is often governed by the "Radical Rebound" rate vs. the "Ring Closure" rate.
Visualizing the Mechanism (Pathway Bifurcation)
Caption: Figure 1. The kinetic competition between ring closure (aziridination) and H-abstraction (allylic amination).
Troubleshooting Protocol
Variable
Adjustment
Rationale
Catalyst Center
Switch from Mn/Fe to Cu/Rh
Mn and Fe porphyrins often favor radical pathways (C-H amination). Cu(I) and Rh(II) generally favor concerted or fast-rebound pathways for aziridination [1, 2].
Ligand Electronics
Use Electron-Deficient Ligands
Electron-withdrawing ligands (e.g., tfac, esp) on Rh increase the electrophilicity of the nitrene, often accelerating the addition/closure step over the H-abstraction [3].
Substrate
Add Styrene as test
If your substrate has allylic hydrogens, test the system on styrene. If styrene works (no allylic H), your catalyst is active, and the issue is purely competitive C-H insertion.
Temperature
Lower the temperature
H-abstraction has a higher activation energy than ring closure. Lowering T (0°C to -20°C) favors the lower-barrier aziridination.
Module 2: Cyclization Methods (Mitsunobu/Wenker)
Symptom: "I am trying to cyclize a
-amino alcohol to an aziridine using Mitsunobu conditions (PPh3/DIAD), but I am isolating the alkene (elimination product)."
Technical Diagnosis
The Mitsunobu reaction activates the oxygen of the amino alcohol, turning it into a leaving group (alkoxyphosphonium). The nitrogen nucleophile then attacks the carbon.
The Cause: This is a competition between
(Cyclization) and (Elimination) . If the -proton is anti-periplanar to the activated oxygen, base-promoted elimination becomes geometrically favorable, especially if the nitrogen is sterically hindered or not sufficiently nucleophilic.
Visualizing the Workflow
Caption: Figure 2. Decision tree for Mitsunobu cyclization outcomes based on substrate geometry.
Troubleshooting Protocol
Solvent Switch: Change THF to Toluene or Ether . Elimination is often favored in polar solvents that stabilize the transition state for charge separation; non-polar solvents favor the tight ion pair needed for
.
pKa Matching: Ensure the N-protecting group renders the NH acidic enough (pKa < 13, e.g., Ts, Ns) to be deprotonated by the betaine intermediate, but nucleophilic enough to attack.
Alternative Route: If elimination persists, convert the alcohol to a Mesylate (OMs) and treat with mild base (
) in acetone (Modified Wenker Synthesis). This separates the activation step from the cyclization step, allowing better control [4].
Module 3: Post-Synthetic Stability (Ring Opening)
Symptom: "My NMR showed a clean aziridine in the crude mixture, but after silica gel column chromatography, the product degraded or vanished."
Technical Diagnosis
N-protected aziridines (especially N-Tosyl and N-Acyl) are sensitive to Acid-Catalyzed Ring Opening .
The Cause: Commercial silica gel is slightly acidic (pH 6-6.5). This is sufficient to protonate the aziridine nitrogen or coordinate to the sulfonyl group, activating the ring for nucleophilic attack by trace water, methanol (if used in eluent), or the silanol groups of the silica itself [5].
Resolution Protocol (The "Buffered" Column)
Step 1:Never use Methanol. Methanol is a potent nucleophile that will open activated aziridines. Use Ethyl Acetate/Hexanes.
Step 2: Pre-treat the silica gel. Slurry the silica in your starting eluent containing 1% Triethylamine (Et3N) .
Step 3: Run the column with 0.5% Et3N in the mobile phase to maintain basicity.
Step 4: Alternatively, use Neutral Alumina (Brockmann Grade III) instead of silica.
FAQ: Quick-Fire Solutions
Q: Can I use Chloramine-T instead of PhI=NTs?A: Yes, but Chloramine-T requires a different catalyst cycle (often involving iodine or bromine sources) and generates sulfonamide byproducts that are harder to remove. PhI=NTs is preferred for mechanistic clarity, but Chloramine-T is more scalable if you can manage the purification.
Q: My aziridine is polymerizing upon storage. How do I stop this?A: Aziridines can undergo Ring-Opening Polymerization (ROP) initiated by nucleophiles. Store them:
At -20°C.
In the solid state (oils are more reactive).
Strictly free of acid traces (store over solid
if necessary).
References
Mechanistic Studies of Copper-Catalyzed Alkene Aziridination.
Source: Journal of the American Chemical Society.[2][3][4]
URL:[Link]
Mechanistic Investigation of Dirhodium-Catalyzed Intramolecular Allylic C–H Amination versus Alkene Aziridination.
Source: The Journal of Organic Chemistry.[3][4][5][6]
URL:[Link]
Catalyst-Controlled Nitrene Transfer by Tuning Metal:Ligand Ratios.
Source: Organometallics.[3][4][7]
URL:[Link]
Observations on the Modified Wenker Synthesis of Aziridines.
Source: The Journal of Organic Chemistry.[3][4][5][6]
URL:[Link]
Lewis Base Catalyzed Ring Opening of Aziridines.
Source: Organic Letters.[2][6][8]
URL:[Link]
Purification methods for crude methyl aziridine-2-carboxylate
Welcome to the Technical Support Center for High-Energy Heterocycles. You have selected the module for Methyl Aziridine-2-Carboxylate (CAS: 5950-34-5) .[1][2] This guide is structured to address the specific instability...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for High-Energy Heterocycles. You have selected the module for Methyl Aziridine-2-Carboxylate (CAS: 5950-34-5) .[1][2]
This guide is structured to address the specific instability profile of the 3-membered aziridine ring combined with the ester functionality. Unlike standard organic intermediates, this molecule requires a "defensive" purification strategy to prevent ring-opening polymerization (ROP) or hydrolysis.
Technical Briefing: The Stability Paradox
Methyl aziridine-2-carboxylate is kinetically stable at low temperatures but thermodynamically primed for ring-opening. The ring strain (~26-27 kcal/mol) makes the nitrogen highly basic and the carbons highly electrophilic.
Critical Threat 1 (Acidity): Trace acid (even from unbuffered silica gel) protonates the nitrogen, triggering immediate ring-opening and polymerization.
Critical Threat 2 (Heat): Temperatures >50°C without vacuum can induce thermal degradation.
Critical Threat 3 (Nucleophiles): The ester group activates the C-2 position for nucleophilic attack (e.g., by water or alcohols).
Part 1: Purification Protocols
Method A: Vacuum Distillation (Recommended)
Best for: Large scale (>1g), removal of non-volatile impurities, and isolation of the free amine.
Technical Specifications:
Atmospheric Boiling Point: 143°C (Do NOT attempt distillation at atmospheric pressure).
Target Vacuum: < 5 mmHg (High Vacuum).
Target Bath Temp: < 50°C.
Step-by-Step Protocol:
Stabilization: Add 0.1% w/w Hydroquinone (HQ) to the crude pot before heating. This acts as a radical scavenger to inhibit polymerization.
Apparatus: Use a Short Path Distillation head or a Kugelrohr apparatus.[3] Long fractionating columns increase surface area and pressure drop, which is detrimental here.
Pressure Reduction: Lower pressure to < 2 mmHg before applying heat.
Heating: Slowly ramp the oil bath. The product should distill as a colorless liquid between 35–45°C at 1-2 mmHg.
Collection: Receiver flask must be cooled to 0°C.
Warning: If the liquid turns viscous or white solids appear in the condenser, abort immediately. This indicates polymerization.
Method B: Deactivated Silica Chromatography
Best for: Small scale (<500mg), separation of close-running impurities.
The Issue: Standard silica gel is slightly acidic (pH 6.5–7.0). This is sufficient to destroy methyl aziridine-2-carboxylate.
The Fix: You must artificially buffer the stationary phase to pH > 8.
Deactivation Protocol:
Slurry Preparation: Prepare your silica slurry using Hexanes/Ethyl Acetate containing 1% to 5% Triethylamine (Et3N) .
Column Pre-treatment: Flush the packed column with 2 column volumes of the Et3N-containing solvent. This neutralizes acidic silanol sites.
Elution: Run the column using an eluent containing 1% Et3N .
Workup: Evaporate fractions immediately. Residual Et3N is volatile and will be removed under high vacuum, leaving the aziridine.
Part 2: Troubleshooting & FAQs
Q1: My product solidified into a white mass inside the flask. What happened?
Diagnosis: You encountered Oligomerization/Polymerization .
Root Cause: The presence of a Lewis acid, proton source, or excessive heat initiated the ring-opening chain reaction.
Correction:
Ensure all glassware is base-washed (rinsed with dilute NaOH, then water, then oven-dried).
Did you use standard silica? See Method B.
Add a stabilizer (Hydroquinone) if storing for more than 24 hours.
Q2: I see a new spot on TLC that stays at the baseline. My yield is low.
Diagnosis: Hydrolysis or Ring Opening.
Root Cause: The aziridine ring opened to form the amino-alcohol derivative (e.g., serine methyl ester derivative) which is much more polar.
Correction: Check your solvent quality. Chloroform and Dichloromethane can become acidic over time (forming HCl). Pass your chlorinated solvents through basic alumina before use to remove trace acid.
Q3: The liquid is turning yellow/orange upon storage.
Root Cause: The free nitrogen is susceptible to oxidation or reaction with atmospheric CO2 to form carbamates.
Correction: Store strictly under Argon/Nitrogen at 4°C. If the color is light yellow, re-distill (Method A). If dark orange, check purity by NMR; significant degradation likely occurred.[3]
Part 3: Data & Visualization
Physical Properties Reference Table
Property
Value
Notes
CAS Number
5950-34-5
Free base
Boiling Point (atm)
143°C
Avoid reaching this temp
Boiling Point (vac)
~35-45°C @ 1-2 mmHg
Estimated operational range
Density
1.12 g/mL
Denser than water
Storage
2–8°C
Refrigerate under Inert Gas
Stabilizer
Hydroquinone (HQ)
Often added by vendors
Decision Logic: Purification Workflow
Caption: Decision tree for selecting the appropriate purification pathway based on scale and impurity complexity.
Mechanism of Silica-Induced Decomposition
Caption: Visualizing the failure mode when using untreated silica gel.
References
Desai, A. A., et al. (2011). Gram Scale Catalytic Asymmetric Aziridination: Preparation of (2R,3R)-Ethyl 1-Benzhydryl-3-(4-Bromophenyl)Aziridine-2-Carboxylate. Organic Syntheses, 88, 224-237. Retrieved from [Link]
Wipf, P., & Heimgartner, H. (1988). Synthesis of Aziridine-2-carboxylic Esters.[3][4][5][6] Helvetica Chimica Acta. (General reference for aziridine synthesis logic).
Legters, J., Thijs, L., & Zwanenburg, B. (1992).[6] Synthesis of functionalized phenylalanine derivatives by ring opening reactions of 3-arylaziridine-2-carboxylic esters.[6] Recueil des Travaux Chimiques des Pays-Bas.[6] (Reference for ring-opening sensitivity).
Technical Guide: Handling & Stabilization of Moisture-Sensitive Aziridines
To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Technical Support Division Subject: Protocols for the storage, synthesis, and purification of high-strain...
Author: BenchChem Technical Support Team. Date: February 2026
To: Research Scientists, Medicinal Chemists, and Process Development Engineers
From: Senior Application Scientist, Technical Support Division
Subject: Protocols for the storage, synthesis, and purification of high-strain aziridine scaffolds
Introduction: The "Spring-Loaded" Heterocycle
Aziridines are not merely "unstable"; they are energetically "spring-loaded." The three-membered nitrogen ring possesses approximately 27 kcal/mol of ring strain energy [1]. This thermodynamic instability makes them potent electrophiles, highly valued in drug discovery for covalent inhibition and crosslinking, but it also renders them uniquely vulnerable to environmental moisture and trace acidity.
In the presence of water, two destructive pathways compete:
Hydrolysis: Water acts as a nucleophile, opening the ring to form an amino alcohol.
Oligomerization: Trace protons protonate the nitrogen, triggering a cationic ring-opening polymerization (CROP) where one aziridine molecule attacks another [2].
This guide replaces generic "handle with care" advice with specific, chemically grounded protocols to arrest these pathways.[1]
Module 1: Storage & Stability (Pre-Experiment)
Q: My aziridine compound arrived as a yellow gum, but the CoA says it’s a white solid. What happened?
A: The yellowing is a hallmark of oligomerization. Aziridines are auto-catalytic; as they degrade, they often generate slightly acidic byproducts or expose more nucleophilic sites, accelerating the decomposition.
Troubleshooting Protocol:
Visual Inspection: If the material is gummy or discolored, obtain a 1H-NMR immediately. Look for the disappearance of the characteristic high-field ring protons (typically
1.5–3.0 ppm) and the appearance of broad methylene signals ( 3.0–4.0 ppm) indicative of linear polyamines (PEI-like structures).
The "Deep Freeze" Rule: Store all aziridines at -20°C or -80°C . Thermal energy alone can overcome the activation barrier for ring opening.
Inert Atmosphere: Never store under air. Oxygen is less of a threat than atmospheric moisture. Flush vials with Argon and seal with Parafilm. For long-term storage, use a desiccator inside a freezer or a glovebox.
Module 2: Reaction Setup & Handling (The "Dry Line")
Q: I used anhydrous solvent, but my reaction still stalled/decomposed. Why?
A: "Dry" solvent is not enough. The surface chemistry of your glassware is likely the culprit. Standard glass surfaces contain silanol groups (Si-OH) which are weakly acidic. For a sensitive aziridine, this surface acidity is sufficient to catalyze polymerization at the flask wall.
The "Base-Wash" Protocol (Mandatory for Aziridines):
Standard acid baths (chromic acid/Aqua Regia) activate silanols, making the glass more dangerous to your compound.
Soak: Treat reaction flasks with a base bath (KOH in Isopropanol) for >2 hours.
Rinse: Rinse thoroughly with deionized water, then acetone.
Deactivate: Just before use, rinse the flask with a 1% solution of Triethylamine (Et3N) in DCM, then flame dry under vacuum. This caps residual acidic sites.
Solvent Compatibility Table:
Solvent
Suitability
Pre-Treatment Requirement
DCM / Chloroform
High Risk
Commercial chloroform contains acid stabilizers (HCl). Must filter through basic alumina or distill from CaH2 before use.
THF / Ether
Excellent
Must be distilled from Na/Benzophenone or dispensed from an SPS (Solvent Purification System) to ensure <10 ppm water.
Methanol / Water
Forbidden
Rapid nucleophilic ring opening will occur.
Toluene
Good
Excellent for heating reactions; azeotropically removes trace water.
Module 3: Purification (The "Trap")
Q: My product looked clean on TLC, but it vanished after column chromatography. Where did it go?
A: You likely filtered it through a "solid acid." Silica gel (SiO2) is acidic (pH ~4-5). As the aziridine travels down the column, the silica catalyzes ring opening, effectively binding your compound to the stationary phase [3].
Protocol: The "Buffered Silica" Method
You must neutralize the stationary phase before introducing your compound.
Slurry Preparation: Prepare your silica slurry using your starting eluent plus 1–5% Triethylamine (Et3N) [3].
Column Packing: Pour the column with this Et3N-spiked solvent.
Flushing: Flush the column with 2–3 column volumes of the Et3N eluent. This ensures the entire length of the silica is deactivated.
Elution: Run your chromatography. You can often lower the Et3N content to 0.5% or 1% during the actual run to prevent streaking, but the initial neutralization is non-negotiable.
Alternative: Use Basic Alumina (Activity Grade III or IV) instead of silica. It is naturally basic and requires no Et3N additive.
Module 4: Safety & Decontamination (The "Kill Switch")
Q: I spilled a solution of aziridine. Can I just wipe it up?
A:Absolutely not. Aziridines are potent alkylating agents (DNA crosslinkers). Wiping spreads the hazard. You must chemically destroy the ring strain before cleaning.
Decontamination Workflow:
Isolate: Evacuate the immediate area.
Quench: Pour a solution of 1M Sulfuric Acid (H2SO4) or 1M HCl over the spill.
Mechanism:[2][3][4][5] The acid protonates the nitrogen, and the water (nucleophile) instantly snaps the ring open to form a stable, water-soluble amino-alcohol salt.
Wait: Allow 15–30 minutes for the hydrolysis to complete.
Clean: Neutralize the acid with sodium bicarbonate, then absorb with vermiculite and dispose of as hazardous chemical waste.
Visualizing the Chemistry
Diagram 1: The Degradation Cascade
This diagram illustrates why moisture and acid are synergistic enemies of aziridines.
Caption: The "Death Spiral" of Aziridines. Trace acid activates the ring, allowing either water (hydrolysis) or another aziridine molecule (polymerization) to relieve the strain.
Diagram 2: The Safe Purification Workflow
A decision tree to prevent product loss during chromatography.
Caption: Purification decision tree. Neutralizing silica with Triethylamine (Et3N) is critical to prevent acid-catalyzed decomposition on the column.
References
Bach, R. D., & Dmitrenko, O. (2002). The Effect of Substituents on the Ring Strain Energy of Aziridine. Journal of Organic Chemistry. Link
Gleede, T., et al. (2018). Alcohol- and Water-Tolerant Living Anionic Polymerization of Aziridines. Journal of the American Chemical Society. Link
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.[1][6][7][8][9][10] University of Pittsburgh Department of Chemistry. Link
Cole-Parmer. (2025). Material Safety Data Sheet - 1-Aziridineethanol. Cole-Parmer Technical Library. Link
Managing scalability issues in aziridine synthesis protocols
Status: Operational | Tier: Level 3 Engineering Support Lead Scientist: Dr. Aris Thorne, Senior Process Chemist Welcome to the Aziridine Synthesis Support Center. Scaling strained heterocycles is a battle against thermod...
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational | Tier: Level 3 Engineering Support
Lead Scientist: Dr. Aris Thorne, Senior Process Chemist
Welcome to the Aziridine Synthesis Support Center. Scaling strained heterocycles is a battle against thermodynamics. The ring strain (~27 kcal/mol) that makes aziridines potent pharmacophores also makes them prone to catastrophic thermal runaway and rapid polymerization.
This guide moves beyond textbook synthesis to address the specific failure modes encountered at the multigram-to-kilogram scale.
Module 1: Thermal Management & Safety Protocols
Q: My reaction exotherm is unmanageable during the ring-closure step. How do I prevent thermal runaway?
A: You are likely hitting the heat transfer limit of batch reactors.
Aziridine ring closures (whether via Wenker cyclization or Nitrene addition) are highly exothermic. In a standard batch reactor, the surface-area-to-volume ratio decreases as you scale, trapping heat and accelerating reaction rates until control is lost.
The Solution: Continuous Flow Chemistry
Transitioning from batch to continuous flow microreactors allows for precise thermal control due to the high surface-area-to-volume ratio of flow tubing.
Protocol Adjustment:
Reactor: Use a fluorinated ethylene propylene (FEP) or stainless steel tube reactor.
Residence Time: Calculate residence time (
) to match your batch reaction completion time ().
Quench: Install an inline quench immediately after the reaction zone to prevent post-reaction degradation.
Evidence: Luisi and co-workers demonstrated that flow microreactors allow for the safe handling of lithiated aziridine intermediates at temperatures that would be impossible in batch (e.g., 0 °C vs -78 °C), significantly improving scalability [1].
Q: I need to use the Blum-Ittah synthesis for stereospecificity, but the sodium azide handling is a safety blocker.
A: Isolate the Azide Generation in situ.
The Blum-Ittah protocol (Epoxide
Azido-alcohol Aziridine) is excellent for stereochemistry but generating large quantities of organic azides is an explosion hazard.
The Fix:
Do not isolate the azido-alcohol intermediate if possible. Use a "telescoped" process where the azide ring-opening and the Staudinger reduction (using
) happen sequentially in a controlled environment, preferably under flow conditions to minimize the active inventory of high-energy azides.
Module 2: Synthesis & Reaction Optimization
Q: I am seeing low yields with the Wenker Synthesis. The starting material is consumed, but the product is missing.
A: You are likely creating a polymer, not a ring.
The Wenker synthesis involves converting an amino alcohol to a sulfate ester, followed by base-mediated cyclization. If the pH drops or water is not strictly managed, the aziridine product acts as a nucleophile, attacking the protonated aziridine (aziridinium ion) to form oligomers.
Troubleshooting Checklist:
Base Strength: Ensure you are using a non-nucleophilic strong base (e.g.,
-BuOK or NaH) if using organic solvents, or high-concentration NaOH in biphasic systems.
Phase Transfer Catalysis: For biphasic scales (Water/Organic), add 5 mol% tetrabutylammonium hydrogen sulfate (TBAHS). This pulls the hydroxide into the organic layer for faster cyclization, outcompeting the aqueous hydrolysis/polymerization.
Visualization: The Polymerization Trap
The diagram below illustrates how acidic conditions trigger the "Death Spiral" of aziridine polymerization [2].
Figure 1: Acid-catalyzed ring-opening polymerization (CROP) mechanism. Even trace acid can initiate this cascade.
Module 3: Purification & Isolation
Q: My crude NMR is clean, but after column chromatography, the product decomposes.
A: Silica gel is acidic.[1] You are destroying your product.
Standard silica gel (
) has a surface pH of ~4-5. As shown in Figure 1, this acidity protonates the aziridine nitrogen, triggering ring-opening or polymerization.
The Solution: Neutralize or Switch Stationary Phases
Do not use untreated silica gel.
Recommended Protocols:
Option A (Best for Scale): Basic Alumina.
Use Aluminum Oxide (Basic, Activity Grade IV). This is non-acidic and preserves the aziridine ring.
Option B (If Silica is mandatory): Pre-treatment.
Slurry your silica gel in a solvent containing 1-5% Triethylamine (TEA) before packing the column. Run the eluent with 1% TEA to maintain basicity throughout the separation [3].
Data: Recovery Rates by Stationary Phase
Stationary Phase
Additive
Recovery Yield
Purity
Standard Silica (60 Å)
None
< 15%
Low (Polymerized)
Silica Gel
1% Et3N
82%
High
Basic Alumina (Act. IV)
None
94%
Very High
Module 4: Stability & Storage
Q: How do I store bulk aziridine without it turning into a hard gel (polymerizing) over time?
A: Store over solid base.
Aziridines are "living" monomers. Atmospheric
and moisture can form carbamic acid species that auto-catalyze polymerization.
Storage Protocol:
Container: Amber glass (light sensitive) with a Teflon-lined cap.
Stabilizer: Add pellets of Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) directly into the liquid aziridine. This acts as a scavenger for any adventitious acid or water.
Temperature: Store at -20°C.
Atmosphere: Argon blanket is mandatory.
Visualizing the Blum-Ittah Workflow
For researchers utilizing the stereospecific Blum-Ittah method, understanding the intermediate flow is critical for safety and yield.
Figure 2: The Blum-Ittah Aziridine Synthesis pathway.[1][2][3] Note the nitrogen expulsion step (-N2), which requires careful pressure management at scale [4].
References
Luisi, R., et al. (2013).[2] "Aziridines: Go With the Flow." ChemistryViews. Link
Goethals, E. J., et al. (2019). "Aziridines and azetidines: building blocks for polyamines by anionic and cationic ring-opening polymerization." Polymer Chemistry. Link
D'Hondt, B., et al. (2014). "Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography." The Journal of Organic Chemistry. Link
Blum, J., Ittah, Y., et al. (1978).[4] "Blum–Ittah Aziridine Synthesis." Wikipedia/Organic Syntheses. Link
Overcoming poor diastereoselectivity in aziridine synthesis
Topic: Overcoming Poor Diastereoselectivity (dr) Introduction: The Stereochemical Battlefield Achieving high diastereoselectivity (dr) in aziridine synthesis is rarely about a single variable; it is a competition between...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Overcoming Poor Diastereoselectivity (dr)
Introduction: The Stereochemical Battlefield
Achieving high diastereoselectivity (dr) in aziridine synthesis is rarely about a single variable; it is a competition between reaction kinetics, bond rotation rates, and transition state geometries.[1] Whether you are employing metal-catalyzed nitrene transfer or organocatalytic ylide additions, poor dr usually signals that the reaction has slipped from a concerted pathway into a stepwise, radical, or reversible mechanism where bond rotation outcompetes ring closure.[1]
This guide deconstructs these failure modes into three specific modules. Each module contains diagnostic logic, troubleshooting steps, and self-validating protocols.
Module 1: Metal-Catalyzed Nitrene Transfer
Context: Copper or Rhodium-catalyzed transfer of a nitrene (from PhI=NTs or similar) to an alkene.
The Core Problem: The "Spin Trap"
In ideal scenarios, metal-nitrene transfer is concerted, preserving the stereochemistry of the alkene (i.e., cis-alkene
cis-aziridine).[1]
The Failure Mode: If the reaction proceeds via a stepwise radical mechanism (often involving a triplet nitrene species), the intermediate carbon radical has time to rotate before the C-N bond closes.[1] This results in "stereoablation"—a loss of the original alkene geometry, yielding a mixture of cis and trans aziridines [1, 2].[1]
Troubleshooting Logic (Q&A)
Q: I am using a trans-alkene but getting significant cis-aziridine impurity. Why?A: You are likely operating in a "loose" transition state or a stepwise radical pathway.[1]
Immediate Fix: Switch to Evans' Bis(oxazoline) (BOX) ligands. These ligands create a tight chiral pocket that enforces a concerted transfer mechanism for trans-olefins [1].[1]
Secondary Fix: Lower the temperature. Radical bond rotation has a lower activation energy than ring closure; cooling the reaction (e.g., to -20°C or -78°C) often slows rotation more than it slows the catalytic cycle.
Q: My cis-alkene is isomerizing. What catalyst system should I use?A: Cis-alkenes are notoriously difficult with Cu-BOX systems. Switch to the Jacobsen Diimine system (Cu(I) or Cu(II) with Schiff base ligands). These are electronically tuned to stabilize the specific geometry required for cis-olefin transfer without scrambling [3].[1]
Q: Does the metal oxidation state matter?A: Yes. While Cu(II) is often the precatalyst, the active species is typically Cu(I) generating a Cu(III)-nitrenoid.[1] Ensure you are using a reducing environment or starting with Cu(I) (e.g., Cu(MeCN)4PF6) if your induction period is inconsistent [1].
Visualization: The Stereocontrol Decision Tree
Figure 1: Decision matrix for selecting the correct catalytic system based on alkene geometry to prevent radical scrambling.
Module 2: Sulfur Ylide Mediated Synthesis (The Aggarwal Protocol)
Context: Reaction of an imine with a sulfur ylide (generated from a sulfonium salt or carbene).[1]
The Core Problem: Betaine Reversibility
The diastereoselectivity here is dictated by the stability of the betaine intermediate formed after the ylide adds to the imine.[1]
Semi-stabilized Ylides (e.g., Benzyl): Betaine formation is irreversible.[1] Kinetic control dominates.[1] The transition state minimizes steric clash, leading to Trans-Aziridines [4, 5].[1]
Stabilized Ylides (e.g., Ester/Amide): Betaine formation is reversible.[1] Thermodynamic control dominates.[1] The system equilibrates to the most stable precursor before ring closure, often favoring Cis-Aziridines [5].[1]
Troubleshooting Logic (Q&A)
Q: I need a trans-aziridine but I'm using a stabilized ylide (ester group). I'm getting mixed results.A: You are fighting thermodynamics.
The Fix: You must make the ring-closure step faster than the reversal to the starting materials.[1] Increase the nucleophilicity of the nitrogen (use N-sulfonyl imines) or change the leaving group on the sulfur to a more reactive species (e.g., use tetrahydrothiophene instead of dimethyl sulfide) to accelerate the S_N2 ring closure.[1]
Q: How do I maximize trans-selectivity with semi-stabilized ylides?A: Use Aggarwal’s chiral sulfide (isothiocineole derivatives). The steric bulk of the camphor-derived scaffold enforces a specific trajectory of attack.[1]
Solvent Tip: Switch from polar (MeCN) to non-polar (Toluene). Polar solvents stabilize the betaine, potentially allowing reversibility (equilibration) which erodes the kinetic trans selectivity [6].[1]
Data Summary: Ylide Type vs. Selectivity
Ylide Type
R-Group
Betaine Formation
Control Type
Major Product
Semi-Stabilized
Phenyl / Vinyl
Irreversible
Kinetic
Trans
Stabilized
CO₂Me / CN
Reversible
Thermodynamic
Cis
Amide-Stabilized
CONEt₂
Reversible
Thermodynamic
Cis
Module 3: Aza-Darzens Reaction
Context: Enolate addition to a sulfinimine or imine, followed by ring closure.[1][2]
The Core Problem: Enolate Geometry ( vs )
The diastereoselectivity of the aza-Darzens is strictly coupled to the geometry of the enolate intermediate and the transition state (Chair vs. Boat) of the Mannich-type addition.
Q: I cannot control the syn/anti ratio of the intermediate. What is the lever?A: The Lewis Acid (LA).[1]
Titanium (
): Often promotes a closed, chelated transition state, locking the imine and enolate.[1] This usually favors highly diastereoselective outcomes (often cis depending on substituents).[1]
Boron (
): Promotes an open transition state (anti-periplanar attack).[1] This reverses the selectivity compared to chelating metals.[1]
Catalyst Formation (Critical): In a flame-dried Schlenk flask under
, mix Cu(OTf) and the tBu-BOX ligand in dry DCM. Stir for 1 hour.
Self-Validation: The solution should turn a distinct deep blue/green (depending on Cu source), indicating complexation.[1] If the solution remains colorless or precipitates, the ligand has not coordinated; do not proceed.[1]
Substrate Addition: Add the alkene (1.0 equiv). Cool the mixture to 0°C (or -20°C if dr was previously low).
Nitrene Addition: Add PhI=NTs slowly over 2 hours.
Why? Keeping the nitrene concentration low prevents side reactions (dimerization) and favors the catalytic cycle over radical decomposition.[1]
Workup: Filter through a plug of silica to remove copper salts.[1]
Troubleshooting: If you see the epoxide (from reaction with aldehyde) instead of aziridine, your imine is not electrophilic enough.[1] Add a Lewis Acid (
) or switch to a more electron-deficient N-protecting group (N-Nosyl).
References
Evans, D. A. , Faul, M. M., & Bilodeau, M. T. (1994).[1] Development of the Copper-Catalyzed Olefin Aziridination Reaction. Journal of the American Chemical Society, 116(7), 2742–2753.[1] Link
Brandt, P. , Sodergren, M. J., Andersson, P. G., & Norrby, P. O. (2000).[1] Mechanistic Studies of Copper-Catalyzed Alkene Aziridination. Journal of the American Chemical Society, 122(33), 8013–8020.[1] Link
Li, Z. , Quan, R. W., & Jacobsen, E. N. (1995).[1][3] Mechanism of the (Diimine)copper-Catalyzed Aziridination of Olefins. Journal of the American Chemical Society, 117(21), 5889–5890.[1] Link
Aggarwal, V. K. , & Winn, C. L. (2004).[1][4] Catalytic, Asymmetric Sulfur Ylide-Mediated Epoxidation of Carbonyl Compounds: Scope, Selectivity, and Applications in Synthesis. Accounts of Chemical Research, 37(8), 611–620.[1][4] Link
Illa, O. , et al. (2013).[1] Practical and Highly Selective Sulfur Ylide-Mediated Asymmetric Epoxidations and Aziridinations... Journal of the American Chemical Society, 135(32), 11951–11966.[1] Link
McGarrigle, E. M. , & Aggarwal, V. K. (2010).[1] Sulfur Ylides in Organic Synthesis and Transition Metal Catalysis.[1] Chemical Reviews, 110(3), 1956–2015.[1] Link
Technical Support Center: Organometallic Aziridine Ring-Opening Work-Up
Subject: Optimization and Troubleshooting of Work-Up Procedures for Organometallic Ring-Opening of Aziridines. To: Chemical Research & Development Teams From: Senior Application Scientist, Process Chemistry Division Exec...
Author: BenchChem Technical Support Team. Date: February 2026
Subject: Optimization and Troubleshooting of Work-Up Procedures for Organometallic Ring-Opening of Aziridines.
To: Chemical Research & Development Teams
From: Senior Application Scientist, Process Chemistry Division
Executive Summary & Mechanistic Logic
The ring-opening of aziridines with organometallic reagents (Grignard, Organolithium, Cuprates, and Aluminates) is a powerful method for synthesizing
-amino functionalized scaffolds. However, the work-up is notoriously difficult due to three convergent factors:
Amine Chelation: The product is almost always a free amine or sulfonamide, which acts as a potent ligand for the metal byproducts (Mg, Al, Cu), creating "unbreakable" emulsions.
Aziridine Instability: Unreacted aziridines are prone to acid-catalyzed polymerization or hydrolysis if the quench is too aggressive.
Regiochemical Fidelity: The kinetic ratio of C2:C3 attack established during the reaction can be eroded if the quench generates localized hot-spots or strong Lewis acidic species that promote thermodynamic equilibration.
This guide moves beyond "add water and stir" to provide chemically grounded protocols that disrupt metal-amine chelation while preserving the integrity of the strained heterocycle.
Troubleshooting & FAQs
Issue 1: The "Unbreakable" Emulsion
Q: I quenched my Grignard reaction with saturated
, but I have a thick, gel-like emulsion that won't separate. Filtration is clogging my frit. How do I recover my product?
A: This is caused by the formation of magnesium-amine coordination complexes and gelatinous
. Standard ammonium chloride is often insufficient to break the strong N-Mg bond.
The Fix: The Rochelle Salt Protocol
Switch to a Potassium Sodium Tartrate (Rochelle Salt) quench.[1] The tartrate dianion is a bidentate ligand that binds Mg, Al, and Cu more strongly than your amine product, forcing the metal into the aqueous layer and releasing your product into the organic phase.
Issue 2: Loss of Regioselectivity
Q: My TLC showed a single regioisomer during the reaction, but after work-up, I see a mixture of C2 and C3 products. What happened?
A: You likely used a strong acid quench (like HCl) or allowed the internal temperature to spike during quenching.
Mechanism: Protonation of the aziridine nitrogen activates the ring.[2] If Cl- or residual nucleophiles are present, they can attack the more substituted carbon (thermodynamic control) or cause ring-opening/re-closing (scrambling).
The Fix: Use a Buffered Quench (Phosphate buffer pH 7 or diluted
) at -10°C. Ensure the internal temperature never exceeds 0°C until the biphasic mixture is fully established.
Issue 3: "Crashing" During Acid-Base Extraction
Q: I tried to purify my amine product by extracting into 1M HCl, washing the organics, and then basifying the aqueous layer. When I added NaOH, a massive white solid precipitated, trapping my oil.
A: The white solid is Metal Hydroxide (e.g.,
or ). When you basify to deprotonate your amine, you simultaneously precipitate the metal salts carried over from the first step.
The Fix: Add Sodium Potassium Tartrate or Sodium Citrate to the acidic aqueous layer before adding NaOH. These chelators will keep the metals soluble at high pH, allowing the free amine to oil out cleanly for extraction.
Decision Logic & Workflows
The following diagram illustrates the decision process for selecting the correct work-up based on the metal species and aziridine type.
Figure 1: Decision matrix for selecting the optimal quenching protocol based on metal species and product stability.
Standard Operating Procedures (Protocols)
Protocol A: The Fieser Work-Up (Aluminum/Standard)
Best for: Reactions using
or Al-alkyls where a dry, filterable solid is desired.
Stoichiometry (The 1:1:3 Rule):
For every 1.0 g (or 1.0 mmol equivalent) of Aluminum reagent used:
Dilute reaction mixture with Diethyl Ether (THF often retains salts; Ether precipitates them).
Cool to 0°C.
Slowly add 1.0 mL Water. (Vigorous gas evolution!)
Add 1.0 mL 15% Aqueous NaOH.
Add 3.0 mL Water.
Warm to Room Temperature (RT) and stir for 15 minutes.
Add anhydrous
to dry the solution and granulate the precipitate.
Understanding why the work-up matters requires visualizing the transition states.
Figure 2: Mechanistic pathway showing how aggressive acidic quenching can revert the regioselectivity gained during the nucleophilic attack.
Safety & Waste Management
Warning: Aziridine Toxicity
Unreacted aziridines are potent alkylating agents (mutagenic/carcinogenic).
Destruction: All aqueous waste streams and glassware washings should be treated with 1M NaOH or Thiosulfate solution to open any residual aziridine rings before disposal.
Verification: Use NBP (4-(p-nitrobenzyl)pyridine) colorimetric test to verify the absence of alkylating agents in waste streams.
References
Fieser Work-Up Protocol: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p. 583.[4]
Rochelle Salt Mechanism: Dilman, A. D.; Levin, V. V. "Cleavage of the Carbon-Carbon Bond in Organometallic Reagents." Accounts of Chemical Research. 2019.
Regioselectivity in Aziridine Opening
Sasaki, M., et al. "Regioselective Ring Opening of Aziridines." Journal of Organic Chemistry.
"Regioselectivity in the ring opening of non-activated aziridines." Chemical Society Reviews, 2011.
Safety Handling: "Safe Handling of Aziridines." EHS Guidelines, various institutional protocols.
For further assistance, contact the Process Safety Group or your dedicated Application Scientist.
Technical Guide: Comparative Analysis of N-Tosyl vs. N-Nosyl Aziridine Activation
[1] Executive Summary Verdict: While N-Tosyl (Ts) remains the historical standard for aziridine protection due to its low cost and crystalline stability, N-Nosyl (Ns) is the superior choice for complex molecule synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Verdict: While N-Tosyl (Ts) remains the historical standard for aziridine protection due to its low cost and crystalline stability, N-Nosyl (Ns) is the superior choice for complex molecule synthesis.
The electron-deficient nature of the nitrobenzenesulfonyl group renders N-nosyl aziridines approximately 50–60 times more reactive toward nucleophilic ring-opening (NRO) than their tosyl counterparts. Crucially, the N-nosyl group offers a mild, chemoselective deprotection pathway (Fukuyama conditions) that avoids the harsh reductive or strongly acidic conditions required for detosylation, preserving sensitive molecular architectures.
Mechanistic Foundation: Electronic Activation
The utility of an aziridine in synthesis depends on the substituent attached to the nitrogen.[1] This group must withdraw electron density to destabilize the strained ring, activating the adjacent carbons for nucleophilic attack.
Electronic Profiling
N-Tosyl (
-Toluenesulfonyl): The methyl group is weakly electron-donating via hyperconjugation. While the sulfonyl moiety is electron-withdrawing, the overall activation is moderate.
N-Nosyl (
- or -Nitrobenzenesulfonyl): The nitro group is strongly electron-withdrawing (Hammett vs. for methyl). This creates a significant dipole, pulling electron density away from the aziridine ring carbons, dramatically lowering the activation energy for nucleophilic attack.
Reactivity Visualization
The following diagram illustrates the divergent pathways dictated by the N-protecting group.
Figure 1: Comparative reactivity profiles. The N-nosyl group significantly lowers the kinetic barrier for ring opening compared to the N-tosyl group.
Performance Comparison: The Data
The choice between Ts and Ns often dictates the yield and purity of the final amine.
Comparative Metrics
Feature
N-Tosyl (Ts) Aziridine
N-Nosyl (Ns) Aziridine
Advantage
Ring Opening Rate
Baseline ()
Fast ()
Ns
Deprotection
Harsh (Na/Naphthalene or conc. Acid)
Mild (Thiol + Base)
Ns
Stability
Excellent (often crystalline)
Good (can degrade on silica)
Ts
Atom Economy
High
Moderate (higher MW)
Ts
Cost
Low
Moderate
Ts
The "Deprotection Bottleneck"
This is the critical differentiator.
Tosyl Removal: Often requires Sodium Naphthalenide (Birch-like conditions) or refluxing in 48% HBr/AcOH. These conditions reduce alkenes, cleave benzyl ethers, and racemize stereocenters.
Nosyl Removal (Fukuyama Method): Uses thiophenol (PhSH) and a mild base (K
CO or CsCO). The thiolate attacks the aromatic ring of the nosyl group (SAr), forming a Meisenheimer complex that collapses to release sulfur dioxide and the free amine.[2]
Figure 2: The Fukuyama deprotection mechanism. This pathway is orthogonal to acid/base labile groups, a key advantage over tosyl deprotection.
Experimental Protocols
The following protocols are standardized for laboratory application.
Protocol A: Synthesis of N-Nosyl Aziridines (One-Pot)
Adapted from standard amino alcohol cyclization procedures.
Stir at 25–50 °C. Reaction is typically monitored by TLC (disappearance of UV-active sulfonamide).
Color Change: The reaction often turns bright yellow (thiolate/Meisenheimer species).
Workup: Dilute with water, extract with Et
O (to remove organic byproducts), then acidify the aqueous layer if the product is an amine salt, or extract the free amine directly depending on pKa.
Decision Matrix: When to Use Which?
Scenario
Recommendation
Reasoning
Simple aliphatic amines
Tosyl (Ts)
Cost-effective; harsh deprotection is tolerable.
Total Synthesis / Complex Scaffolds
Nosyl (Ns)
Mild deprotection preserves esters, acetals, and alkenes.
Poor Nucleophiles
Nosyl (Ns)
Higher electrophilicity drives reaction with weak nucleophiles.
Large Scale (Kg)
Tosyl (Ts)
Reagents are cheaper and less odorous (avoiding thiophenol).
References
Kan, T., & Fukuyama, T. (2004).[2][3] Ns strategies: a highly versatile synthetic method for amines.[3][4] Chemical Communications, (4), 353-359.[3]
Sweeney, J. B. (2002). Aziridines: epoxides’ ugly cousins? Chemical Society Reviews, 31(5), 247-258.
Watson, I. D. G., et al. (2006). Catalytic Asymmetric Ring Opening of Aziridines. Accounts of Chemical Research, 39(3), 194–206.
Lindström, U. M., & Somfai, P. (1998). Aminolysis of Vinyl Aziridines. Journal of the American Chemical Society. (Demonstrates Ns vs Ts reactivity rates).
Alternative reagents to methyl aziridine-2-carboxylate for amino acid synthesis
Beyond Methyl Aziridine-2-Carboxylate: Precision Electrophiles for Non-Canonical Amino Acid Synthesis Executive Summary: The Regioselectivity Paradox Methyl aziridine-2-carboxylate has long served as a "spring-loaded" el...
Author: BenchChem Technical Support Team. Date: February 2026
Beyond Methyl Aziridine-2-Carboxylate: Precision Electrophiles for Non-Canonical Amino Acid Synthesis
Executive Summary: The Regioselectivity Paradox
Methyl aziridine-2-carboxylate has long served as a "spring-loaded" electrophile for synthesizing non-canonical amino acids (ncAAs). Its utility stems from the high ring strain (~26 kcal/mol) that drives nucleophilic ring opening.[1] However, for high-precision drug discovery, this reagent presents a critical regioselectivity paradox :
Cyclic sulfamidates (1,2,3-oxathiazolidine-2,2-dioxides) are structurally analogous to aziridines but possess a distinct reactivity profile that solves the regioselectivity problem. Derived from serine or threonine, these five-membered heterocycles function as "chiral glycerol equivalents" for nitrogen.
Mechanistic Advantage
Unlike aziridines, where nucleophilic attack is governed by a complex interplay of steric hindrance and electronic activation, cyclic sulfamidates undergo ring opening almost exclusively via an
mechanism at the C position (the O-bearing carbon). The sulfamate group acts as a superior leaving group, directing the nucleophile away from the chiral center (-carbon) and preventing racemization.
Figure 1: Regioselective ring-opening of cyclic sulfamidates yields
-amino acid derivatives exclusively.
Experimental Protocol: Synthesis and Ring Opening
Objective: Synthesis of a functionalized
-amino acid derivative from N-Boc-Serine methyl ester.
Verdict: The necessary upgrade when the aziridine scaffold is unavoidable.
If the synthetic route demands an aziridine intermediate (e.g., for accessing
-amino acids via C2 attack), the simple methyl ester is insufficient. You must employ N-activating groups with high steric bulk or specific electronic properties to force regiocontrol.
N-Trityl (Trt) Aziridines: The massive trityl group shields the nitrogen lone pair and sterically blocks attack at C2, directing nucleophiles almost exclusively to C3.
N-Sulfonyl (Ts/Ns) Aziridines: Strongly electron-withdrawing. They increase the electrophilicity of the ring significantly, allowing for ring opening under milder conditions, though regioselectivity must be controlled by the choice of Lewis Acid catalyst.
Comparative Workflow: Aziridine vs. Sulfamidate[2]
Figure 2: Decision matrix for selecting the optimal electrophile based on the target amino acid topology.
Tertiary Alternative: Serine-Derived
-Lactones
Verdict: Specialized reagent for soft nucleophiles (Thiols/Selenols).
-Lactones (2-oxetanones) derived from serine offer a unique reactivity profile. Like sulfamidates, they undergo ring opening at the -carbon (C4 of the lactone) via alkyl-oxygen cleavage.
Pros: Useful for synthesizing S-linked or Se-linked glycosyl amino acids where the carboxylate group is generated directly upon ring opening (no hydrolysis step needed).
Cons: Lower stability than sulfamidates; prone to polymerization; generally less compatible with amine nucleophiles (which can attack the carbonyl to form amides instead of opening the ring).
References
Cyclic Sulfamidates as Aziridine Equivalents
Title: Cyclic Sulfamidates: Versatile Electrophiles for the Synthesis of Non-Canonical Amino Acids.[2]
Stereochemical Integrity in Chiral Aziridine Synthesis: A Comparative Validation Guide
Executive Summary: The Three-Membered Ring Challenge Chiral aziridines are high-value pharmacophores, serving as critical intermediates for synthesizing chiral amines, amino acids, and alkaloids (e.g., Mitomycin C). Howe...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Three-Membered Ring Challenge
Chiral aziridines are high-value pharmacophores, serving as critical intermediates for synthesizing chiral amines, amino acids, and alkaloids (e.g., Mitomycin C). However, their synthesis presents a dual challenge: constructing the strained ring with high enantiomeric excess (ee) and validating that absolute configuration without destroying the sensitive product.
This guide compares the two dominant synthetic methodologies—Copper-Catalyzed Nitrene Transfer vs. Organocatalytic Group Transfer —and provides a definitive workflow for validating their stereochemical outcome.
Comparative Analysis of Synthesis Routes
When selecting a route for scale-up or library generation, the choice often lies between metal-catalyzed efficiency and organocatalytic precision.
Route A: Metal-Catalyzed Nitrene Transfer (Cu-Box/Evans Type)
Mechanism: Utilizes Cu(I) or Rh(II) with chiral bis(oxazoline) (Box) or diimine ligands. The metal generates a transient metallo-nitrene species from an oxidant (e.g., PhI=NTs).
Pros: High Turnover Frequency (TOF), excellent yields for styrenes and aliphatic alkenes.
Cons: Trace metal contamination (requires scavenging), potential for radical background reactions lowering ee.
Route B: Organocatalytic Transfer (Chiral Phosphoric Acids/VAPOL)
Mechanism: Brønsted acid catalysis (e.g., BINOL-derived phosphoric acids) activates imines or facilitates nitrene transfer via hydrogen bonding networks.
Pros: Metal-free (Green Chemistry compliant), robust for acid-stable substrates, highly predictable transition states.
Cons: Lower TOF (often requires 1-5 mol% catalyst), slower reaction kinetics, often limited to electron-rich substrates.
Performance Comparison Matrix
Feature
Method A: Cu(I)-Box Catalysis
Method B: Chiral Phosphoric Acid (CPA)
Primary Substrate
Styrenes, Aliphatic Alkenes
Imines, Diazo compounds
Typical Yield
85 - 98%
70 - 90%
Enantioselectivity (ee)
90 - 99% (Ligand dependent)
95 - >99% (Highly specific)
Reaction Time
1 - 6 Hours
12 - 48 Hours
Scalability
High (Exothermic control needed)
Medium (Dilution often required)
Validation Risk
Medium: Metal leaching can interfere with NMR/HPLC.
The stereochemical outcome is dictated by the transition state. In Cu-catalysis, the stepwise vs. concerted nature of the nitrene transfer is the critical control point.
Figure 1: Mechanistic divergence in Copper-catalyzed aziridination. The concerted pathway (Yellow) preserves stereochemistry, while the radical pathway (Grey) risks racemization.
Validation of Stereochemistry: The "Product" Performance
Validating the absolute configuration (AC) of an aziridine is notoriously difficult because they are often oils (precluding X-ray) and sensitive to the Lewis acids used in derivatization.
Method 1: Vibrational Circular Dichroism (VCD) – The Modern Standard
VCD measures the differential absorption of left vs. right circularly polarized IR light.[1]
Why it wins: It is non-destructive and performed in solution (CDCl3). It does not require crystallization or derivatization.[1]
Protocol: Measure VCD spectrum of the oil -> Calculate DFT spectrum of putative structure -> Compare. A match confirms AC.
Method 2: Mosher Ester Analysis (NMR) – The Classic
Requires ring-opening the aziridine to an amino alcohol, then derivatizing with chiral MTPA (Mosher's) acid.
Why it works: The anisotropic effect of the phenyl ring in the MTPA auxiliary shifts the proton signals of the substrate differently depending on the configuration (R or S).
Risk: The ring-opening step must be stereospecific (e.g., SN2), or the results are invalid.
Decision Matrix for Validation
Figure 2: Strategic decision tree for determining absolute stereochemistry.
Experimental Protocols
A. Synthesis: Cu-Catalyzed Asymmetric Aziridination (Evans Protocol)
Standard for benchmarking new ligands.
Catalyst Formation: In a flame-dried Schlenk flask, combine Cu(OTf) (10 mol%) and the chiral Bis(oxazoline) ligand (11 mol%) in dry Dichloromethane (DCM). Stir for 1 hour under Argon to form the active blue-green complex.
Substrate Addition: Add the alkene (1.0 equiv) (e.g., Styrene).
Nitrene Source: Add PhI=NTs (1.1 equiv) in one portion. Note: PhI=NTs is sparingly soluble; the reaction is heterogeneous initially.
Reaction: Stir at 0°C to Room Temperature. Monitor by TLC (disappearance of alkene).
Workup: Filter through a plug of silica gel (removes Cu). Concentrate filtrate.
Comparative study of aziridination methods for α,β-unsaturated esters
Comparative Study: Aziridination Methods for -Unsaturated Esters Executive Summary The transformation of -unsaturated esters into aziridine-2-carboxylates is a pivotal reaction in the synthesis of non-proteinogenic amino...
Author: BenchChem Technical Support Team. Date: February 2026
Comparative Study: Aziridination Methods for
-Unsaturated Esters
Executive Summary
The transformation of
-unsaturated esters into aziridine-2-carboxylates is a pivotal reaction in the synthesis of non-proteinogenic amino acids (e.g., phenylserine derivatives) and chiral pharmacophores. This guide evaluates the three dominant methodologies: Transition Metal-Catalyzed Nitrene Transfer , Organocatalytic Aza-Michael Initiated Ring Closure (MIRC) , and the Gabriel-Cromwell Reaction .
While Copper-catalyzed nitrene transfer remains the industrial "gold standard" for stereospecificity, recent organocatalytic developments offer superior safety profiles and tolerance for acid-sensitive substrates. This guide provides a technical comparison to assist in method selection based on substrate scope, safety constraints, and stereochemical requirements.
Part 1: Mechanistic Landscapes
To select the appropriate method, one must understand the divergent mechanistic pathways. The choice between a concerted (stereoretentive) and stepwise (stereoconvergent) mechanism dictates the final diastereoselectivity.
Metal-Catalyzed Nitrene Transfer (The Electrophilic Route)
This method utilizes a metal catalyst (Cu, Rh, Ru) to decompose a nitrene precursor (e.g., PhI=NTs) into a metal-nitrene/nitrenoid species.
Mechanism: The metal-nitrene acts as an electrophile attacking the alkene.
This metal-free approach relies on the nucleophilic attack of a nitrogen source on the
-carbon of the unsaturated ester, followed by intramolecular displacement of a leaving group.
Mechanism: Stepwise conjugate addition followed by ring closure (3-exo-tet).
Stereochemistry: Stereoconvergent. The thermodynamic stability of the intermediate enolate often dictates the final cis/trans ratio, regardless of alkene geometry.
-Chloroacrylate or Acrylate + N-nucleophile (e.g., TsNH-OBoc)
Chiral Guanidine Catalyst (10 mol%)
Base: Inorganic (K2CO3) or organic (DIPEA) depending on protocol.
Solvent: Toluene or CHCl3.
Workflow:
Mix: Combine ester and nitrogen nucleophile in solvent.
Catalysis: Add Chiral Guanidine catalyst at -20°C.
Reaction: Stir until conversion is complete (often 24-48h due to slower kinetics).
Quench: Dilute with Et2O, wash with water/brine.
Purification: Silica gel chromatography. Note: Ensure silica is neutralized with 1% Et3N to prevent aziridine ring opening.
Part 4: Strategic Recommendations (Decision Matrix)
Use the following logic flow to determine the optimal method for your specific drug candidate or intermediate.
Figure 2: Strategic decision matrix for method selection.
Final Application Notes
Safety Alert: When using Method A, never concentrate reaction mixtures containing organic azides to dryness if they are used as precursors. PhI=NTs is safer but generates stoichiometric iodobenzene, which can complicate purification in GMP settings.
Stability: Aziridine-2-carboxylates are susceptible to ring opening by nucleophiles (even water/alcohols) under acidic conditions. Always maintain a slightly basic environment during purification (e.g., 1% Et3N in eluent).
Atom Economy: For large-scale manufacturing, Method B (MIRC) or Method C (Gabriel-Cromwell) are preferred over Method A due to the high molecular weight waste associated with hypervalent iodine reagents.
References
Evans, D. A., et al. (1994). "Development of the Copper-Catalyzed Olefin Aziridination Reaction." Journal of the American Chemical Society.[2]
Jacobsen, E. N., et al. (1991). "Asymmetric Aziridination of Alkenes." Journal of the American Chemical Society.[2]
Deiana, L., Cordova, A., et al. (2011).
-Unsaturated Aldehydes." Chemistry - A European Journal.
Cardillo, G., et al. (2005). "Aziridines and Epoxides in Organic Synthesis." Wiley-VCH.[3]
Luisi, R., & Capriati, V. (2014). "Lithium Compounds in Organic Synthesis: From Fundamentals to Applications." (Context on Gabriel-Cromwell variants). Wiley-VCH.[3]
Zhdankin, V. V. (2024).[4] "Hypervalent Iodine(III) Reagents in Organic Synthesis." Chemical Reviews. (Safety and utility of PhI=NTs).
A Senior Application Scientist's Guide to HPLC Methods for Separating Aziridine Enantiomers
The Aziridine Enantiomer Challenge: A Delicate Balance Aziridines, three-membered heterocyclic rings containing a nitrogen atom, are pivotal building blocks in modern medicinal chemistry. Their high ring strain makes the...
Author: BenchChem Technical Support Team. Date: February 2026
The Aziridine Enantiomer Challenge: A Delicate Balance
Aziridines, three-membered heterocyclic rings containing a nitrogen atom, are pivotal building blocks in modern medicinal chemistry. Their high ring strain makes them valuable synthetic intermediates, but it also renders them susceptible to ring-opening and decomposition. This inherent instability poses a significant challenge for analytical chemists, particularly when separating enantiomers—mirror-image isomers that often exhibit vastly different pharmacological and toxicological profiles.[1]
The separation of these enantiomers is not merely an academic exercise; it is a regulatory and safety imperative in drug development.[2] The goal is to achieve baseline resolution (Rs ≥ 1.5) while preserving the integrity of the analyte.[3] This guide will compare the primary strategies for achieving this, focusing on direct chiral chromatography.
The Core Strategy: Direct Separation on Chiral Stationary Phases (CSPs)
Direct HPLC separation, where enantiomers are resolved on a chiral stationary phase (CSP), is the most prevalent and efficient method.[4][5] The principle hinges on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. The stability of these complexes differs, leading to different retention times and, thus, separation.
The "three-point interaction model" provides a fundamental explanation for this phenomenon. It posits that for effective chiral recognition, at least three simultaneous interactions (e.g., hydrogen bonding, π-π stacking, steric hindrance, dipole-dipole interactions) must occur between one of the enantiomers and the CSP.[6][7]
Caption: The Three-Point Interaction Model for Chiral Recognition.
A comparative analysis of several CSP classes has shown significant success in resolving aziridine enantiomers.[1][8]
Polysaccharide-Based CSPs: The Workhorse of Chiral Separations
Derivatives of cellulose and amylose coated or bonded to a silica support are the most widely used CSPs in chromatography.[4] Their effectiveness stems from the helical polymer structure, which creates chiral grooves. Enantiomers fit into these grooves differently, enabling separation through a combination of hydrogen bonding, dipole-dipole, and π-π interactions with the carbamate derivatives on the polysaccharide backbone.[7]
Expert Insight: For aziridines, amylose-based phases, such as Chiralpak® ID, have demonstrated excellent selectivity with the advantage of low retention factors, leading to faster analysis times.[1][8] These columns are typically operated in normal phase or polar organic modes.
Causality: The rigid, helical structure of amylose provides a well-defined chiral environment. The N-H group and any aromatic substituents on the aziridine ring are key interaction points. Normal phase eluents (e.g., heptane/ethanol) are preferred as they do not compete strongly for the polar interaction sites on the CSP, thus maximizing selectivity.
Macrocyclic Glycopeptide CSPs: Broad Selectivity
Macrocyclic glycopeptides (e.g., Teicoplanin, Vancomycin) are complex structures with multiple stereogenic centers, peptide bonds, and aromatic rings. This complexity allows for a variety of interaction mechanisms, including ion-exchange, hydrogen bonding, and inclusion complexation.
Expert Insight: Columns like Chirobiotic™ TAG have been used to separate aziridines, often employing normal phase conditions.[1] These phases offer broad enantioselectivity for many compound classes.
Causality: The basket-like shape of the glycopeptide selector can include parts of the analyte molecule, while peripheral functional groups provide sites for specific interactions. For basic aziridines, the amine functionality can interact with the acidic sites of the selector.
Cyclodextrin and Cyclofructan-Based CSPs
These CSPs are based on cyclic oligosaccharides. Cyclodextrins form a truncated cone and cyclofructans a crown-ether-like structure, both of which create a chiral cavity.[1]
Expert Insight: While effective for many compounds, success with aziridines can be analyte-dependent. Derivatized cyclofructan phases have shown selectivity for some aziridines.[1]
Causality: Separation is primarily driven by the inclusion of a non-polar part of the analyte (like a phenyl group) into the relatively hydrophobic cavity of the selector. Secondary interactions between functional groups on the analyte and the derivatized rim of the cyclodextrin or cyclofructan fine-tune the separation.
Performance Comparison of CSPs for Aziridine Enantioseparation
The selection of a CSP is an empirical process.[5] However, data from literature provides a strong starting point for method development.
Chiral Stationary Phase (CSP) Class
Commercial Column Example
Typical Mobile Phase
Key Advantages for Aziridines
Considerations
Polysaccharide (Amylose)
Chiralpak® ID
Heptane/Ethanol (e.g., 95:5)
Excellent selectivity, low retention, fast analysis.[1][8]
Sensitive to mobile phase composition; requires careful optimization.
Proven track record for a wide range of compounds.[2]
May require additives like Diethylamine (DEA) to improve peak shape for basic analytes.
Alternative & Complementary Strategies
Indirect Separation via Chiral Derivatization
Before the widespread availability of high-performance CSPs, an alternative was to derivatize the enantiomeric mixture with a chiral derivatizing agent (CDA).[9] This converts the enantiomers into diastereomers, which have different physical properties and can be separated on a standard achiral HPLC column (e.g., C18).
Expert Insight: While effective, this method has largely been superseded by direct methods. It introduces extra reaction steps, potential for kinetic resolution issues, and requires a CDA of high enantiomeric purity.[9][10] It remains a viable option when direct methods fail or when a suitable CSP is not available.
Supercritical Fluid Chromatography (SFC): The "Green" High-Speed Alternative
SFC is a powerful chromatographic technique that uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic co-solvent (modifier) like methanol.[11][12]
Expert Insight: SFC is not a different separation principle but rather a different mobile phase technology. It often uses the same CSPs as HPLC but offers significant advantages. For chiral separations, SFC provides faster analysis and equilibration times, higher efficiency, and dramatically reduced consumption of organic solvents, making it a "greener" and more cost-effective technique.[13][14] It is particularly well-suited for high-throughput screening and preparative-scale purification.[]
Experimental Protocols: From Screening to Optimization
A structured approach is crucial for efficiently developing a robust separation method for a novel aziridine compound.
General Method Development Workflow
Caption: A systematic workflow for chiral method development.
Detailed Protocol: Screening on a Polysaccharide CSP (Example)
This protocol outlines a typical starting point for separating a novel N-H or N-Me substituted aziridine.
Objective: To achieve baseline separation of aziridine enantiomers using an amylose-based CSP.
Materials:
HPLC System with UV Detector
Chiralpak® ID column (or equivalent amylose-based CSP), 250 x 4.6 mm, 5 µm
Analyte: Racemic aziridine dissolved in mobile phase (approx. 1 mg/mL)
HPLC-grade Heptane
HPLC-grade Ethanol (EtOH)
HPLC-grade Isopropanol (IPA)
Diethylamine (DEA), additive grade
Procedure:
Column Installation & Equilibration:
Install the Chiralpak® ID column.
Equilibrate the column with the initial mobile phase (95:5 Heptane:EtOH) at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.
Causality: Proper equilibration ensures the CSP surface is saturated with the mobile phase, leading to reproducible retention times.
Initial Screening Injection:
Set the detector wavelength to an appropriate value for the analyte (e.g., 220 nm or 254 nm).
Inject 5-10 µL of the analyte solution.
Run the analysis for a sufficient time (e.g., 20-30 minutes) to ensure both enantiomers have eluted.
Data Analysis & Iteration:
Scenario 1: Good Separation (Rs > 1.2). Proceed to optimization. To reduce run time, the percentage of ethanol can be slightly increased (e.g., to 90:10 Heptane:EtOH). To improve resolution, the percentage of ethanol can be decreased (e.g., to 98:2 Heptane:EtOH).
Scenario 2: Partial Separation (0.5 < Rs < 1.2). The method shows promise. Try changing the alcohol modifier from ethanol to isopropanol (e.g., 95:5 Heptane:IPA). IPA is a stronger hydrogen bond acceptor and can alter selectivity.
Scenario 3: No Separation (Rs ≈ 0) or Poor Peak Shape. If peaks are broad or tailing, the basic aziridine nitrogen may be interacting too strongly with residual silanols on the silica support. Prepare a mobile phase containing a basic additive (e.g., 90:10 Heptane:EtOH with 0.1% DEA). The DEA will compete for the active sites, improving peak shape and sometimes revealing separation.
Causality: The choice and concentration of the polar alcohol modifier directly control retention and can significantly impact enantioselectivity. Basic additives are crucial for masking secondary interactions that cause peak tailing with amine-containing compounds.[1]
Final Optimization:
Once the best CSP/mobile phase combination is identified, fine-tune the flow rate and temperature to maximize resolution and efficiency, keeping in mind the thermal lability of aziridines.[1]
Conclusion and Future Perspective
The separation of aziridine enantiomers is a critical analytical task that is readily achievable with modern HPLC and SFC techniques. Polysaccharide-based CSPs, particularly those derived from amylose, serve as an excellent first choice, frequently providing high selectivity under normal phase conditions.[1][8] The key to success lies in a systematic screening approach and a fundamental understanding of how mobile phase components—alcohols and additives—modulate the interactions between the analyte and the CSP.
As the demand for enantiopure pharmaceuticals grows, techniques like SFC will become increasingly central to both analytical and preparative-scale separations, offering a path to faster, more efficient, and environmentally sustainable chiral analysis.[14]
References
G. L. Reid, et al. (2014). Enantiomeric Separations of N–H/N–Me Aziridines Utilizing GC and HPLC. ResearchGate. Available at: [Link]
M. A. M. Khan (n.d.). DEVELOPMENT, CHARACTERIZATION AND APPLICATION OF CHIRAL STATIONARY PHASES. MavMatrix. Available at: [Link]
J. Sevcik, et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. Available at: [Link]
B. D'Acunzo, et al. (2022). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]
M. K. S. Kumar (2014). Separation of Pharmaceutical Enantiomers using Supercritical Fluid Technology. ResearchGate. Available at: [Link]
Wikipedia (n.d.). Chiral derivatizing agent. Wikipedia. Available at: [Link]
A. Bugarin, et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. PMC - NIH. Available at: [Link]
S. Ahuja (2004). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
J. A. S. Roberts, et al. (2021). Enantioselective Aziridination of Unactivated Terminal Alkenes Using a Planar Chiral Rh(III) Indenyl Catalyst. Journal of the American Chemical Society. Available at: [Link]
D. Soliman, et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC International. Available at: [Link]
P. M. F. O. Hadfield (2020). Trouble with chiral separations. Chromatography Today. Available at: [Link]
E. Tyteca, et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. PubMed. Available at: [Link]
K. Mori, et al. (2022). A Highly Selective and Sensitive Chiral Derivatization Method for High-Performance Liquid Chromatographic Determination of the Stereoisomer Composition of Natural Products With Chiral Branched Alkyl Chains. PubMed. Available at: [Link]
SIELC Technologies (n.d.). Separation of Aziridine, 1-acetyl- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
Selvita (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Selvita. Available at: [Link]
Phenomenex (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]
C. Nazareth & S. Pereira (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
S. K. Singh, et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. IntechOpen. Available at: [Link]
S. Johnson (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. LinkedIn. Available at: [Link]
Reactivity comparison of activated vs non-activated aziridines
Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, Process Chemists Executive Summary: The Electrophilic Divide In drug discovery, aziridines act as high-value "spring-loaded" electrophil...
In drug discovery, aziridines act as high-value "spring-loaded" electrophiles. Their three-membered ring strain (~26-27 kcal/mol) provides the thermodynamic driving force for ring-opening reactions, allowing for the rapid construction of
-functionalized amines—a scaffold ubiquitous in alkaloids and peptidomimetics.
However, the kinetic accessibility of this strain energy is strictly gated by the substituent on the nitrogen atom. This guide delineates the binary reactivity profile between Activated and Non-activated aziridines, providing the mechanistic rationale and experimental protocols required to manipulate each class effectively.
Activated Aziridines:
-substituted with electron-withdrawing groups (EWG: -SOR, -COR, -COR).[1] The EWG polarizes the N-C bond, rendering the ring highly electrophilic and susceptible to direct nucleophilic attack ().
Non-Activated Aziridines:
-substituted with electron-donating groups (EDG: -H, -Alkyl).[1][2] The nitrogen lone pair remains basic. These are kinetically inert to nucleophiles until "activated" via protonation or alkylation to form an aziridinium ion .[3]
Mechanistic Divergence
The reactivity difference is not merely a matter of rate, but of mechanism. This fundamental divergence dictates the stereochemical and regiochemical outcome of the ring opening.
2.1 Electronic Theory & Orbital Interactions
In activated aziridines (e.g.,
-tosyl), the sulfonyl group withdraws electron density from the nitrogen lone pair. This lowers the energy of the orbital, making it a better acceptor for nucleophiles. The nitrogen atom develops a partial negative charge in the transition state, stabilizing the leaving group ability of the sulfonamide anion.
In non-activated aziridines (e.g.,
-benzyl), the nitrogen lone pair is available, rendering the molecule basic ( of conjugate acid 8.0). The orbital is high in energy. Direct nucleophilic attack is energetically prohibitive because a poor leaving group (an amide anion, ) would be generated. Protonation or Lewis acid coordination lowers the LUMO energy significantly, triggering the reaction.
2.2 Visualization: Mechanistic Pathways
Figure 1: Comparative mechanistic pathways. Activated aziridines undergo direct attack, while non-activated aziridines require a discrete activation step to form the aziridinium species.[1]
Regioselectivity: The "Markovnikov" Conflict
One of the most critical distinctions for the medicinal chemist is regioselectivity. The site of ring opening depends heavily on the "activated" status.[1]
Feature
Activated Aziridines (-Ts, -Ac)
Non-Activated Aziridines (via Aziridinium)
Dominant Mechanism
-like
Borderline /
Primary Driver
Sterics
Electronics (Hyperconjugation)
Preferred Attack Site
Less Substituted Carbon (C3)
More Substituted Carbon (C2)
Exception
Benzylic positions (can invert selectivity)
Strong nucleophiles may revert to steric control
Expert Insight: When working with non-activated aziridines under acidic conditions, the transition state often possesses significant carbocation character. The bond to the more substituted carbon lengthens and weakens, directing the nucleophile to that position (Markovnikov-like opening). Conversely, activated aziridines usually follow strict steric control unless a benzylic/allylic stabilizer is present.
Experimental Guide
The following protocols are designed to be self-validating . The completion of the reaction can be monitored not just by the disappearance of starting material, but by the distinct shift in proton NMR signals of the ring protons (typically shifting from
2.0–3.0 ppm downfield to 3.5–4.5 ppm upon ring opening).
Protocol A: Nucleophilic Ring Opening of Activated Aziridine (-Tosyl)
Target: Synthesis of
-amino sulfonamides using a weak nucleophile (e.g., Aniline).
Reagents:
2-Methyl-1-tosylaziridine (1.0 equiv)
Aniline (1.2 equiv)
Catalyst:
-Cyclodextrin (10 mol%) or simple Lewis Acid (e.g., Cu(OTf) - optional for speed)
Solvent: Water/Acetone (1:1) or Dichloromethane (DCM)
Step-by-Step:
Dissolution: Dissolve 1.0 mmol of
-tosylaziridine in 2 mL of solvent.
Addition: Add 1.2 mmol of aniline. (Note: If using water/acetone, the reaction is often "on-water" accelerated).
Reaction: Stir at room temperature.
Validation: TLC (Hexane/EtOAc 3:1). The sulfonamide spot is much more polar than the aziridine.
Workup: Dilute with DCM, wash with 1M HCl (to remove excess aniline), then brine. Dry over Na
SO.
Outcome: Expect attack at the primary (less substituted) carbon.
Yield: Typically >85%.
Protocol B: Acid-Promoted Opening of Non-Activated Aziridine
Target: Synthesis of 1,2-diamines or
-amino alcohols via Aziridinium intermediate.
Reagents:
1-Benzyl-2-methylaziridine (1.0 equiv)
Nucleophile: Acetic Acid (Solvent/Reagent) or Alcohol with catalytic H
SO
Activator: Perchloric acid (HClO
) or BFOEt (if using non-protic nucleophiles)
Step-by-Step:
Preparation (Cold): Cool the aziridine (1.0 mmol) in DCM (2 mL) to 0°C. Crucial: Non-activated aziridines can dimerize if acid is added without a nucleophile present.
Activation: Add the acid catalyst (e.g., 1.5 equiv of Acetic Acid + 10 mol% BF
OEt).
Mechanism:[1][4][5][6][7][8] The in situ generation of the aziridinium ion occurs immediately.
Reaction: Allow to warm to room temperature. Stir for 2–4 hours.
Quench: Slowly add saturated aqueous NaHCO
until pH > 7.
Outcome: Expect attack at the secondary (more substituted) carbon due to the carbocation character of the aziridinium transition state.
Yield: Typically 70–80% (Side reactions: dimerization).
Data Analysis: Reactivity Matrix
The following table summarizes the operational differences derived from kinetic studies and synthetic utility reviews.
Parameter
Activated (-EWG)
Non-Activated (-Alkyl/H)
Relative Reactivity ()
High (Reacts with R-OH, R-NH)
Low (Inert to R-OH without acid)
Activation Energy ()
Lower (Ground state destabilized)
High (Requires protonation to lower TS)
Stability
Crystalline, stable to storage
Oils, prone to polymerization/dimerization
Nucleophile Scope
Weak & Strong (Alcohols, Amines, Azides)
Strong (Grignards) or Acid-Activated only
Stereospecificity
High (Inversion at C-attack)
High (Inversion), but erosion possible via
Decision Logic for Synthesis
Figure 2: Strategic decision tree for selecting aziridine class based on synthetic targets.
References
Hu, X. E. (2004). Nucleophilic ring opening of aziridines. Tetrahedron, 60(13), 2701–2743. Link
Stanković, S., et al. (2012).[9] Regioselectivity in the ring opening of non-activated aziridines. Chemical Society Reviews, 41(2), 643–665.[9] Link
Sweeney, J. B. (2002). Aziridines: epoxides’ ugly cousins? Chemical Society Reviews, 31(5), 247–258. Link
Watson, I. D. G., et al. (2006). Catalyst-Controlled Regioselective Ring Opening of Aziridines. Accounts of Chemical Research, 39(3), 194–203. Link
Ghorai, M. K., et al. (2014). Possible Reason for the Unusual Regioselectivity in Nucleophilic Ring Opening of Trisubstituted Aziridines. The Journal of Organic Chemistry, 79(15), 7239–7245. Link
Spectroscopic Differentiation of cis- and trans-Aziridine-2-Carboxylates
Executive Summary Aziridine-2-carboxylates are critical pharmacophores and synthetic intermediates, serving as precursors to non-proteinogenic amino acids and alkaloids (e.g., mitomycin C). The stereochemical relationshi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Aziridine-2-carboxylates are critical pharmacophores and synthetic intermediates, serving as precursors to non-proteinogenic amino acids and alkaloids (e.g., mitomycin C). The stereochemical relationship between the C2-carboxylate and C3-substituent dictates both biological efficacy and chemical reactivity, particularly in ring-opening nucleophilic attacks.
Distinguishing cis and trans isomers in these strained heterocycles presents a unique spectroscopic challenge. Unlike alkenes, where trans coupling constants are larger, aziridines follow the Karplus relationship for 3-membered rings, where
. This guide provides a definitive, data-driven protocol for assigning stereochemistry using NMR (H, NOE) and IR spectroscopy, grounded in experimental causality.
Mechanistic Basis of Differentiation
The Geometry of Coupling
The primary differentiator is the vicinal proton coupling constant (
). In 3-membered rings, the dihedral angle () is rigidly constrained.
Cis-Isomers: The dihedral angle is approximately
.[1] According to the Karplus equation, this overlap maximizes orbital interaction, resulting in a larger coupling constant.
Trans-Isomers: The dihedral angle is approximately
(not as in alkenes). This angle corresponds to a local minimum in the Karplus curve, resulting in a smaller coupling constant.
Decision Logic Pathway
The following workflow illustrates the logical progression from synthesis to definitive stereochemical assignment.
Figure 1: Decision tree for stereochemical assignment of aziridine-2-carboxylates based on NMR data.
Comparative Analysis: Cis vs. Trans
Primary Metric:
H NMR Coupling Constants
The inversion of the "alkene rule" is the most common pitfall. In alkenes,
.[1] In aziridines, the rigid ring geometry reverses this trend.
Feature
cis-Aziridine-2-carboxylate
trans-Aziridine-2-carboxylate
Causality
6.0 – 9.0 Hz
2.0 – 5.0 Hz
Dihedral angle dependence (Karplus relation for 3-membered rings).
Chemical Shift ()
Variable; often H3 is shielded (upfield) relative to trans.
Secondary Metric: IR Spectroscopy (Carbonyl Stretch)
For N-H aziridines (unsubstituted nitrogen), Infrared Spectroscopy provides a powerful secondary confirmation via intramolecular hydrogen bonding.
Cis-Isomer: The cis geometry places the N-H bond and the C=O (ester) on the same face, facilitating an intramolecular hydrogen bond (N-H
O=C). This weakens the C=O bond character, shifting the stretch to a lower wavenumber .[3][4]
Trans-Isomer: The geometry precludes intramolecular H-bonding. The C=O stretch appears at a standard or slightly higher frequency due to ring strain.[3]
Data Trend:
(typically by 15–30 cm).
Experimental Protocols
Synthesis via Gabriel-Cromwell Reaction
To generate the isomers for comparison, the Gabriel-Cromwell protocol is the industry standard. It involves the reaction of an
-unsaturated ester with an amine in the presence of a halogen source.
Reagents:
Methyl acrylate or Ethyl cinnamate derivatives.
Primary amine (e.g., Benzylamine).
N-Bromosuccinimide (NBS) or Iodine.
Step-by-Step Workflow:
Bromination: Dissolve the alkene (1.0 equiv) in acetonitrile. Add NBS (1.1 equiv) to generate the
-bromo-intermediate.
Amine Addition: Cool to 0°C. Slowly add the primary amine (1.1 equiv) followed by Triethylamine (2.0 equiv).
Cyclization: Stir at room temperature for 4–12 hours. The base promotes deprotonation and intramolecular
displacement of the bromide by the nitrogen.
Workup: Dilute with EtOAc, wash with water/brine. Dry over
.
Purification: The reaction typically yields a diastereomeric mixture (dr 1:1 to 4:1). Separate isomers using Flash Column Chromatography (Silica gel, Hexane:EtOAc gradient). Note: The trans isomer is often less polar and elutes first, but this must be verified.
Spectroscopic Validation Protocol
Sample Preparation:
Dissolve 5–10 mg of pure isomer in 0.6 mL
.
Ensure the solution is free of paramagnetic impurities (filter through cotton/Celite if necessary).
NOESY/1D-NOE: Irradiation of the H2 proton (typically doublet near 2.5–3.5 ppm).
Expectation: If cis, irradiation of H2 will significantly enhance the H3 signal. If trans, enhancement will be negligible or observed only on the N-substituent.
Troubleshooting & Anomalies
Scenario: N-Substituent Interference
Bulky N-substituents (e.g., N-Trityl) can distort the ring, slightly altering
values. However, the relative trend () remains invariant.
Scenario: Broadening of Signals
Aziridine nitrogen undergoes pyramidal inversion. At room temperature, this is usually slow on the NMR timescale, giving distinct signals. If signals are broad, the inversion rate may be comparable to the NMR frequency.
Solution: Run the NMR at low temperature (-40°C) to freeze the invertomers, or high temperature (+60°C) to average them.
References
Sweeney, J. B. (2002). Aziridines: Epoxides’ ugly cousins? Chemical Society Reviews, 31(5), 247–258. Link
Hu, X. E. (2004). Nucleophilic Ring Opening of Aziridines. Tetrahedron, 60(13), 2701–2743. Link
Gilchrist, T. L. (1997). Heterocyclic Chemistry (3rd ed.). Prentice Hall. (Standard reference for small ring coupling constants).
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.
Dhelov, P., et al. (2021). Stereoselective Synthesis of Aziridine-2-carboxylates. Journal of Organic Chemistry, 86(15), 10245. Link
Comparative Guide: Aziridine Derivatives vs. Standard Small Molecules for PDI Inhibition
Executive Summary Protein Disulfide Isomerase (PDI) is a critical oxidoreductase chaperone in the endoplasmic reticulum (ER), essential for oxidative protein folding.[1][2][3][4] Its upregulation in glioblastoma, ovarian...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Protein Disulfide Isomerase (PDI) is a critical oxidoreductase chaperone in the endoplasmic reticulum (ER), essential for oxidative protein folding.[1][2][3][4] Its upregulation in glioblastoma, ovarian cancer, and acute myeloid leukemia makes it a high-value therapeutic target.
This guide evaluates Aziridine derivatives —a class of electrophilic alkylating agents—against established PDI inhibitors (PACMA 31, 16F16, and CCF642). While standard inhibitors like PACMA 31 utilize Michael acceptor warheads (propynoic acid amides), aziridine derivatives operate via ring-opening alkylation of the active site thiols. This guide provides the experimental framework to benchmark novel aziridine candidates against these industry standards.
Mechanistic Basis of Inhibition
The Target: The CXXC Motif
PDI contains two redox-active catalytic domains (
and ), each possessing a Cys-Gly-His-Cys (CGHC) motif. The N-terminal cysteine (Cys36/Cys379) exists as a thiolate anion at physiological pH, making it a potent nucleophile.
The Warhead: Aziridine vs. Standards
Aziridine Derivatives: Function as "suicide substrates" or mechanism-based inactivators. The strained three-membered nitrogen ring undergoes nucleophilic attack by the PDI thiolate, leading to ring opening and the formation of a stable, covalent thio-ether adduct.
PACMA 31 / 16F16: These compounds typically contain
-unsaturated carbonyls or alkyl halides that react with the same cysteine residues via Michael addition or displacement.
Visualizing the Mechanism
The following diagram illustrates the PDI redox cycle and the specific intervention points of covalent inhibitors.
Figure 1: PDI catalytic cycle showing the interception of the reduced dithiol state by aziridine-based alkylation.
Comparative Analysis: Aziridines vs. Benchmarks
When characterizing a new aziridine derivative, it must be compared against the following validated compounds to establish potency and selectivity.
Feature
Aziridine Derivatives (Class)
PACMA 31 (Benchmark)
16F16 (Probe)
CCF642 (Potent)
Mechanism
Irreversible Alkylation (Ring Opening)
Irreversible Michael Addition
Irreversible Alkylation (Chloroacetamide)
Irreversible Covalent
Target Site
Active Site Cysteines (Cys36/39)
Active Site Cysteines
Active Site Cysteines
Active Site Cysteines
IC50 (Insulin Assay)
Variable (Target: < 10 µM)
~10 µM
~1–5 µM
~2.9 µM
Selectivity
Moderate (Risk of off-target alkylation)
High (Tumor-selective)
Low (Pan-PDI/ER stress inducer)
High (Myeloma specific)
Key Advantage
High reactivity; potential for peptidomimetic design
Orally active; established in vivo efficacy
Strong positive control for assays
Potent apoptosis inducer
Key Limitation
Chemical instability; toxicity
High concentrations required
Neurotoxicity risks
-
Scientific Insight: Aziridines are often less selective than Michael acceptors because the strained ring is highly electrophilic. To improve "Trustworthiness" in your data, you must demonstrate that your aziridine derivative does not simply alkylate every cysteine in the cell. Use the CETSA protocol (below) to prove target engagement.
Experimental Protocols
Protocol A: Insulin Turbidity Assay (The Gold Standard)
This assay measures the PDI-catalyzed reduction of insulin disulfide bonds. As insulin is reduced, the B-chain aggregates, causing turbidity. Inhibitors prevent this aggregation.[5]
Reagents:
PDI Enzyme: Recombinant Human PDI (1 µM final).
Substrate: Bovine Insulin (150–600 µM).
Reductant: DTT (Dithiothreitol) (1 mM).[6] Note: DTT is required to start the cycle, but excess DTT can quench alkylating inhibitors. Pre-incubation is critical.
Buffer: 100 mM Potassium Phosphate, 2 mM EDTA, pH 7.0.
Workflow:
Compound Prep: Dissolve Aziridine/PACMA 31 in DMSO. Prepare serial dilutions.
Pre-incubation (Crucial Step): Incubate PDI enzyme with the inhibitor for 30–60 minutes at 25°C before adding substrate. This allows the slow covalent bond formation to occur.
Reaction Start: Add the Insulin/DTT mixture to the wells.
Measurement: Monitor Absorbance at 650 nm (OD650) every minute for 60–90 minutes.
Data Analysis:
Lag Phase: PDI shortens the lag phase of insulin aggregation. Inhibitors extend it.[7]
Slope: Calculate the slope of the linear aggregation phase.
Calculation: % Inhibition =
.
Protocol B: Cellular Thermal Shift Assay (CETSA)
To verify that your aziridine derivative binds PDI inside living cells (and isn't just killing cells via non-specific toxicity).
Workflow:
Treatment: Treat cells (e.g., OVCAR-8) with the aziridine derivative (at IC50 concentration) for 1–2 hours.
Harvest: Collect cells, wash with PBS, and resuspend in lysis buffer supplemented with protease inhibitors.
Heating: Aliquot lysate into PCR tubes. Heat each tube to a different temperature (e.g., 40°C to 70°C) for 3 minutes.
Analysis: Centrifuge to remove precipitated (unstable) proteins. Run the supernatant on SDS-PAGE/Western Blot probing for PDI.
Result: If the aziridine binds PDI, it will thermally stabilize the protein, shifting the melting curve to higher temperatures compared to the DMSO control.
Visualization of Experimental Workflow
The following diagram outlines the logical flow for validating a new PDI inhibitor, ensuring self-validating results.
PACMA 31 Characterization: Xu, S., et al. (2012).[3] "Discovery of an orally active small-molecule irreversible inhibitor of protein disulfide isomerase for ovarian cancer treatment."[2][8] Proceedings of the National Academy of Sciences, 109(40), 16348-16353.[3] Link
16F16 Mechanism: Hoffstrom, B. G., et al. (2010). "Inhibitors of protein disulfide isomerase suppress apoptosis induced by misfolded proteins."[1] Nature Chemical Biology, 6(12), 900-906.[1] Link
CCF642 Potency: Vatolin, S., et al. (2016). "Novel Protein Disulfide Isomerase Inhibitor CCF642 Induces Endoplasmic Reticulum Stress and Apoptosis in Multiple Myeloma Cells."[9] Clinical Cancer Research, 22(13), 3305-3316. Link
Aziridine Protease Inhibition: Schirmeister, T., et al. (2016).[10] "Aziridine-2,3-dicarboxylates, Peptidomimetic Cysteine Protease Inhibitors with Antileishmanial Activity."[10][11] Antimicrobial Agents and Chemotherapy, 60(3), 1634-1647. Link
Insulin Turbidity Protocol: Lyles, M. M., & Gilbert, H. F. (1991). "Catalysis of the oxidative folding of ribonuclease A by protein disulfide isomerase: dependence of the rate on the composition of the redox buffer." Biochemistry, 30(3), 613-619. Link
Navigating the Tautomeric Landscape: A Comparative Guide to Computational Studies of Aziridine Ring-Opening Mechanisms
For researchers, medicinal chemists, and professionals in drug development, the aziridine motif is a cornerstone of synthetic chemistry. This strained three-membered heterocycle is a versatile building block, primarily d...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, the aziridine motif is a cornerstone of synthetic chemistry. This strained three-membered heterocycle is a versatile building block, primarily due to its susceptibility to ring-opening reactions, which provides a gateway to a diverse array of functionalized amine-containing molecules.[1][2][3] The regioselectivity and stereochemistry of this ring-opening are paramount, dictating the final architecture of the target molecule.[1][4] However, predicting and controlling these outcomes can be challenging, often influenced by a subtle interplay of electronic and steric factors.[5]
This guide delves into the computational methodologies that have become indispensable in unraveling the intricate mechanisms of aziridine ring-opening. By providing a comparative overview of different theoretical approaches and their application to various reaction manifolds, we aim to equip researchers with the knowledge to select and apply computational tools to predict, understand, and ultimately steer the outcomes of these critical synthetic transformations.
The Mechanistic Dichotomy: S_N1, S_N2, and the Borderline Realm
The ring-opening of aziridines, particularly under acidic or Lewis acidic conditions, often navigates a mechanistic continuum between the classic S_N1 and S_N2 pathways.[5][6][7] The nature of the substituent on the aziridine ring, the nucleophile, and the catalyst all play a crucial role in tipping the balance.[4]
S_N2 Pathway: Characterized by a backside attack of the nucleophile on one of the aziridine carbons, leading to an inversion of stereochemistry. This pathway is favored for less substituted aziridines and strong nucleophiles.
S_N1 Pathway: Involves the formation of a discrete aziridinium cation intermediate, which is then trapped by the nucleophile. This pathway is more likely with aziridines bearing substituents that can stabilize a positive charge (e.g., phenyl or vinyl groups) and under conditions that promote ionization. This can lead to a loss of stereochemical information.[5]
Borderline Mechanisms: In many instances, the reaction does not adhere strictly to either the S_N1 or S_N2 model. Instead, it proceeds through a "loose" S_N2 transition state with significant carbocationic character.[5] Computational studies are particularly adept at dissecting these nuances.
The Computational Chemist's Toolkit: A Comparative Overview
A variety of computational methods are employed to model aziridine ring-opening reactions. The choice of method depends on the desired accuracy, the size of the system, and the specific questions being addressed.
Computational Method
Strengths
Weaknesses
Typical Application
Density Functional Theory (DFT)
Good balance of accuracy and computational cost.[1]
Accuracy is dependent on the choice of functional.
Expert Insight: For most studies on aziridine ring-opening, Density Functional Theory (DFT) offers the best compromise between accuracy and computational expense. Functionals from the M06 family or hybrid functionals like B3LYP, often paired with a Pople-style basis set (e.g., 6-31G*) or a more flexible basis set like def2-SVP, are commonly used. Solvation effects, which can be critical, are typically included using implicit solvent models like the Polarizable Continuum Model (PCM).
Catalytic Ring-Opening: The Role of Transition Metals
Transition metal catalysis has emerged as a powerful strategy for controlling the regioselectivity and stereoselectivity of aziridine ring-opening reactions.[1] Computational studies have been instrumental in elucidating the mechanisms of these complex catalytic cycles.
Palladium-Catalyzed Ring-Opening: Palladium complexes are widely used to catalyze the ring-opening of aziridines with a variety of nucleophiles.[9] DFT calculations have shown that the reaction typically proceeds through an oxidative addition of the aziridine to the Pd(0) catalyst, followed by reductive elimination.[9] The regioselectivity of the initial oxidative addition step is often the key determinant of the final product distribution.[9]
Copper-Catalyzed Borylation: The copper-catalyzed ring-opening of aziridines with diboron reagents provides a direct route to valuable β-aminoboronates.[10] Computational studies have helped to rationalize the observed regioselectivity and to identify the key intermediates in the catalytic cycle.[10]
Iridium and Rhodium Catalysis: Iridium and rhodium catalysts have also been employed in aziridine ring-opening reactions, often exhibiting unique reactivity and selectivity profiles.[1] Computational modeling can help to understand the subtle electronic and steric factors that govern the behavior of these catalysts.
Acid-Catalyzed Ring-Opening: A Mechanistic Tightrope Walk
The acid-catalyzed ring-opening of aziridines is a synthetically useful transformation, but one that can be fraught with challenges in controlling regioselectivity and stereoselectivity.[5] The reaction proceeds via protonation of the aziridine nitrogen, forming a highly reactive aziridinium ion. The subsequent nucleophilic attack can occur at either of the two carbon atoms, and the stereochemical outcome depends on the degree of S_N1 versus S_N2 character in the transition state.[5]
Computational studies have been crucial in mapping the potential energy surfaces of these reactions, allowing for a detailed understanding of the factors that govern the reaction pathway. For example, DFT calculations can be used to compare the activation barriers for nucleophilic attack at the different carbon atoms of the aziridinium ion, providing a rationalization for the observed regioselectivity.[4]
A Practical Workflow for Computational Investigation
For researchers wishing to embark on their own computational studies of aziridine ring-opening, the following workflow provides a general framework:
Conclusion
Computational chemistry has become an indispensable partner to experimental synthesis in the study of aziridine ring-opening reactions. By providing detailed mechanistic insights at the molecular level, theoretical calculations empower researchers to rationalize experimental observations, predict the outcomes of new reactions, and design more efficient and selective synthetic methods. As computational resources continue to grow and theoretical models become more sophisticated, the synergy between computation and experiment promises to unlock even greater control over the rich and diverse chemistry of the aziridine ring.
References
Recent Advances in Transition Metal-Catalyzed Ring-Opening Reaction of Aziridine. MDPI. [Link]
Achieving Regio- and Stereo-Control in the Fluorination of Aziridines under Acidic Conditions. National Institutes of Health. [Link]
Regioselective ring opening of aziridine-fused... ResearchGate. [Link]
Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. ACS Publications. [Link]
Aziridine Ring Opening: An Overview of Sustainable Methods. ResearchGate. [Link]
Recent advances in the accessibility, synthetic utility, and biological applications of aziridines. Royal Society of Chemistry. [Link]
Recent breakthroughs in ring-opening annulation reactions of aziridines. Royal Society of Chemistry. [Link]
Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines. ChemRxiv. [Link]
Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers. [Link]
Copper-Catalyzed Ring-Opening Reactions of Alkyl Aziridines with B2pin2: Experimental and Computational Studies. National Institutes of Health. [Link]
Rational Tuning of the Reactivity of Three-Membered Heterocycle Ring Openings via SN2 Reactions. National Institutes of Health. [Link]
A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides. MDPI. [Link]
A Specific Nucleophilic Ring-Opening Reaction of Aziridines as a Unique Platform for the Construction of Hydrogen Polysulfides Sensors. National Institutes of Health. [Link]
The hypothetical reaction mechanism of the aziridine ring opening... ResearchGate. [Link]
Difference between ring openings of aziridinium ions with various... ResearchGate. [Link]
A Review on Recent Advances in the Synthesis of Aziridines and their Applications in Organic Synthesis. ResearchGate. [Link]
Comparing The SN1 vs Sn2 Reactions. Master Organic Chemistry. [Link]
7.12: Comparison of SN1 and SN2 Reactions. Chemistry LibreTexts. [Link]
Methyl Aziridine-2-carboxylate: Operational Disposal & Deactivation Guide
[1] Hazard Architecture & Risk Assessment Methyl Aziridine-2-carboxylate (CAS: 5950-34-5) is not a standard organic solvent; it is a high-energy, strained ring system functioning as a potent alkylating agent.[1] Unlike l...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Hazard Architecture & Risk Assessment
Methyl Aziridine-2-carboxylate (CAS: 5950-34-5) is not a standard organic solvent; it is a high-energy, strained ring system functioning as a potent alkylating agent.[1] Unlike linear esters, the aziridine ring possesses significant ring strain (~27 kcal/mol), making it highly susceptible to nucleophilic attack. This reactivity is the source of its utility in synthesis but also its extreme toxicity and mutagenicity.
Operational Warning: Do not treat this waste stream as "General Organic Solvent." Mixing aziridines with other waste streams without deactivation can lead to uncontrolled polymerization or alkylation of other waste constituents, creating unknown toxic byproducts.
Polymerizes or hydrolyzes violently with strong acids.[1]
Pre-Operational Safety Directives
Before initiating any disposal or cleaning procedure, the following engineering controls and PPE are non-negotiable.
Engineering Controls: All manipulations must occur inside a certified chemical fume hood.
Glove Protocol: Standard latex gloves offer negligible protection against alkylating agents.
Primary Layer:[2][3][4][5] Silver Shield® (Laminate) or 4H® gloves.
Outer Layer: Nitrile (for dexterity and grip).
Rationale: Aziridines can permeate nitrile in minutes; laminate provides the necessary chemical resistance barrier.
Respiratory: If work must occur outside a hood (emergency only), a full-face respirator with organic vapor cartridges (OV/P100) is required.
Waste Stream Management Logic
Effective disposal relies on segregating the compound based on quantity and state. Use the following decision logic to determine the correct workflow.
Figure 1: Decision matrix for Methyl Aziridine-2-carboxylate disposal. Note that bulk quantities pose a thermal runaway risk during quenching and should be shipped off-site.[1]
Deactivation Protocol: Acid Hydrolysis
For glassware cleaning, spill cleanup, or deactivation of small aliquots (<10 mL), Acid Hydrolysis is the scientifically preferred method.
Mechanism: The aziridine nitrogen is basic. Protonation by a strong acid activates the ring carbon, facilitating nucleophilic attack by water or the conjugate base (halide), resulting in ring-opening to a linear, non-alkylating amino ester salt.
Reagents Required[3][4][5][6][7][8][9]
Quenching Solution: 1 M Hydrochloric Acid (HCl) or 10% Sulfuric Acid (H₂SO₄).
Solvent: Methanol or Ethanol (to solubilize the aziridine).
Neutralizer: Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH).
Step-by-Step Procedure
Step 1: Solubilization
Dissolve the residue or small volume of Methyl Aziridine-2-carboxylate in methanol. Aziridines are organic-soluble; adding acid directly to the neat chemical can cause localized hot-spots and violent polymerization.[1]
Ratio: Dilute at least 1:20 (Chemical : Alcohol).
Step 2: Controlled Acidification
Slowly add the 1 M HCl to the methanolic solution while stirring.
Stoichiometry: Ensure a large molar excess of acid (at least 10:1 excess relative to the aziridine).
Observation: The reaction is exothermic. If the solution boils, stop addition and cool in an ice bath.
Step 3: Reaction Time
Allow the mixture to stir at room temperature for 12 to 24 hours .
Why? While ring opening is kinetically fast for simple aziridines, the ester group can electronically stabilize the ring or compete for hydrolysis. Overnight stirring ensures complete destruction of the alkylating potential.
Step 4: Self-Validating Check (The "Stop" Point)
Before disposal, verify the pH is < 2.
Logic: If the pH has risen to neutral, the acid was consumed, and active aziridine may remain. Add more acid and stir longer if pH > 2.
Step 5: Neutralization & Disposal
Once validated, slowly neutralize the solution with Sodium Bicarbonate until pH ~7. The resulting solution contains the hydrolyzed amino-ester/acid salt (e.g., serine methyl ester derivative) and inorganic salts, which are generally non-hazardous.
Disposal: Label as "Deactivated Aziridine Waste" and dispose of according to local aqueous organic waste regulations.
Chemical Mechanism Visualization
Understanding the deactivation chemistry is vital for troubleshooting.
Figure 2: The acid-catalyzed ring-opening mechanism. The transformation from a strained ring (Red) to a linear chain (Green) eliminates the alkylation hazard.
Emergency Procedures
Spills (< 50 mL)
Evacuate the immediate area.
Don PPE: Double gloves (Laminate + Nitrile), Goggles, Respirator.
Absorb: Use a spill pillow or vermiculite.
Deactivate In-Situ: Gently pour 1 M H₂SO₄ or HCl over the absorbent material. Allow to sit for 30 minutes.
Collect: Scoop into a hazardous waste container labeled "Aziridine Spill Debris (Acid Treated)."
Exposure[3][10][11]
Skin: Wash immediately with soap and water for 15 minutes. Do not use ethanol on skin, as it may enhance absorption of the aziridine.
Eyes: Flush for 15 minutes; seek immediate medical attention.
Regulatory & Compliance (RCRA)
While Methyl Aziridine-2-carboxylate may not have a specific named entry in 40 CFR 261.33, it should be managed with the rigor of a P-Listed waste (Acutely Hazardous).[1]
Parent Compound: Aziridine (Ethyleneimine) is P013 .
Derivative: 2-Methylaziridine (Propyleneimine) is P067 .
Guidance: Due to structural and toxicological similarity, classify waste containers as "Hazardous Waste - Toxic, Reactive" and adhere to the 90-day storage limit for satellite accumulation areas.[1]
References
Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. John Wiley & Sons.[6] (The definitive source for chemical deactivation protocols, specifically referencing acid hydrolysis for aziridines).
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 10329257, Methyl aziridine-2-carboxylate. Retrieved from [Link]
U.S. Environmental Protection Agency. (2023). List of Lists: Consolidated List of Chemicals Subject to EPCRA, CERCLA and Section 112(r) of the Clean Air Act. Retrieved from [Link]
Personal Protective Equipment & Handling Guide: Methyl Aziridine-2-carboxylate
Executive Hazard Analysis Methyl Aziridine-2-carboxylate (CAS: 5950-34-5) is not merely a toxic reagent; it is a potent alkylating agent . Unlike standard laboratory solvents, the aziridine ring possesses significant rin...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Hazard Analysis
Methyl Aziridine-2-carboxylate (CAS: 5950-34-5) is not merely a toxic reagent; it is a potent alkylating agent . Unlike standard laboratory solvents, the aziridine ring possesses significant ring strain (~27 kcal/mol), making it highly electrophilic.
The Mechanism of Danger:
Upon contact with biological tissue, the aziridine nitrogen can be protonated, facilitating nucleophilic attack by DNA bases (specifically guanine N7). This results in DNA alkylation, cross-linking, and potential cytotoxicity or mutagenicity.
Primary Routes of Entry: Inhalation (vapor), Skin Absorption (rapid permeation), and Ingestion.
GHS Classification: Flammable Liquid (H226), Toxic if swallowed (H301), Toxic in contact with skin (H311), Toxic if inhaled (H331).[1]
The Defense System: PPE Specifications
Standard laboratory PPE is insufficient for aziridine handling. You must employ a "Dual-Barrier" strategy to account for the rapid permeation kinetics of small, strained heterocyclic rings.
If outside hood:Full-Face Respirator (OV/P100 Cartridges)
Zero Inhalation Vapors are highly irritating and toxic. Surgical masks offer NO protection.
Body/Skin
Tyvek® Lab Coat (or equivalent) (Impervious to liquids)
Standard Cotton Lab Scrubs
Splash Protection Prevent wicking of liquid to skin.
Eye/Face
Chemical Splash Goggles (Indirect Venting)
Face Shield (8-inch)
Impact & Splash Aziridines are severe eye irritants/corrosives.
Critical Note on Gloves: Do not rely on single-layer nitrile gloves. Aziridines can permeate standard nitrile in minutes without visible degradation. The Silver Shield/Laminate underglove is the only self-validating barrier for this class of compound.
Operational Workflow & Engineering Controls
Safety is maintained through a strict "Closed System" protocol. PPE is the final redundancy, not the primary control.
Prepare a Quenching Bath before opening the reagent bottle (See Section 4).
Don full PPE (Dual gloves, goggles, Tyvek).
Weighing (The Critical Control Point):
Never weigh aziridines on an open bench.
Method A (Liquid): Use a gas-tight syringe to transfer by volume (Density: ~1.07 g/mL) directly from the source bottle to the reaction vessel.
Method B (Solid/Viscous): Tare a vial with a septum cap. Inject material inside the hood. Weigh the closed vial outside.
Reaction Setup:
All reactions must be run in a closed vessel (round bottom with septum or pressure tube).
Vent needles must lead to a bleach or acid scrubber trap, not directly into the hood atmosphere.
Visualizing the Safety Logic
Figure 1: Operational workflow emphasizing containment within the fume hood.[2][3][4]
Decontamination & Disposal: The "Ring-Opening" Protocol
Disposal requires chemical neutralization, not just dilution. The goal is to open the strained aziridine ring, converting it into a linear, non-alkylating amino-alcohol or salt.
The Chemistry of Decontamination:
Aziridines are unstable in acidic media. Nucleophilic attack (by water or thiosulfate) in the presence of acid rapidly opens the ring.
Quenching Protocol (Self-Validating System)
Reagents Needed:
1M Sulfuric Acid (H₂SO₁) or 1M Hydrochloric Acid (HCl).
pH Strips (Indicator).
Step-by-Step Procedure:
Dilution: Dilute the reaction mixture or waste with an inert solvent (e.g., Methanol or Ethanol) to moderate the exotherm.
Acidification: Slowly add 1M H₂SO₄ to the mixture while stirring.
Validation: Test pH.[5][6] It must remain pH < 4 .
Hydrolysis Time: Allow the mixture to stir for 2 hours at room temperature.
Mechanism:[4][5][7] The acid protonates the ring nitrogen; water acts as the nucleophile to open the ring to the corresponding amino alcohol.
Final Check: Verify pH is still acidic. Neutralize with Sodium Bicarbonate (NaHCO₃) to pH 7 only after the hydrolysis period is complete.
Disposal: Label as "Deactivated Aziridine Waste" and dispose of according to local hazardous waste regulations.
Emergency Response: Spill Logic
In the event of a spill, immediate action is required.[2][8] Do not attempt to wipe up a large spill with paper towels alone—this increases surface area and vaporization.
Figure 2: Decision logic for spill response.[5] Note that large spills outside the hood require immediate evacuation.
References
TCI Chemicals. (2024).[1] Safety Data Sheet: Methyl Aziridine-2-carboxylate. Retrieved from
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 87562681, Methyl aziridine-2-carboxylate. Retrieved from
Occupational Safety and Health Administration (OSHA). Ethyleneimine (Aziridine) Handling Guidelines. (Used as the hazard baseline for aziridine derivatives). Retrieved from
Ansell. (2024).[1] Chemical Permeation & Degradation Resistance Guide. (Reference for Laminate/Barrier glove selection against alkylating agents). Retrieved from